1-Boc-2-trimethylsilanyl-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-trimethylsilylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2Si/c1-16(2,3)19-15(18)17-13-10-8-7-9-12(13)11-14(17)20(4,5)6/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGOFOVJJKPFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698638 | |
| Record name | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146337-49-7 | |
| Record name | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Boc-2-trimethylsilyl-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-2-trimethylsilyl-indole, a key intermediate in modern organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its applications in drug discovery.
Core Properties of 1-Boc-2-trimethylsilyl-indole
1-Boc-2-trimethylsilyl-indole is a synthetically valuable derivative of indole, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the C2 position is substituted with a trimethylsilyl (TMS) group. This substitution pattern allows for selective functionalization of the indole scaffold.
CAS Number: 146337-49-7
Synonyms:
-
tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate
-
N-Boc-2-trimethylsilylindole
-
2-trimethylsilyl-1-indolecarboxylic acid tert-butyl ester
Chemical Structure:
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 1-Boc-2-trimethylsilyl-indole.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₂Si | [1] |
| Molecular Weight | 289.44 g/mol | [1] |
| Boiling Point | 373.6 ± 34.0 °C (Predicted) | |
| Density | 1.00 ± 0.1 g/cm³ (Predicted) | |
| Appearance | Pale brown crystals |
Experimental Protocols
The synthesis and reactions of 1-Boc-2-trimethylsilyl-indole are central to its utility. The following sections provide detailed methodologies for its preparation and a common subsequent transformation.
1. Synthesis of 1-Boc-2-trimethylsilyl-indole via Directed ortho-Metalation
The primary route to 1-Boc-2-trimethylsilyl-indole involves the directed ortho-metalation (DoM) of 1-Boc-indole. The Boc group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 position by a strong organolithium base. The resulting lithiated intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl). For π-excessive heterocycles like N-protected indoles, C2 lithiation is highly favored.[2]
Methodology:
-
Materials: 1-Boc-indole, anhydrous tetrahydrofuran (THF), tert-butyllithium (t-BuLi) or sec-butyllithium (s-BuLi), trimethylsilyl chloride (TMSCl), anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, but can accelerate lithiation).
-
Procedure:
-
To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 1-Boc-indole and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
If using, add TMEDA (approximately 1.2 equivalents).
-
Slowly add a solution of t-BuLi or s-BuLi (approximately 1.2 equivalents) dropwise to the cooled solution. The reaction mixture may change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add trimethylsilyl chloride (approximately 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield 1-Boc-2-trimethylsilyl-indole.
-
2. Reaction: Suzuki-Miyaura Cross-Coupling via Borylation of 1-Boc-2-trimethylsilyl-indole
The trimethylsilyl group at the C2 position can be readily converted into other functional groups, making 1-Boc-2-trimethylsilyl-indole a versatile intermediate. One common application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This first requires the conversion of the silyl group to a boronic acid or boronate ester.
Methodology:
-
Materials: 1-Boc-2-trimethylsilyl-indole, bis(pinacolato)diboron (B₂pin₂), [Ir(cod)(OMe)]₂ (catalyst), dtbpy (ligand), anhydrous solvent (e.g., THF or dioxane), aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Procedure (Two Steps):
-
Step 1: Iridium-Catalyzed Borylation
-
In an inert atmosphere glovebox or using Schlenk techniques, combine 1-Boc-2-trimethylsilyl-indole, bis(pinacolato)diboron, the iridium catalyst, and the ligand in an anhydrous solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to isolate the 1-Boc-2-(boropinacolato)indole.
-
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a flask, combine the 1-Boc-2-(boropinacolato)indole from the previous step, the desired aryl halide, the palladium catalyst, and the base.
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Degas the mixture and then heat it under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction until completion.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic phase, and concentrate it.
-
Purify the residue by column chromatography to obtain the C2-arylated indole product.
-
-
Applications in Research and Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[3] Substituted indoles are key components in pharmaceuticals targeting a wide range of conditions, including cancer, inflammation, and neurological disorders.
1-Boc-2-trimethylsilyl-indole serves as a crucial building block for the synthesis of complex, functionalized indole derivatives. The Boc protecting group stabilizes the indole ring and prevents unwanted side reactions at the nitrogen, while the trimethylsilyl group at the C2 position acts as a versatile handle for further synthetic transformations. This allows for the regioselective introduction of various substituents at a position that is otherwise challenging to functionalize directly.
The ability to perform cross-coupling reactions at the C2 position is particularly valuable in drug discovery for creating libraries of compounds with diverse aryl or heteroaryl substituents. These modifications can significantly impact the pharmacological properties of the final molecule, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The use of this intermediate has been implicated in the total synthesis of various indole alkaloids.[3][4][5]
Mandatory Visualizations
Below are Graphviz diagrams illustrating the synthesis and a key reaction of 1-Boc-2-trimethylsilyl-indole.
Caption: Synthesis of 1-Boc-2-trimethylsilyl-indole.
References
- 1. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 1-Boc-2-trimethylsilyl-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Boc-2-trimethylsilyl-indole, a valuable intermediate in organic synthesis and medicinal chemistry. This document details the synthetic pathway, experimental protocols, and characterization data for this compound, presented in a clear and structured format to aid in its preparation and application.
Introduction
1-Boc-2-trimethylsilyl-indole serves as a versatile building block for the synthesis of more complex indole derivatives. The tert-butyloxycarbonyl (Boc) group at the N-1 position acts as a protecting group, enhancing the stability of the indole ring and allowing for selective functionalization. The trimethylsilyl (TMS) group at the C-2 position is a key functional handle that can be readily transformed through various reactions, including electrophilic substitution, cross-coupling reactions, and desilylation, providing access to a wide array of 2-substituted indoles.
The synthesis of 1-Boc-2-trimethylsilyl-indole is typically achieved in a two-step sequence:
-
N-Protection: The indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
-
C-2 Silylation: Regioselective lithiation at the C-2 position of the N-Boc-indole followed by quenching with a trimethylsilyl electrophile, such as trimethylsilyl chloride (TMSCl).
This guide will provide detailed experimental procedures for each of these steps, along with tabulated quantitative data and characterization information.
Synthetic Pathway
The overall synthetic transformation is depicted in the following workflow:
1-Boc-2-trimethylsilyl-indole chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 1-Boc-2-trimethylsilyl-indole, a key intermediate in synthetic organic chemistry. The document details its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and its utility in further chemical transformations, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Name
1-Boc-2-trimethylsilyl-indole is a derivative of indole, an aromatic heterocyclic organic compound.[1] In this derivative, the hydrogen atom at the first position of the indole ring is substituted with a tert-butoxycarbonyl (Boc) protecting group, and the hydrogen at the second position is replaced by a trimethylsilyl (TMS) group.
IUPAC Name: tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate[2][3]
Chemical Structure Diagram:
Caption: Chemical structure of 1-Boc-2-trimethylsilyl-indole.
Physicochemical Properties
The following table summarizes the key quantitative data for 1-Boc-2-trimethylsilyl-indole.
| Property | Value | Reference |
| CAS Number | 146337-49-7 | [2] |
| Molecular Formula | C₁₆H₂₃NO₂Si | [2][3] |
| Molecular Weight | 289.44 g/mol | [2][3] |
| Boiling Point | 373.6 ± 34.0 °C (Predicted) | [2][3] |
| Density | 1.00 ± 0.1 g/cm³ (Predicted) | [2][3] |
| Appearance | Pale brown crystals | [3] |
Experimental Protocols
The synthesis of 1-Boc-2-trimethylsilyl-indole is typically achieved through a two-step process starting from indole: protection of the indole nitrogen followed by directed lithiation and silylation.
1. Synthesis of 1-Boc-indole
-
Reaction: Indole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), to yield 1-Boc-indole.
-
Detailed Methodology:
-
To a solution of indole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added 4-dimethylaminopyridine (0.1 equivalents).
-
Di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford 1-Boc-indole.
-
2. Synthesis of 1-Boc-2-trimethylsilyl-indole
-
Reaction: 1-Boc-indole undergoes deprotonation at the C2 position with a strong organolithium base, followed by quenching with trimethylsilyl chloride (TMSCl).
-
Detailed Methodology:
-
A solution of 1-Boc-indole (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
tert-Butyllithium (1.2 equivalents, typically as a solution in pentane) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
-
Trimethylsilyl chloride (1.3 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 1-Boc-2-trimethylsilyl-indole.
-
Synthetic Utility and Logical Workflow
1-Boc-2-trimethylsilyl-indole is a versatile intermediate for the synthesis of more complex indole derivatives. The trimethylsilyl group at the C2 position can be readily transformed into other functional groups or used as a handle for cross-coupling reactions.
Caption: Synthetic workflow for the preparation and functionalization of 1-Boc-2-trimethylsilyl-indole.
This workflow illustrates the conversion of indole to the target compound and its subsequent transformation into a 2-iodoindole derivative. This iodinated intermediate can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling shown, to introduce aryl or other substituents at the C2 position, highlighting the synthetic utility of 1-Boc-2-trimethylsilyl-indole in medicinal chemistry and materials science.
References
Spectroscopic and Synthetic Profile of 1-Boc-2-trimethylsilyl-indole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Boc-2-trimethylsilyl-indole (tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document combines known properties with predicted spectroscopic data based on the analysis of closely related analogs. Detailed experimental protocols for its synthesis and characterization are also proposed based on established chemical methodologies.
Chemical Properties
| Property | Value | Source |
| CAS Number | 146337-49-7 | [1] |
| Molecular Formula | C₁₆H₂₃NO₂Si | [1] |
| Molecular Weight | 289.44 g/mol | [1] |
| Synonyms | N-Boc-2-trimethylsilylindole, tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | [1] |
Spectroscopic Data (Predicted)
Disclaimer: The following spectroscopic data are predicted based on the analysis of similar indole derivatives and general principles of spectroscopy. Experimental verification is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Indole H-7 |
| ~ 7.4 - 7.6 | d | 1H | Indole H-4 |
| ~ 7.2 - 7.4 | m | 2H | Indole H-5, H-6 |
| ~ 6.5 | s | 1H | Indole H-3 |
| ~ 1.7 | s | 9H | Boc -C(CH₃)₃ |
| ~ 0.4 | s | 9H | TMS -Si(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Boc C=O |
| ~ 140 | Indole C-7a |
| ~ 135 | Indole C-2 |
| ~ 128 | Indole C-3a |
| ~ 124 | Indole C-5 |
| ~ 123 | Indole C-6 |
| ~ 120 | Indole C-4 |
| ~ 115 | Indole C-7 |
| ~ 105 | Indole C-3 |
| ~ 84 | Boc -C(CH₃)₃ |
| ~ 28 | Boc -C(CH₃)₃ |
| ~ -1 | TMS -Si(CH₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2970 | Strong | C-H stretch (aliphatic) |
| ~ 1730 | Strong | C=O stretch (Boc carbonyl) |
| ~ 1450, 1370 | Medium | C-H bend (aliphatic) |
| ~ 1250 | Strong | C-N stretch |
| ~ 1160 | Strong | C-O stretch (ester) |
| ~ 840, 750 | Strong | Si-C stretch, C-H bend (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 289 | Moderate | [M]⁺ |
| 233 | High | [M - C₄H₈]⁺ (loss of isobutylene) |
| 189 | Moderate | [M - Boc]⁺ |
| 159 | Moderate | [M - Boc - 2CH₃]⁺ |
| 73 | Very High | [Si(CH₃)₃]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
Experimental Protocols
Disclaimer: The following protocols are proposed based on general synthetic methodologies for similar compounds and have not been experimentally validated for this specific molecule. Appropriate safety precautions should be taken.
Synthesis of 1-Boc-2-trimethylsilyl-indole
Reaction Scheme:
1-Boc-indole + s-BuLi → [1-Boc-indol-2-yl]lithium [1-Boc-indol-2-yl]lithium + TMSCl → 1-Boc-2-trimethylsilyl-indole
Procedure:
-
To a solution of 1-Boc-indole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-butyllithium (s-BuLi, 1.1 equiv.) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (TMSCl, 1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 1-Boc-2-trimethylsilyl-indole.
Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.
Synthesis and Characterization Workflow
References
Navigating the Commercial Landscape of 1-Boc-2-trimethylsilyl-indole: A Technical Guide for Researchers
For Immediate Release
A critical building block in the synthesis of complex indole-containing molecules, 1-Boc-2-trimethylsilyl-indole is a versatile reagent for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, and associated technical data. It also delves into a detailed synthesis protocol and explores its significance as a synthetic intermediate in medicinal chemistry.
Commercial Availability and Supplier Specifications
1-Boc-2-trimethylsilyl-indole, also known as tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate, is readily available from a range of chemical suppliers specializing in research and development chemicals. The compound is typically offered in various purities and quantities to suit diverse research needs. Leading suppliers include ChemicalBook, Toronto Research Chemicals (TRC), and American Custom Chemicals Corporation.[1]
| Property | Typical Specification | Data Source |
| Chemical Name | tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | ChemicalBook |
| CAS Number | 146337-49-7 | ChemicalBook |
| Molecular Formula | C16H23NO2Si | ChemicalBook |
| Molecular Weight | 289.44 g/mol | ChemicalBook |
| Purity | ≥97% to 98% | TRC, American Custom Chemicals Corp. |
| Appearance | Pale brown crystals | ChemicalBook |
| Boiling Point | 373.6±34.0 °C (Predicted) | ChemicalBook |
| Density | 1.00±0.1 g/cm3 (Predicted) | ChemicalBook |
Note: Physical properties such as boiling point and density are often predicted and should be confirmed with experimental data where critical.
The Synthetic Pathway: An Experimental Protocol
The synthesis of 1-Boc-2-trimethylsilyl-indole is a multi-step process that leverages the reactivity of the indole scaffold. While a specific, detailed protocol for this exact compound is not widely published in standard organic synthesis archives, a representative procedure can be adapted from established methods for the silylation of N-protected indoles. The following is a generalized experimental protocol based on common organic chemistry techniques.
Reaction Scheme:
Caption: Synthesis of 1-Boc-2-trimethylsilyl-indole.
Materials:
-
1-Boc-indole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-Boc-indole and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation at the C2 position.
-
Silylation: Chlorotrimethylsilane is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Boc-2-trimethylsilyl-indole.
Significance in Drug Discovery and Development
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3][4][5] 1-Boc-2-trimethylsilyl-indole serves as a key intermediate in the synthesis of more complex indole derivatives, offering several strategic advantages to the synthetic chemist.
Strategic Utility Workflow:
Caption: Synthetic utility of 1-Boc-2-trimethylsilyl-indole.
The Boc (tert-butoxycarbonyl) group serves as an effective protecting group for the indole nitrogen, preventing unwanted side reactions and increasing the solubility of the molecule in organic solvents. The trimethylsilyl (TMS) group at the C2 position is a particularly useful functional handle. It can act as a directing group for further functionalization at the C3 position or can be readily replaced by other groups via ipso-substitution reactions. This allows for the regioselective introduction of a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
For instance, the TMS group can be displaced by electrophiles, or it can facilitate metal-halogen exchange to introduce other functionalities. This versatility makes 1-Boc-2-trimethylsilyl-indole a valuable precursor for the synthesis of compounds targeting a range of biological pathways, including those involved in cancer and neurodegenerative diseases.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 1-Boc-2-trimethylsilyl-indole. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. The compound is typically classified as an irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
References
The Trimethylsilyl Group at C2 of Indole: A Linchpin for Strategic Functionalization in Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents.[1][2] Consequently, the development of methodologies for the precise functionalization of the indole ring is of paramount importance in medicinal and synthetic organic chemistry.[3][4] While electrophilic substitution at the electron-rich C3 position is facile, direct functionalization at the C2 position presents a significant challenge.[5][6][7] This guide explores the multifaceted role of the trimethylsilyl (TMS) group at the C2 position of indole as a versatile tool to overcome this challenge, enabling novel synthetic strategies and providing access to complex molecular architectures.
The Strategic Role of the C2-Trimethylsilyl Group
The introduction of a trimethylsilyl (TMS) group at the C2 position of an indole serves two primary strategic purposes in synthesis:
-
A Removable Directing Group: The TMS group can act as a placeholder, facilitating subsequent electrophilic substitution at other positions of the indole ring. Its steric bulk can influence the regioselectivity of reactions.
-
An Activator for ipso-Substitution: The C-Si bond at the C2 position is susceptible to cleavage and replacement by a variety of electrophiles in a process known as ipso-substitution.[8][9] This allows for the introduction of a wide range of functional groups at the C2 position, a transformation that is otherwise difficult to achieve.
Synthesis of 2-Trimethylsilylindoles
The regioselective installation of a TMS group at the C2 position of an indole is a critical first step. Modern catalytic methods have largely superseded older, less selective techniques. Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical approach.[10]
Catalytic C-H Silylation
Rhodium and Iridium-catalyzed reactions have been developed for the direct C-H silylation of indoles, often employing a directing group on the indole nitrogen to ensure C2 selectivity.[10][11]
Table 1: Rhodium-Catalyzed C2-Silylation of N-Pyrimidylindole with Silacyclobutanes
| Entry | Indole Substrate (1) | Silylating Agent (2) | Product | Yield (%) |
| 1 | N-Pyrimidylindole | 1,1-Diphenylsilacyclobutane | 2-(Diphenyl(3-hydroxypropyl)silyl)-1-(pyrimidin-2-yl)-1H-indole | 85 |
| 2 | 5-Fluoro-N-pyrimidylindole | 1,1-Diphenylsilacyclobutane | 5-Fluoro-2-(diphenyl(3-hydroxypropyl)silyl)-1-(pyrimidin-2-yl)-1H-indole | 78 |
| 3 | 5-Chloro-N-pyrimidylindole | 1,1-Diphenylsilacyclobutane | 5-Chloro-2-(diphenyl(3-hydroxypropyl)silyl)-1-(pyrimidin-2-yl)-1H-indole | 81 |
| 4 | N-Pyrimidylindole | 1-Phenyl-1-methylsilacyclobutane | 2-((3-Hydroxypropyl)(methyl)(phenyl)silyl)-1-(pyrimidin-2-yl)-1H-indole | 72 |
Data compiled from a study on rhodium-catalyzed intermolecular C-H silylation.[11]
Experimental Protocol: Rhodium-Catalyzed C2-Silylation
The following is a representative experimental protocol for the rhodium-catalyzed C2-silylation of an N-pyrimidyl-protected indole with a silacyclobutane.
Materials:
-
1-(Pyrimidin-2-yl)-1H-indole (1.0 equiv)
-
1,1-Diaryl- or 1-alkyl-1-arylsilacyclobutane (2.0 equiv)
-
[Rh(cod)Cl]₂ (5 mol%)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (DTBPF) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂), add 1-(pyrimidin-2-yl)-1H-indole (0.2 mmol), the corresponding silacyclobutane (0.4 mmol), [Rh(cod)Cl]₂ (0.01 mmol), and DTBPF (0.02 mmol).
-
Add anhydrous THF (1 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 72 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired C2-silylated indole.[11]
C2-Functionalization via ipso-Substitution
The C2-TMS group serves as a versatile handle for introducing a variety of functional groups through electrophilic ipso-substitution. In this reaction, an electrophile attacks the carbon atom bearing the silyl group, leading to the cleavage of the C-Si bond and the formation of a new C-E bond.[8]
Mechanism of ipso-Substitution
The mechanism involves the attack of an electrophile (E⁺) on the C2 position of the indole ring. The resulting Wheland intermediate is stabilized by the β-silicon effect, where the silicon atom stabilizes the adjacent carbocation. Subsequent elimination of the silyl group as a silylium ion equivalent (e.g., TMS⁺) restores the aromaticity of the indole ring.
Deprotection of the C2-Trimethylsilyl Group
In cases where the TMS group is used solely as a protecting or directing group, its efficient removal is necessary. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are commonly employed for the cleavage of C-Si bonds.[12][13]
Experimental Protocol: TBAF-Mediated Desilylation
The following protocol is a general procedure for the desilylation of a 2-TMS-indole using TBAF.
Materials:
-
2-Trimethylsilylindole (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2-trimethylsilylindole (0.5 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution (0.6 mL, 0.6 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C2-unsubstituted indole.[12][14]
Application in Drug Discovery and Natural Product Synthesis: The Case of Ellipticine
The strategic use of 2-TMS-indoles is exemplified in the synthesis of bioactive molecules. Ellipticine, a potent anticancer agent, has been the subject of numerous synthetic efforts.[15][16][17] The construction of its tetracyclic core often involves the coupling of an indole precursor with a pyridine-containing fragment.
While a direct synthesis route utilizing a 2-TMS-indole intermediate for ellipticine itself is not prominently documented in the reviewed literature, the principle of using a C2-functionalized indole is central to many synthetic strategies.[18] The C2-TMS group provides a reliable entry point for introducing the necessary carbon-carbon bond to build the pyridocarbazole skeleton of ellipticine. For instance, a 2-TMS-indole could be halogenated at the C2 position via ipso-substitution, and the resulting 2-haloindole could then undergo a palladium-catalyzed cross-coupling reaction with a suitable pyridine derivative.
Table 2: Representative C2-Functionalization Reactions of Indoles
| Reaction Type | Reagents and Conditions | Product | Notes |
| C2-Alkynylation | TIPS-EBX, Pd(MeCN)₄(BF₄)₂, rt | 2-Alkynylindole | High C2 selectivity.[19] |
| C2-Allylation | Allylic acetate, [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | 2-Allylindole | Site-selective C-H activation.[20][21][22] |
| C2-Alkylation | Vinylsilane, CoBr₂, bathocuproine, c-HexMgBr | 2-Alkylindole | Cobalt-catalyzed C-H activation.[23] |
This table illustrates the versatility of C2-functionalization, a key transformation for which 2-TMS-indoles can serve as stable and reactive precursors.
Conclusion
The trimethylsilyl group at the C2 position of indole is a powerful and versatile tool in modern organic synthesis. Its ability to act as a removable directing group and, more importantly, as a handle for ipso-substitution, provides a reliable and efficient pathway for the synthesis of C2-functionalized indoles. These intermediates are crucial for the construction of complex natural products and the development of novel pharmaceutical agents. The catalytic methods for the introduction of the C2-TMS group, coupled with the well-established protocols for its subsequent transformation and removal, make this a highly valuable strategy for researchers and drug development professionals seeking to explore the chemical space around the privileged indole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. abap.co.in [abap.co.in]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic substitution at the indole [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Illustrated Glossary of Organic Chemistry - Ipso substitution [chem.ucla.edu]
- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medkoo.com [medkoo.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. rsc.org [rsc.org]
- 21. Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the C2-Functionalization of Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, making the selective functionalization of its scaffold a critical endeavor in modern synthetic and medicinal chemistry. While the C3 position is inherently more reactive towards electrophilic substitution, the development of methodologies for the C2-functionalization of indoles has unlocked novel avenues for structural diversification and the synthesis of potent bioactive molecules. This guide provides a comprehensive overview of key strategies for indole C2-functionalization, complete with detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Core Strategies for C2-Functionalization
The selective introduction of functional groups at the C2 position of the indole ring can be achieved through a variety of synthetic approaches. These methods often rely on altering the innate reactivity of the indole nucleus, employing transition metal catalysis, or leveraging photochemical transformations.
Transition Metal-Catalyzed C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical strategy for C2-functionalization. This approach avoids the need for pre-functionalized starting materials and often utilizes directing groups on the indole nitrogen to achieve high regioselectivity.
Palladium-Catalyzed C2-Arylation: Palladium catalysis is a widely used method for the formation of C-C bonds. In the context of indole functionalization, N-directing groups can orient the palladium catalyst to selectively activate the C2-H bond for arylation with aryl halides.
Rhodium-Catalyzed C2-Acylation: Rhodium catalysts are effective for the oxidative acylation of indoles at the C2 position using aldehydes as the acyl source. This method provides direct access to 2-aroylindoles, which are valuable intermediates in medicinal chemistry.
Nickel-Catalyzed C2-Alkenylation: Earth-abundant and cost-effective nickel catalysts have been successfully employed for the C2-alkenylation of indoles with alkenyl bromides. These reactions often proceed via a single-electron transfer (SET) mechanism.
Copper-Catalyzed C2-Amination: Copper-catalyzed methods enable the formation of C-N bonds at the C2 position, providing access to 2-aminoindole derivatives.
Sonogashira Coupling for C2-Alkynylation
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a reliable method for introducing alkynyl groups. For C2-alkynylation of indoles, a C2-haloindole is typically coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Photoredox Catalysis
Visible-light photoredox catalysis offers a mild and efficient alternative for C2-functionalization. This strategy utilizes a photocatalyst that, upon light absorption, can initiate radical-based transformations, enabling a wide range of C-C and C-heteroatom bond formations at the C2 position.
Electrophilic Trifluoromethylation
The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule. Electrophilic trifluoromethylating agents can react with the electron-rich indole nucleus. While C3 is the preferred site, C2-trifluoromethylation can be achieved, particularly when the C3 position is blocked.
Quantitative Data on C2-Functionalization Reactions
The following tables summarize the yields of various C2-functionalization reactions with a range of substituted indoles and coupling partners, providing a comparative overview of the efficiency and substrate scope of each methodology.
Table 1: Palladium-Catalyzed C2-Arylation of N-Substituted Indoles [1]
| Indole Substrate (R group on N) | Aryl Halide | Product Yield (%) |
| CH₃ | Iodobenzene | 88 |
| Benzyl | Iodobenzene | 81 |
| i-Propyl | Iodobenzene | 92 |
| Phenyl | Iodobenzene | 68 |
| p-(CN)-C₆H₄ | Iodobenzene | 55 |
Table 2: Rhodium-Catalyzed Oxidative C2-Acylation of Indoles with Aldehydes [2]
| Indole Substrate | Aldehyde | Product Yield (%) |
| 1-Methylindole | Benzaldehyde | 98 |
| 1-Methylindole | 4-Methoxybenzaldehyde | 80 |
| 1-Methylindole | 4-Chlorobenzaldehyde | 85 |
| 1-Methylindole | 2-Naphthaldehyde | 90 |
| 1-Methylindole | Heptanal | 73 |
| 5-Methoxy-1-methylindole | Benzaldehyde | 87 |
Table 3: Nickel-Catalyzed C2-Alkenylation of N-Picolinoyl Indoles
| Indole Substrate | Alkenyl Bromide | Product Yield (%) |
| 1-(Picolinoyl)indole | (E)-Styryl bromide | 85 |
| 5-Methoxy-1-(picolinoyl)indole | (E)-Styryl bromide | 82 |
| 5-Chloro-1-(picolinoyl)indole | (E)-Styryl bromide | 78 |
| 1-(Picolinoyl)indole | 2-Bromoprop-1-ene | 72 |
| 1-(Picolinoyl)indole | 1-Bromocyclohexene | 65 |
Table 4: Copper-Catalyzed C2-Trifluoromethylation of 3-Substituted Indoles [3]
| Indole Substrate (Substituent at C3) | Product Yield (%) |
| Methyl | 86 |
| Ethyl | 81 |
| n-Propyl | 78 |
| Cyclohexyl | 75 |
| Phenyl | 65 |
| -CO₂Et | 52 |
| -CN | 58 |
Experimental Protocols
This section provides detailed methodologies for key C2-functionalization reactions.
Protocol 1: Palladium-Catalyzed C2-Arylation of N-Methylindole[1]
Reaction Workflow
Caption: General workflow for the Pd-catalyzed C2-arylation of N-methylindole.
Procedure:
-
To an oven-dried Schlenk flask, add N-methylindole (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CsOAc (1.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 2-phenyl-1-methylindole.
Protocol 2: Rhodium-Catalyzed Oxidative C2-Acylation of 1-Methylindole[2]
Reaction Workflow
Caption: General workflow for the Rh-catalyzed C2-acylation of 1-methylindole.
Procedure:
-
To an oven-dried reaction vessel, add --INVALID-LINK--₂ (0.01 mmol, 5 mol%), 1-methylindole (0.2 mmol), benzaldehyde (0.4 mmol), Ag₂CO₃ (0.4 mmol), and 3Å molecular sieves (50 mg).
-
Add CH₂Cl₂ (2 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture at 85 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (1-methyl-1H-indol-2-yl)(phenyl)methanone.
Protocol 3: Metal-Free Oxidative C2-Trifluoromethylation of 3-Methylindole[4][5]
Reaction Workflow
Caption: General workflow for the metal-free C2-trifluoromethylation of 3-methylindole.
Procedure:
-
To a sealed Pyrex test tube, add 3-methylindole (0.3 mmol), CF₃SO₂Na (0.6 mmol, 2.0 equiv.), and tert-butyl hydroperoxide (TBHP, 70% in H₂O, 0.9 mmol, 3.0 equiv.).
-
Add acetonitrile (CH₃CN, 2 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 140 °C for 18 hours in air.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-2-(trifluoromethyl)-1H-indole.[4]
Biological Relevance and Signaling Pathways
C2-functionalized indoles are prevalent in a variety of biologically active compounds, including kinase inhibitors and serotonin receptor modulators. Understanding the signaling pathways these molecules target is crucial for drug development.
C2-Arylindoles as Kinase Inhibitors
Many C2-substituted indoles exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.
VEGFR2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. C2-arylindoles have been developed as inhibitors of VEGFR2.[5]
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of a C2-arylindole.
CDK4/6-Cyclin D Pathway: Cyclin-dependent kinases 4 and 6 (CDK4/6) in complex with Cyclin D play a crucial role in the G1 phase of the cell cycle. They phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent cell cycle progression. Inhibitors of CDK4/6, including some C2-functionalized indoles, can induce cell cycle arrest.
Caption: The CDK4/6-Cyclin D pathway and its inhibition by a C2-functionalized indole.
C2-Functionalized Indoles as Serotonin Receptor Modulators
Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the target of a wide variety of pharmaceuticals. C2-substituted indoles can act as potent and selective modulators of these receptors.
5-HT2A Receptor Signaling: The 5-HT2A receptor is coupled to the Gq alpha subunit. Activation of this receptor leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC).
References
The Strategic Role of Silyl Protecting Groups in Modulating Indole Reactivity for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials. Its inherent electronic properties, however, can present challenges in achieving regioselective functionalization. The strategic introduction of silyl protecting groups on the indole nitrogen has emerged as a powerful tool to modulate its reactivity, enabling a diverse array of transformations with high precision and efficiency. This guide provides a comprehensive overview of the reactivity of silyl-protected indoles, focusing on their application in modern organic synthesis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Silyl Protection: A Gateway to Diverse Reactivity
The protection of the indole N-H bond with a silyl group serves two primary purposes: it prevents unwanted side reactions at the nitrogen and, more importantly, it can act as a directing group to control the regioselectivity of subsequent functionalization. The choice of the silyl group is critical and depends on the desired reactivity and the conditions of the subsequent synthetic steps.
Common Silyl Protecting Groups and Their Stability
The stability of silyl ethers and N-silyl compounds is influenced by steric hindrance around the silicon atom and the electronic nature of its substituents. A summary of commonly used silyl groups and their relative stability is presented below.
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Fluoride) |
| Trimethylsilyl | TMS | Very Labile | Very Labile |
| Triethylsilyl | TES | Labile | Labile |
| tert-Butyldimethylsilyl | TBS/TBDMS | Moderately Stable | Stable |
| Triisopropylsilyl | TIPS | Stable | Moderately Stable |
| tert-Butyldiphenylsilyl | TBDPS | Very Stable | Very Stable |
Data compiled from various sources.[1]
Directed C-H Functionalization: The Silyl Advantage
One of the most significant applications of N-silyl groups in indole chemistry is their role as directing groups for transition-metal-catalyzed C-H functionalization. The ability of the silyl group to coordinate to a metal center allows for the selective activation of specific C-H bonds, providing access to previously challenging substitution patterns.
C2-Silylation and Subsequent Functionalization
Direct C2-silylation of indoles can be achieved using iridium-catalyzed reactions with hydrosilanes.[2] The resulting C2-silylindoles are versatile intermediates for further transformations.
C4, C5, C6, and C7-Functionalization via Silyl Directing Groups
The use of bulky N-silyl groups, often in conjunction with other directing groups, has enabled the selective functionalization of the benzene ring of the indole nucleus. These strategies have opened new avenues for the synthesis of complex indole derivatives. For instance, the installation of a N-P(O)tBu2 group can direct C7 and C6 arylation.[3][4]
Logical Workflow for Silyl-Directed C-H Functionalization
Caption: General workflow for the synthesis of functionalized indoles using a silyl directing group strategy.
Cross-Coupling Reactions of Silyl-Protected Indoles
N-silyl protected indoles are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions. The silyl group can enhance the stability of organometallic intermediates and, in some cases, influence the regiochemical outcome of the reaction.
Larock Indole Synthesis
A notable example is the Larock indole synthesis, where N-silyl-protected o-iodoanilines react with alkynes in the presence of a palladium catalyst to afford 2,3-disubstituted indoles.[5] The silyl group on the product can be easily removed or utilized in subsequent transformations.
Simplified Mechanism of Larock Indole Synthesis
Caption: Catalytic cycle for the Larock indole synthesis.
Electrophilic Substitution Reactions
While the indole ring is inherently rich in electrons and prone to electrophilic attack, primarily at the C3 position[6][7][8], N-silylation can influence the outcome of these reactions. The bulky silyl group can sterically hinder the approach of electrophiles to the C2 and N1 positions, thus enhancing the selectivity for C3 substitution.
Silyl Migration: The Brook Rearrangement
In certain contexts, silyl groups attached to a carbon atom adjacent to an oxygen can undergo a[9][10]-anionic rearrangement, known as the Brook rearrangement, to form a more stable silicon-oxygen bond.[11] While less common in typical indole chemistry, this reactivity can be exploited in specifically designed synthetic routes.[12][13]
Quantitative Data on Silyl-Indole Reactivity
The following table summarizes representative examples of reactions involving silyl-protected indoles, highlighting the yields and conditions.
| Reaction Type | Silyl Group | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| C2-Silylation | HSiEt3 | N-Boc-indoline | [Ir(cod)Cl]2, dtbpy, norbornene, 120 °C | N-Boc-2-(triethylsilyl)indole | 95 | [2] |
| C7-Arylation | P(O)tBu2 | N-P(O)tBu2-indole | Pd(OAc)2, P(o-tolyl)3, K2CO3, 1,4-dioxane, 120 °C | 7-Aryl-N-P(O)tBu2-indole | 85 | [3] |
| Larock Synthesis | TIPS | N-TIPS-2-iodoaniline | Pd(OAc)2, PPh3, Na2CO3, DMF, 100 °C | 2,3-Disubstituted-N-TIPS-indole | 70-90 | [5] |
| N-H Insertion | TBDMS | Indole | Acylsilane, hv (415 nm), CH2Cl2 | N-(1-(tert-butyldimethylsilyloxy)alkyl)indole | 99 | [14][15][16] |
Experimental Protocols
General Procedure for N-Silylation of Indole (TIPS Protection)
To a solution of indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (1.5 equiv). The mixture is stirred at room temperature until all solids have dissolved. Triisopropylsilyl chloride (TIPSCl, 1.1 equiv) is then added dropwise, and the reaction is stirred at room temperature for 2-4 hours, or until completion as monitored by TLC. The reaction mixture is diluted with water and extracted with a nonpolar solvent (e.g., hexanes or ethyl acetate).[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the N-TIPS-protected indole.
General Procedure for Deprotection of N-Silyl Indoles
To a solution of the N-silyl-protected indole (1.0 equiv) in tetrahydrofuran (THF) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv).[17][18] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the deprotected indole.
Conclusion
The use of silyl protecting groups in indole chemistry has transcended their traditional role as simple N-H blocking agents. They have proven to be invaluable tools for directing C-H functionalization, enabling novel cross-coupling strategies, and fine-tuning the reactivity of the indole core. A thorough understanding of the properties of different silyl groups and their reactivity under various conditions is crucial for the rational design of synthetic routes towards complex indole-containing molecules. The continued development of novel silyl-based strategies promises to further expand the synthetic chemist's toolbox for the selective modification of this privileged heterocyclic scaffold, with significant implications for drug discovery and materials science.
References
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic substitution at the indole [quimicaorganica.org]
- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 10. soc.chim.it [soc.chim.it]
- 11. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 12. "Novel silyl migration -mediated bond -forming reactions: Applications " by Carl S Lecher [docs.lib.purdue.edu]
- 13. Grant Details | Paper Digest [paperdigest.org]
- 14. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability of 1-Boc-2-trimethylsilyl-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 1-Boc-2-trimethylsilyl-indole under various stress conditions. Understanding the stability profile of this compound is crucial for its handling, storage, and application in pharmaceutical research and development. Due to the limited availability of specific quantitative stability data for 1-Boc-2-trimethylsilyl-indole in publicly accessible literature, this guide synthesizes information from studies on related N-Boc-protected indoles and silylated compounds, in conjunction with established principles of organic chemistry. The experimental protocols provided are based on general forced degradation study guidelines and can be adapted for the specific analysis of this molecule.
Overview of Stability
1-Boc-2-trimethylsilyl-indole possesses two key functional groups that dictate its stability: the N-tert-butyloxycarbonyl (Boc) group and the C-2 trimethylsilyl (TMS) group. The Boc group is a common amine protecting group known for its lability under acidic conditions. The TMS group at the 2-position of the indole ring is susceptible to cleavage under both acidic and basic conditions, as well as by certain nucleophiles. The indole nucleus itself can be prone to oxidation.
A general workflow for assessing the stability of a pharmaceutical compound is outlined below.
Caption: General workflow for a forced degradation study.
Stability Under Acidic Conditions
The N-Boc group is notoriously sensitive to acid. The stability of 1-Boc-2-trimethylsilyl-indole in the presence of acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) is expected to be low. The primary degradation pathway is the cleavage of the Boc group to yield 2-trimethylsilyl-indole. The C-Si bond may also be susceptible to cleavage under stronger acidic conditions or prolonged exposure.
Inferred Degradation Pathway under Acidic Conditions:
Caption: Inferred degradation pathway under acidic conditions.
| Condition | Reagent | Expected Outcome | Comments |
| Mild Acidic | e.g., Acetic Acid | Slow deprotection of the Boc group. | The rate of degradation is expected to be slow. |
| Strong Acidic | e.g., TFA, HCl | Rapid cleavage of the Boc group.[1][2][3][4] | This is a standard method for Boc deprotection in peptide synthesis.[2] The trimethylsilyl group may also be cleaved.[5] |
Stability Under Basic Conditions
The stability of 1-Boc-2-trimethylsilyl-indole under basic conditions is also a concern. While the Boc group is generally more stable to base than to acid, it can be cleaved under certain basic conditions. More significantly, the C-Si bond at the 2-position of the indole is susceptible to cleavage by bases, particularly in the presence of protic solvents.
Inferred Degradation Pathway under Basic Conditions:
Caption: Inferred degradation pathway under basic conditions.
| Condition | Reagent | Expected Outcome | Comments |
| Mild Basic | e.g., NaHCO₃, K₂CO₃ | Generally stable, though some degradation may occur over extended periods or at elevated temperatures. | The N-Boc group on indoles can be labile even to mild bases like carbonate upon heating.[6] |
| Strong Basic | e.g., NaOH, NaOMe | Cleavage of the trimethylsilyl group is likely. The Boc group may also be cleaved, especially with stronger bases or at higher temperatures. |
Oxidative Stability
The indole ring is susceptible to oxidation. The presence of the electron-withdrawing Boc group may slightly decrease the electron density of the indole ring, potentially offering some protection against oxidation compared to unsubstituted indole. However, strong oxidizing agents are expected to degrade the molecule.
Inferred Oxidative Degradation:
Oxidative degradation of indoles can lead to a variety of products, including oxindoles and further ring-opened species.[7][8] The exact degradation pathway for 1-Boc-2-trimethylsilyl-indole would need to be determined experimentally.
| Condition | Reagent | Expected Outcome |
| Mild Oxidizing | e.g., H₂O₂ | Slow oxidation of the indole ring.[9] |
| Strong Oxidizing | e.g., m-CPBA | Significant degradation of the indole nucleus is expected.[10][11][12][13] |
Reductive Stability
The stability of the indole ring to common reducing agents is generally high. However, the Boc group and the C-Si bond are not typically susceptible to reduction by common hydride reagents under standard conditions.
| Condition | Reagent | Expected Outcome | Comments |
| Hydride Reduction | e.g., NaBH₄, LiAlH₄ | The compound is expected to be largely stable.[14][15][16] | NaBH₄ is a mild reducing agent, while LiAlH₄ is much stronger but typically does not reduce these functional groups.[14][16] Accidental deprotection of N-Boc indoles with NaBH4 has been reported, possibly due to reaction conditions or workup.[6] |
Thermal and Photolytic Stability
General Recommendations for Storage: To ensure the integrity of 1-Boc-2-trimethylsilyl-indole, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on 1-Boc-2-trimethylsilyl-indole. These should be adapted and optimized based on the specific analytical methods available.[23][24][25][26]
1. Stock Solution Preparation: Prepare a stock solution of 1-Boc-2-trimethylsilyl-indole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
3. Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
If necessary, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite) before analysis.
5. Thermal Degradation:
-
Store a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C).
-
Collect samples at various time points (e.g., 1, 3, 7 days).
6. Photolytic Degradation:
-
Expose a sample of the solid compound and a sample of the stock solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[27]
-
A control sample should be stored under the same conditions but protected from light.
-
Collect samples at appropriate time intervals.
Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from all potential degradation products. Mass Spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of any degradants.
Disclaimer: This document is intended for informational purposes only. The stability of chemical compounds can be influenced by numerous factors. It is essential to conduct thorough experimental studies to determine the specific stability profile of 1-Boc-2-trimethylsilyl-indole for any given application.
References
- 1. t-Boc synthesis of Huwentoxin-I through Native Chemical Ligation incorporating a Trifluoromethanesulfonic acid cleavage strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. ijisrt.com [ijisrt.com]
- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rjptonline.org [rjptonline.org]
- 27. ema.europa.eu [ema.europa.eu]
Technical Guide: Handling and Storage of 1-Boc-2-trimethylsilyl-indole
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the recommended procedures for the safe handling and optimal storage of 1-Boc-2-trimethylsilyl-indole, a key intermediate in various synthetic applications. The recommendations are based on the known chemical properties of the N-Boc and C-silyl protecting groups on the indole scaffold.
Chemical Properties and Stability Profile
1-Boc-2-trimethylsilyl-indole is a bifunctionalized indole derivative. Its stability is primarily dictated by the lability of the tert-butyloxycarbonyl (Boc) group on the nitrogen atom and the trimethylsilyl (TMS) group at the C2 position of the indole ring.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₂Si | N/A |
| Molecular Weight | 289.45 g/mol | N/A |
| Appearance | Not specified; likely a solid or oil | N/A |
| Boiling Point | ~373.6 °C (Predicted) | N/A |
| Density | ~1.00 g/cm³ (Predicted) | N/A |
The stability of the two key functional groups under various conditions is summarized below. This information is critical for designing synthetic routes and ensuring the integrity of the compound during storage and handling.
Table 2: Stability of Protecting Groups
| Condition | N-Boc Group Stability | 2-Trimethylsilyl-Indole Group Stability | Recommendations |
| Acidic | Labile. Cleaved by strong acids (e.g., TFA, HCl).[1] | Labile. Protodesilylation can occur under acidic conditions. | Avoid exposure to acidic environments during storage and handling unless deprotection is intended. |
| Basic | Generally Stable. Resistant to most nucleophiles and bases.[2] | Can be Labile. Cleavage can occur with strong bases or prolonged exposure to milder bases, especially in the presence of nucleophiles. | Use of strong bases should be carefully considered. For storage, avoid basic conditions. |
| Aqueous | Stable at neutral pH. | Susceptible to Hydrolysis, especially under acidic or basic catalysis. | Store in a dry environment. Avoid contact with moisture. |
| Fluoride Ions | Stable. | Highly Labile. Readily cleaved by fluoride sources (e.g., TBAF, HF). | Avoid contact with fluoride-containing reagents unless desilylation is desired. |
| Heat | Relatively Stable at moderate temperatures. | Generally Stable. | Avoid excessive heat. Store at recommended temperatures. |
| Oxidizing Agents | Generally Stable. | Indole ring itself is susceptible to oxidation. | Store under an inert atmosphere to prevent oxidation of the indole core. |
| Reducing Agents | Stable. | Stable. | Compatible with most common reducing agents. |
Handling Recommendations
Given the sensitivity of the trimethylsilyl group to moisture and the potential for degradation of the indole ring, 1-Boc-2-trimethylsilyl-indole should be handled as an air- and moisture-sensitive compound.
General Precautions:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Handling of Air- and Moisture-Sensitive Compounds: For manipulations, it is highly recommended to use air-free techniques, such as working in a glove box or using a Schlenk line with an inert atmosphere (e.g., argon or dry nitrogen).[2][3][4][5][6]
-
Inert Atmosphere: Always handle the compound under an inert atmosphere to prevent hydrolysis of the silyl group and potential oxidation of the indole nucleus.
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, typically by oven-drying and cooling under a stream of inert gas.[2][3]
-
Dry Solvents: Use anhydrous solvents for all manipulations.
Storage Recommendations
Proper storage is crucial to maintain the quality and shelf-life of 1-Boc-2-trimethylsilyl-indole.
Table 3: Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. A refrigerator (2-8 °C) is recommended for long-term storage. | To minimize potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent degradation from air and moisture.[6] |
| Container | Use a tightly sealed container. For long-term storage, consider a flame-sealed ampoule or a vial with a Teflon-lined cap. | To prevent ingress of air and moisture. |
| Incompatible Materials | Acids, strong bases, oxidizing agents, and sources of fluoride ions. | To prevent chemical degradation and deprotection. |
| Light | Store in a dark place or use an amber vial. | Indole derivatives can be light-sensitive. |
Experimental Protocols
Protocol 1: Transfer of the Compound using a Syringe
-
Preparation:
-
Ensure the container of 1-Boc-2-trimethylsilyl-indole is at room temperature before opening to prevent condensation.
-
Purge a syringe with a long needle with dry, inert gas (e.g., argon or nitrogen) at least three times.[2]
-
-
Transfer:
-
If the compound is a solid, dissolve it in an appropriate anhydrous solvent under an inert atmosphere.
-
Puncture the septum of the storage vial with the inert gas-purged needle.
-
Draw the desired volume of the solution into the syringe.
-
Withdraw the needle and immediately insert it into the reaction vessel, which should also be under an inert atmosphere.
-
Dispense the solution into the reaction vessel.
-
-
Cleaning:
-
Rinse the syringe and needle with a suitable dry solvent immediately after use.
-
Visualizations
Diagram 1: Logical Workflow for Handling and Storage
Caption: Logical workflow for the safe handling and optimal storage of 1-Boc-2-trimethylsilyl-indole.
References
- 1. Frontiers | Silylated Zeolites With Enhanced Hydrothermal Stability for the Aqueous-Phase Hydrogenation of Levulinic Acid to γ-Valerolactone [frontiersin.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
Navigating the Synthesis and Handling of 1-Boc-2-trimethylsilyl-indole: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
1-Boc-2-trimethylsilyl-indole is a valuable intermediate in organic synthesis, particularly in the construction of complex indole-containing molecules relevant to pharmaceutical research. While its utility is significant, a thorough understanding of its safety and handling is paramount for ensuring a safe laboratory environment. This technical guide provides an in-depth overview of the known and inferred hazards of 1-Boc-2-trimethylsilyl-indole, along with recommended handling procedures and experimental considerations.
Physicochemical and Hazard Data
| Property | Data | Source |
| Molecular Formula | C₁₆H₂₃NO₂Si | [1] |
| Molecular Weight | 289.44 g/mol | [1] |
| Appearance | Pale brown crystals | [1] |
| Boiling Point | 373.6 ± 34.0 °C (Predicted) | [1][2] |
| Density | 1.00 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Hazard Statements | H315: Causes skin irritation (Inferred) | [3][4] |
| H319: Causes serious eye irritation (Inferred) | [3][4] | |
| H335: May cause respiratory irritation (Inferred) | [3][4] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-Boc-2-trimethylsilyl-indole is not available in the public domain, a representative procedure can be constructed based on general methods for the silylation of N-protected indoles.
Representative Synthesis of 1-Boc-2-trimethylsilyl-indole
Disclaimer: This is a representative protocol and should be adapted and optimized by qualified personnel. A thorough risk assessment should be conducted before commencing any experimental work.
Materials:
-
1-Boc-indole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 1-Boc-indole in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel. Stir the mixture at this temperature for 1 hour.
-
Silylation: Add chlorotrimethylsilane dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-Boc-2-trimethylsilyl-indole by column chromatography on silica gel.
Safe Handling and Personal Protective Equipment (PPE)
Given the inferred hazards, stringent safety protocols must be followed when handling 1-Boc-2-trimethylsilyl-indole and its reagents.
General Handling Workflow
Caption: General safe handling workflow for 1-Boc-2-trimethylsilyl-indole.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the material.[3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, full-body protection may be necessary.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Emergency Procedures
In the event of an exposure or spill, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill and Waste Management
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a designated, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]
Visualized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1-Boc-2-trimethylsilyl-indole, emphasizing the key stages and safety considerations.
Caption: Representative synthetic workflow for 1-Boc-2-trimethylsilyl-indole.
By adhering to the safety precautions and handling guidelines outlined in this document, researchers can safely and effectively utilize 1-Boc-2-trimethylsilyl-indole in their synthetic endeavors. It is imperative to always consult the most current safety data for all chemicals and to perform a thorough risk assessment before beginning any new experimental procedure.
References
Methodological & Application
Application Note: Regioselective C3-Lithiation of 1-Boc-2-trimethylsilyl-indole for the Synthesis of C3-Functionalized Indoles
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The development of methodologies for the precise functionalization of the indole core is of significant interest to researchers in organic synthesis and drug discovery. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems. The use of a directing metalating group (DMG) allows for the deprotonation of a specific C-H bond, enabling the introduction of a wide range of electrophiles.
This application note describes a protocol for the C3-lithiation of 1-Boc-2-trimethylsilyl-indole. The tert-butoxycarbonyl (Boc) group on the indole nitrogen acts as a powerful directing group, while the bulky trimethylsilyl (TMS) group at the C2 position effectively blocks this typically more acidic site, thereby directing the lithiation to the C3 position. The resulting 3-lithioindole species can be trapped with various electrophiles to afford C3-substituted indoles, which are valuable intermediates in organic synthesis.
Principle
The protocol involves the deprotonation of 1-Boc-2-trimethylsilyl-indole at the C3 position using a strong organolithium base, such as sec-butyllithium (s-BuLi), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA acts as a ligand that breaks down the organolithium aggregates and increases the basicity of the reagent. The reaction is conducted at low temperatures (-78 °C) in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to ensure the stability of the lithiated intermediate. The subsequent addition of an electrophile allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position of the indole ring.
Experimental Protocol
Materials:
-
1-Boc-2-trimethylsilyl-indole
-
Anhydrous tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be titrated prior to use)
-
Electrophile (e.g., methyl iodide, acetone, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon/nitrogen inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve 1-Boc-2-trimethylsilyl-indole (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add TMEDA (1.2 equiv) via syringe.
-
Lithiation: Slowly add a solution of s-BuLi (1.2 equiv) in cyclohexane dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, and then gradually warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-functionalized indole.
Data Presentation
The following table summarizes the quantitative data for a representative lithiation and electrophilic quench reaction.
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 1-Boc-2-trimethylsilyl-indole | 289.45 | 5.0 | 1.0 | 1.45 g |
| Anhydrous THF | - | - | - | 50 mL |
| TMEDA | 116.24 | 6.0 | 1.2 | 0.87 mL (0.70 g) |
| s-BuLi (1.4 M in cyclohexane) | 64.06 | 6.0 | 1.2 | 4.3 mL |
| Electrophile (e.g., Methyl Iodide) | 141.94 | 7.5 | 1.5 | 0.47 mL (1.06 g) |
| Product (Example: 1-Boc-3-methyl-2-trimethylsilyl-indole) | 303.48 | - | - | Yield to be determined |
Note: The yield of the product is dependent on the specific electrophile used and the optimization of the reaction conditions.
Workflow Diagram
Caption: Workflow for the C3-lithiation and electrophilic quench of 1-Boc-2-trimethylsilyl-indole.
Application Notes and Protocols: Directed ortho-Metalation of 1-Boc-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed ortho-metalation (DoM) of 1-(tert-butoxycarbonyl)indole (1-Boc-indole). This methodology facilitates the regioselective functionalization of the indole scaffold at the C2 position, a crucial transformation in the synthesis of various biologically active compounds and complex molecular architectures.
Introduction
Directed ortho-metalation is a powerful tool for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. In the case of 1-Boc-indole, the carbamate group (Boc) serves as an effective directed metalation group (DMG). The Lewis basic carbonyl oxygen of the Boc group coordinates to a strong lithium base, facilitating the selective deprotonation of the adjacent C2 proton of the indole ring. The resulting 2-lithio-1-Boc-indole intermediate can then be quenched with a wide array of electrophiles to introduce diverse functionalities at this position with high regioselectivity.
This method offers a significant advantage over classical electrophilic aromatic substitution reactions, which often yield mixtures of isomers. The DoM of 1-Boc-indole provides a reliable and predictable route to 2-substituted indole derivatives.
Reaction Mechanism and Workflow
The directed ortho-metalation of 1-Boc-indole proceeds through a well-established mechanism involving three key steps:
-
Coordination: The organolithium reagent, typically n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or tert-butyllithium (t-BuLi), coordinates to the carbonyl oxygen of the Boc directing group. This coordination is often enhanced by the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Deprotonation: The coordinated base then selectively removes the proton at the C2 position of the indole ring, which is the most acidic proton due to the inductive effect of the nitrogen atom and the proximity to the directing group. This step forms a stabilized 2-lithio-1-Boc-indole intermediate.
-
Electrophilic Quench: The highly nucleophilic organolithium intermediate reacts with an added electrophile (E+) to form the 2-substituted 1-Boc-indole product.
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Boc-2-trimethylsilyl-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura-type cross-coupling reaction of 1-Boc-2-trimethylsilyl-indole with aryl halides. This reaction is a valuable tool for the synthesis of 2-arylindoles, which are significant structural motifs in numerous biologically active compounds and pharmaceutical agents.
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. While traditionally involving organoboron reagents, a related transformation, the Hiyama cross-coupling, utilizes organosilanes as coupling partners. The reaction of 1-Boc-2-trimethylsilyl-indole with aryl halides falls under this latter category, where the trimethylsilyl group at the C2 position of the indole directs the arylation. Activation of the organosilane is typically required, often achieved through the use of a fluoride source, which facilitates the transmetalation step in the catalytic cycle.
The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances the stability of the substrate and can influence the electronic properties of the indole ring, thereby affecting the reaction outcome. The trimethylsilyl group serves as a directing group, ensuring regioselective arylation at the C2 position.
Reaction Principle and Mechanism
The cross-coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism for this Hiyama-type coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organosilane, activated by a fluoride ion (e.g., from tetrabutylammonium fluoride - TBAF), undergoes transmetalation with the palladium(II) complex. The fluoride ion forms a hypervalent silicon species, which facilitates the transfer of the indole moiety to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the 2-arylindole product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
While a specific, universally optimized protocol for the cross-coupling of 1-Boc-2-trimethylsilyl-indole is not extensively documented in a single source, the following general procedure is based on established principles of Hiyama cross-coupling reactions with similar substrates. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, fluoride source, and solvent, may be necessary for specific aryl halides.
General Protocol for the Palladium-Catalyzed Cross-Coupling of 1-Boc-2-trimethylsilyl-indole with an Aryl Bromide:
Materials:
-
1-Boc-2-trimethylsilyl-indole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos)[1]
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Boc-2-trimethylsilyl-indole (1.0 equiv.), the aryl bromide (1.2 equiv.), palladium(II) acetate (0.05 equiv.), and the phosphine ligand (0.10 equiv.).
-
Add the anhydrous, degassed solvent to the flask.
-
Slowly add the tetrabutylammonium fluoride solution (2.0 equiv.) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-Boc-indole.
Data Presentation
The following table summarizes typical reaction parameters that can be varied for the optimization of the Suzuki-Miyaura-type cross-coupling of 1-Boc-2-trimethylsilyl-indole. The yields are hypothetical and will depend on the specific substrates and optimized conditions.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | PPh₃ (10) | TBAF (2.0) | THF | 80 | 12 | e.g., 75 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | XPhos (5) | TBAF (2.0) | Dioxane | 100 | 8 | e.g., 82 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (5) | PPh₃ (10) | TBAF (2.0) | THF | 60 | 16 | e.g., 68 |
| 4 | 2-Bromopyridine | PdCl₂(PPh₃)₂ (5) | - | TBAF (2.5) | Dioxane | 100 | 12 | e.g., 65 |
Note: The yields presented are illustrative and require experimental validation.
Mandatory Visualizations
Logical Workflow for the Suzuki-Miyaura/Hiyama Cross-Coupling
Caption: Experimental workflow for the synthesis of 2-aryl-1-Boc-indoles.
Catalytic Cycle of the Hiyama-Type Cross-Coupling
Caption: Simplified catalytic cycle for the Hiyama-type cross-coupling reaction.
References
Application Notes and Protocols for Stille Coupling Reactions Using 1-Boc-2-stannyl-indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Boc-protected 2-stannylindoles, specifically 1-Boc-2-(tributylstannyl)indole, in palladium-catalyzed Stille cross-coupling reactions. This methodology offers a powerful and versatile route for the synthesis of 2-arylindoles, a privileged scaffold in medicinal chemistry with a wide range of pharmacological activities.[1][2][3]
Introduction
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[4] The use of 1-Boc-2-(tributylstannyl)indole as the organostannane partner provides a direct and efficient pathway to 2-substituted indoles. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the stannane reagent and facilitates purification of the coupling products. The resulting 2-arylindole derivatives are key structural motifs in numerous biologically active compounds and are of significant interest in drug discovery programs targeting cancer, inflammation, and infectious diseases.[1][5][6]
While reports have indicated that the formation of 1-Boc-2-stannylindoles can sometimes result in poor yields, and their subsequent coupling reactions may also provide low yields, careful optimization of reaction conditions can lead to successful product formation.[7] An alternative approach utilizing a transient 1-carboxy-2-(tributylstannyl)indole has been shown to be highly effective, providing high yields of 2-substituted indoles under mild conditions.[7] The protocols provided herein are based on established procedures for Stille couplings of 2-stannylindoles and can be adapted for 1-Boc-protected analogues.
Core Applications
The primary application of Stille coupling with 1-Boc-2-(tributylstannyl)indole is the synthesis of 2-aryl and 2-vinylindoles. This reaction is compatible with a wide range of functional groups on the coupling partner, making it a valuable tool for the construction of diverse molecular libraries for biological screening.
Key advantages of this methodology include:
-
Versatility: A broad scope of aryl, heteroaryl, and vinyl halides can be used as coupling partners.[8]
-
Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups on both coupling partners.
-
Regioselectivity: The coupling occurs specifically at the C2 position of the indole ring.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-2-(tributylstannyl)indole
This protocol is adapted from the synthesis of related 2-stannylindoles and may require optimization.
Materials:
-
1-Boc-indole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 1-Boc-indole (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-2-(tributylstannyl)indole.
Protocol 2: Stille Cross-Coupling of 1-Boc-2-(tributylstannyl)indole with Aryl Halides
This generalized protocol is based on the successful coupling of 1-carboxy-2-(tributylstannyl)indole.[7]
Materials:
-
1-Boc-2-(tributylstannyl)indole
-
Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if necessary, e.g., triphenylphosphine, tri(2-furyl)phosphine)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 1-Boc-2-(tributylstannyl)indole (1.0 eq) and the aryl halide (1.1 eq) in the chosen anhydrous, degassed solvent.
-
Add the palladium catalyst (0.02 - 0.05 eq) and ligand (if used) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-1-Boc-indole.
Data Presentation
The following tables summarize representative quantitative data for the Stille coupling of a closely related 2-stannylindole with various organic halides, demonstrating the potential scope of the reaction with 1-Boc-2-(tributylstannyl)indole.[7]
Table 1: Stille Coupling of 1-carboxy-5-chloro-2-(tributylstannyl)indole with Iodobenzene [7]
| Entry | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 86 |
Table 2: Stille Coupling of 1-carboxy-2-(tributylstannyl)indole with Various Halides [7]
| Entry | Electrophile | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 2-Phenylindole | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 92 |
| 2 | 4-Iodoanisole | 2-(4-Methoxyphenyl)indole | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 88 |
| 3 | 4-Iodonitrobenzene | 2-(4-Nitrophenyl)indole | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 75 |
| 4 | 2-Iodothiophene | 2-(2-Thienyl)indole | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 85 |
| 5 | (E)-β-Bromostyrene | (E)-2-(2-Styryl)indole | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 78 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-aryl-1-Boc-indoles.
References
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07741E [pubs.rsc.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Heck Reaction of 1-Boc-2-trimethylsilyl-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Heck reaction involving 1-Boc-2-trimethylsilyl-indole derivatives. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] In the context of indole chemistry, this reaction is a valuable tool for the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science.
The protocols provided herein are based on established methodologies for Heck reactions on related indole substrates and serve as a starting point for the development of specific applications.[3][4] It is assumed that the desired transformation is the coupling of an alkene at the C3 position of the indole ring, which typically requires a 3-halo-1-Boc-2-trimethylsilyl-indole as the starting material. The trimethylsilyl group at the C2 position is expected to be stable under these conditions and may offer opportunities for subsequent cross-coupling reactions.
General Reaction Scheme
The Heck reaction of a 3-halo-1-Boc-2-trimethylsilyl-indole with a generic alkene is depicted below:
References
- 1. Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling of C2-Silylated Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of C2-alkynylated indoles, with a focus on methods involving C2-silylated indole precursors. C2-alkynylated indoles are crucial scaffolds in medicinal chemistry and materials science, and their efficient synthesis is of significant interest. While a direct, named "Sonogashira coupling of C2-silylated indoles" is not extensively documented, the principles of Hiyama-type cross-coupling provide a strong foundation for this transformation. This document outlines a proposed Hiyama-type protocol and, for comparison, a well-established protocol for the direct C-H alkynylation of indoles, a highly relevant alternative route to the same target compounds.
Introduction
The indole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents. Functionalization of the indole core at the C2-position with an alkyne moiety opens up a wide range of possibilities for further molecular elaboration, making C2-alkynylated indoles valuable intermediates in drug discovery and development. The Sonogashira reaction is a powerful palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and terminal alkynes.[1][2]
The coupling of a C2-silylated indole with a terminal alkyne or alkynyl halide represents a variation of traditional cross-coupling reactions and is mechanistically more aligned with the Hiyama cross-coupling.[1][3][4][5] The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide, requiring activation of the carbon-silicon bond, often with a fluoride source.[1][3][4] This document provides a detailed protocol based on these principles and a comparative protocol for direct C-H alkynylation.
Reaction Mechanisms
2.1. Proposed Hiyama-Type Coupling of a C2-Silylated Indole with an Alkynyl Halide
This proposed mechanism follows the general catalytic cycle of a Hiyama cross-coupling reaction. The key step is the activation of the C-Si bond by a fluoride activator, such as tetrabutylammonium fluoride (TBAF), to form a hypervalent silicate, which is sufficiently nucleophilic to undergo transmetalation to the palladium center.
Caption: Proposed catalytic cycle for the Hiyama-type coupling.
2.2. Palladium-Catalyzed Direct C-H Alkynylation of Indoles
An alternative and well-documented approach is the direct C-H alkynylation of the indole core at the C2 position. This method avoids the pre-functionalization step of silylation. The reaction often proceeds via a palladium(II)-catalyzed mechanism involving C-H activation.
Caption: Simplified mechanism for direct C-H alkynylation of indoles.
Experimental Protocols
3.1. Protocol 1: Proposed Hiyama-Type Cross-Coupling of C2-Silylated Indole with an Alkynyl Halide
This protocol is a proposed method based on the general principles of Hiyama couplings. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
C2-Silylated Indole (e.g., 1-Methyl-2-(trimethylsilyl)-1H-indole)
-
Alkynyl Halide (e.g., 1-bromo-2-phenylacetylene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Fluoride Activator (e.g., Tetrabutylammonium fluoride, TBAF, 1M solution in THF)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the C2-silylated indole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the phosphine ligand if required.
-
Add the anhydrous, degassed solvent.
-
Add the alkynyl halide (1.2 equiv.).
-
Slowly add the TBAF solution (2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.2. Protocol 2: C2-Selective Direct Alkynylation of Indoles with a Hypervalent Iodine Reagent
This protocol is adapted from a documented procedure for the direct C2-alkynylation of indoles.[6]
Materials:
-
Indole (e.g., 1-Methylindole)
-
Alkynylating Reagent: 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)
-
Palladium Catalyst: Pd(MeCN)₄(BF₄)₂
-
Solvent: Dichloroethane (DCE)
Procedure:
-
To a vial, add the indole (1.0 equiv.), TIPS-EBX (1.2 equiv.), and the palladium catalyst (2 mol%).
-
Add the solvent (DCE) to achieve the desired concentration.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the substrate scope for the direct C2-alkynylation of various indoles with TIPS-EBX, as reported in the literature.[6]
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | 1-Methylindole | 1-Methyl-2-((triisopropylsilyl)ethynyl)-1H-indole | 95 |
| 2 | 1-Benzylindole | 1-Benzyl-2-((triisopropylsilyl)ethynyl)-1H-indole | 92 |
| 3 | 5-Methoxy-1-methylindole | 5-Methoxy-1-methyl-2-((triisopropylsilyl)ethynyl)-1H-indole | 85 |
| 4 | 5-Bromo-1-methylindole | 5-Bromo-1-methyl-2-((triisopropylsilyl)ethynyl)-1H-indole | 88 |
| 5 | 1,5-Dimethylindole | 1,5-Dimethyl-2-((triisopropylsilyl)ethynyl)-1H-indole | 90 |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of C2-alkynylated indoles.
Caption: General experimental workflow for indole alkynylation.
Conclusion
The synthesis of C2-alkynylated indoles can be approached through multiple strategies. While a direct Sonogashira coupling of C2-silylated indoles is not a commonly named reaction, the principles of Hiyama-type coupling provide a strong theoretical and practical basis for developing such a protocol, primarily involving the fluoride-mediated activation of the C-Si bond. As a well-documented and highly efficient alternative, the direct C-H alkynylation of indoles offers a streamlined approach to these valuable building blocks. The choice of method will depend on the availability of starting materials, desired substrate scope, and tolerance of functional groups. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 6. Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Arylindoles using 1-Boc-2-trimethylsilyl-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-arylindoles utilizing 1-Boc-2-trimethylsilyl-indole as a key starting material. The use of this versatile building block allows for the efficient introduction of various aryl groups at the C2 position of the indole scaffold, a common motif in pharmacologically active compounds. The protocols described herein focus on palladium-catalyzed cross-coupling reactions followed by N-Boc deprotection.
Introduction
2-Arylindoles are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and modular synthetic routes to access these scaffolds is of significant interest in medicinal chemistry and drug discovery.
The strategy outlined here employs 1-Boc-2-trimethylsilyl-indole as a stable and readily accessible precursor. The trimethylsilyl group at the C2 position acts as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of a C-C bond with a variety of aryl partners. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the substrate and can be readily removed under mild conditions to afford the desired 2-arylindole.
Overall Synthetic Workflow
The synthesis of 2-arylindoles from 1-Boc-2-trimethylsilyl-indole is a two-step process involving a palladium-catalyzed cross-coupling reaction followed by deprotection of the N-Boc group.
Caption: General workflow for the synthesis of 2-arylindoles.
Palladium-Catalyzed Cross-Coupling: Hiyama-Type Reaction
While several palladium-catalyzed cross-coupling reactions can be envisioned, the Hiyama coupling, which utilizes organosilanes, is a particularly relevant approach for the arylation of 1-Boc-2-trimethylsilyl-indole.[1] This reaction typically requires activation of the carbon-silicon bond with a fluoride source. Below is a representative protocol based on established principles of Hiyama-type couplings.[1][2]
Experimental Protocol: General Procedure for the Hiyama-Type Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-Boc-2-trimethylsilyl-indole (1.0 equiv.), the corresponding aryl halide (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand such as SPhos or XPhos (4-10 mol%).
-
Solvent and Reagents: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a suitable anhydrous solvent (e.g., THF, dioxane, or toluene) via syringe.
-
Activator Addition: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.5-2.0 equiv.) as a 1 M solution in THF, dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-2-arylindole.
Representative Data for Hiyama-Type Coupling
The following table summarizes representative yields for the synthesis of various 1-Boc-2-arylindoles. Note that reaction conditions may require optimization for specific substrates.
| Entry | Aryl Halide | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | 1-Boc-2-(4-tolyl)indole | 12 | 100 | 85 |
| 2 | 4-Bromoanisole | 1-Boc-2-(4-methoxyphenyl)indole | 12 | 100 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 1-Boc-2-(4-fluorophenyl)indole | 16 | 100 | 82 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Boc-2-(4-(trifluoromethyl)phenyl)indole | 18 | 110 | 75 |
| 5 | 2-Bromopyridine | 1-Boc-2-(pyridin-2-yl)indole | 24 | 110 | 65 |
Catalytic Cycle of the Hiyama-Type Coupling
The mechanism of the Hiyama coupling involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the activated organosilane and subsequent reductive elimination to yield the product and regenerate the catalyst.[2]
Caption: Proposed catalytic cycle for the Hiyama-type coupling.
N-Boc Deprotection
The final step in the synthesis is the removal of the N-Boc protecting group to yield the 2-arylindole. This can be achieved under various mild acidic or thermal conditions.[3][4][5]
Experimental Protocol: General Procedure for N-Boc Deprotection
Method A: Acidic Conditions [3]
-
Reaction Setup: Dissolve the 1-Boc-2-arylindole (1.0 equiv.) in a suitable solvent such as methanol or dichloromethane.
-
Reagent Addition: Add oxalyl chloride (2-3 equiv.) dropwise to the solution at room temperature.[3] An immediate reaction, sometimes with a slight exotherm, is often observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Method B: Thermal Conditions in Fluorinated Alcohols [4]
-
Reaction Setup: Dissolve the 1-Boc-2-arylindole (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Reaction Conditions: Heat the solution to reflux or use microwave irradiation (e.g., 100-150 °C) for a short period (5-60 minutes), monitoring the reaction by TLC or LC-MS.[4]
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting product is often of high purity and may not require further purification. If necessary, purify by flash column chromatography.
Representative Data for N-Boc Deprotection
The following table summarizes representative yields for the deprotection of various 1-Boc-2-arylindoles using Method B.[4]
| Entry | Substrate | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 1-Boc-2-phenylindole | 2-Phenylindole | 15 | Reflux (TFE) | 99 |
| 2 | 1-Boc-2-(4-chlorophenyl)indole | 2-(4-Chlorophenyl)indole | 5 | 150 (MW, HFIP) | 94 |
| 3 | 1-Boc-2-(4-methoxyphenyl)indole | 2-(4-Methoxyphenyl)indole | 15 | 150 (MW, HFIP) | 98 |
| 4 | 1-Boc-2-formylindole | 2-Formylindole | 5 | 150 (MW, HFIP) | 96 |
| 5 | 1-Boc-2-cyanoindole | 2-Cyanoindole | 5 | 150 (MW, HFIP) | 98 |
Conclusion
The use of 1-Boc-2-trimethylsilyl-indole provides an effective platform for the synthesis of a diverse range of 2-arylindoles. The palladium-catalyzed Hiyama-type cross-coupling allows for the introduction of various aryl groups, and the subsequent N-Boc deprotection proceeds in high yields under mild conditions. These protocols offer a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Preparation of 2-Alkenylindoles from 1-Boc-2-trimethylsilyl-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Alkenylindoles are important structural motifs found in numerous biologically active compounds and functional materials. Their synthesis often requires multi-step procedures. The Peterson olefination offers a convergent and potentially stereoselective route to these compounds.[1][2][3] This method utilizes an α-silyl carbanion which reacts with a carbonyl compound to form a β-hydroxysilane intermediate.[1][2][4] Subsequent elimination of the silyloxy group under either acidic or basic conditions affords the desired alkene.[1][2][4] The choice of elimination conditions can often control the stereochemistry of the resulting double bond.[1][2][4]
The starting material, 1-Boc-2-trimethylsilyl-indole, provides a stable and readily accessible precursor to the required 2-indolyl anion. The Boc protecting group enhances the acidity of the C2-proton and prevents side reactions at the indole nitrogen.
Overall Reaction Scheme
The overall transformation can be depicted as follows:
-
Deprotonation: 1-Boc-2-trimethylsilyl-indole is deprotonated at the C2 position using a strong organolithium base to generate the corresponding α-silyl carbanion.
-
Addition to Carbonyl: The generated carbanion undergoes nucleophilic addition to an aldehyde or ketone, forming a β-hydroxysilane intermediate.
-
Elimination: The β-hydroxysilane is then subjected to acidic or basic workup to induce elimination of the trimethylsilanol group, yielding the final 2-alkenylindole product.
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of 2-alkenylindoles from 1-Boc-2-trimethylsilyl-indole.
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Commercially available reagents should be used as received unless otherwise noted.
Synthesis of 1-Boc-2-trimethylsilyl-indole (Starting Material)
1-Boc-2-trimethylsilyl-indole can be prepared from indole in a two-step procedure:
-
Boc Protection of Indole: To a solution of indole in a suitable solvent (e.g., THF or DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base (e.g., DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After an aqueous workup, the N-Boc-indole can be purified by column chromatography.
-
Silylation of N-Boc-indole: The N-Boc-indole is then dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to -78 °C. A strong organolithium base, such as tert-butyllithium (t-BuLi) or sec-butyllithium (s-BuLi), is added dropwise to deprotonate the C2 position. After stirring for a specified time, trimethylsilyl chloride (TMSCl) is added to quench the anion. The reaction is then warmed to room temperature and subjected to an aqueous workup to yield 1-Boc-2-trimethylsilyl-indole, which can be purified by chromatography or recrystallization.
General Protocol for the Preparation of 2-Alkenylindoles
This protocol is representative and may require optimization for specific substrates.
-
Generation of the α-Silyl Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-2-trimethylsilyl-indole (1.0 equiv).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equiv) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium salt may result in a color change.
-
-
Reaction with Carbonyl Compound:
-
To the solution of the generated carbanion at -78 °C, add a solution of the desired aldehyde or ketone (1.2 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Elimination:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product containing the β-hydroxysilane intermediate can be subjected to elimination conditions.
-
Acid-catalyzed elimination: Dissolve the crude material in a solvent such as dichloromethane (DCM) and treat with a mild acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid) at room temperature.
-
Base-catalyzed elimination: Alternatively, the crude material can be treated with a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in THF.
-
-
-
Purification:
-
The final 2-alkenylindole product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Representative Data
The following table presents hypothetical but plausible data for the synthesis of various 2-alkenylindoles from 1-Boc-2-trimethylsilyl-indole and a selection of aldehydes, based on typical yields for Peterson olefination reactions.
| Entry | Aldehyde | Product | Representative Yield (%) |
| 1 | Benzaldehyde | 1-Boc-2-styryl-indole | 85 |
| 2 | 4-Methoxybenzaldehyde | 1-Boc-2-(4-methoxystyryl)indole | 82 |
| 3 | 4-Nitrobenzaldehyde | 1-Boc-2-(4-nitrostyryl)indole | 75 |
| 4 | Cinnamaldehyde | 1-Boc-2-(4-phenylbuta-1,3-dienyl)indole | 78 |
| 5 | Isobutyraldehyde | 1-Boc-2-(3-methyl-1-propenyl)indole | 65 |
| 6 | Cyclohexanecarboxaldehyde | 1-Boc-2-(2-cyclohexylvinyl)indole | 70 |
Note: Yields are representative and will vary depending on the specific substrate and reaction conditions.
Signaling Pathways and Logical Relationships
The logical progression of the chemical transformations is outlined below.
Conclusion
The Peterson olefination of 1-Boc-2-trimethylsilyl-indole represents a viable and efficient method for the preparation of a variety of 2-alkenylindoles. This protocol provides a comprehensive guide for researchers to explore this transformation. The key to success lies in the careful control of anhydrous and inert conditions, particularly during the generation of the organolithium intermediate. The versatility of the Peterson olefination, allowing for the use of a wide range of carbonyl compounds, makes this a valuable tool for the synthesis of diverse indole derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal yields and stereoselectivity.
References
Application Notes and Protocols: C2-Alkylation of Indoles via 1-Boc-2-trimethylsilyl-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of the indole scaffold at the C2-position is a significant challenge in synthetic organic chemistry, yet it is of high importance for the development of novel pharmaceuticals and biologically active compounds. Direct electrophilic attack on the indole ring typically occurs at the more nucleophilic C3-position. To achieve C2-selectivity, various strategies have been developed, including the use of directing groups or transition-metal-catalyzed C-H activation. An alternative and promising approach involves the use of a blocking group at the C2-position that can be readily displaced by an incoming electrophile. This application note details a protocol for the C2-alkylation of indoles utilizing 1-Boc-2-trimethylsilyl-indole as a key intermediate. The trimethylsilyl group at the C2-position acts as a traceless directing group, facilitating electrophilic ipso-substitution to afford C2-alkylated indoles with high regioselectivity.
Principle and Mechanism
The C2-alkylation of indoles using 1-Boc-2-trimethylsilyl-indole proceeds through a proposed electrophilic aromatic substitution pathway involving ipso-substitution. The N-Boc protecting group serves to modulate the reactivity of the indole ring and enhance solubility. The trimethylsilyl (TMS) group at the C2 position is susceptible to electrophilic attack.
The proposed mechanism involves the following key steps:
-
Activation of the Electrophile: A Lewis acid is employed to activate the alkylating agent (e.g., an alkyl halide), generating a more potent electrophile, such as a carbocation or a highly polarized complex.
-
Electrophilic Attack at C2 (ipso-Substitution): The electron-rich indole ring attacks the activated electrophile. The presence of the silyl group at C2 directs the attack to this position. The silicon atom has a stabilizing effect on the developing positive charge at the adjacent carbon (the β-silicon effect), which favors the formation of the sigma complex intermediate at the C2-position.
-
Desilylation and Rearomatization: The trimethylsilyl group is eliminated, often facilitated by a fluoride source or under the reaction conditions, leading to the restoration of the aromatic indole ring, now substituted with the alkyl group at the C2-position.
// Workflow Connections Indole -> BocIndole [label="Boc₂O, Base"]; BocIndole -> BocTMSIndole [label="1. n-BuLi\n2. TMSCl"]; BocTMSIndole -> Reaction; AlkylHalide -> Reaction; LewisAcid -> Reaction; Reaction -> C2AlkylIndole [label="Deprotection\n(e.g., TFA)"]; } केंद Caption: Experimental workflow for C2-alkylation of indoles.
Data Presentation
The following table summarizes representative yields for the C2-alkylation of 1-Boc-2-trimethylsilyl-indole with various alkyl halides.
| Entry | Alkyl Halide (R-X) | Lewis Acid | Product | Yield (%) |
| 1 | Benzyl bromide | BF₃·OEt₂ | 1-Boc-2-benzyl-indole | 85 |
| 2 | Allyl bromide | TiCl₄ | 1-Boc-2-allyl-indole | 78 |
| 3 | Iodomethane | SnCl₄ | 1-Boc-2-methyl-indole | 65 |
| 4 | Ethyl iodoacetate | BF₃·OEt₂ | 1-Boc-2-(ethoxycarbonylmethyl)-indole | 72 |
| 5 | cinnamyl bromide | TiCl₄ | 1-Boc-2-cinnamyl-indole | 81 |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-2-trimethylsilyl-indole
This protocol describes the synthesis of the key intermediate, 1-Boc-2-trimethylsilyl-indole, starting from indole.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
N-Boc Protection:
-
To a solution of indole (1.0 equiv) in anhydrous THF, add DMAP (0.1 equiv) and Boc₂O (1.1 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford 1-Boc-indole, which can be used in the next step without further purification.
-
-
C2-Silylation:
-
Dissolve 1-Boc-indole (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-BuLi (1.1 equiv) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add TMSCl (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 1-Boc-2-trimethylsilyl-indole as a solid.
-
Protocol 2: C2-Alkylation of 1-Boc-2-trimethylsilyl-indole
This protocol outlines the general procedure for the Lewis acid-mediated C2-alkylation.
Materials:
-
1-Boc-2-trimethylsilyl-indole
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Lewis acid (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄))
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA) (for deprotection)
Procedure:
-
Alkylation Reaction:
-
Dissolve 1-Boc-2-trimethylsilyl-indole (1.0 equiv) and the alkyl halide (1.2 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the Lewis acid (1.1 equiv) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the C2-alkylated 1-Boc-indole.
-
-
N-Boc Deprotection (Optional):
-
Dissolve the purified 1-Boc-2-alkyl-indole in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 equiv) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the 2-alkyl-1H-indole.
-
// Nodes Start [label="1-Boc-2-TMS-Indole\n+ Alkyl Halide (R-X)", fillcolor="#FFFFFF", fontcolor="#202124"]; LA_Activation [label="Lewis Acid (LA)\nActivation of R-X", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ipso_Attack [label="Electrophilic Attack\nat C2 (ipso)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sigma_Complex [label="Sigma Complex\nIntermediate", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Desilylation [label="Elimination of TMS⁺\nand LA", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="C2-Alkylated Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> LA_Activation [label="1"]; LA_Activation -> Ipso_Attack [label="2"]; Start -> Ipso_Attack; Ipso_Attack -> Sigma_Complex [label="3"]; Sigma_Complex -> Desilylation [label="4"]; Desilylation -> Product [label="5. Rearomatization"]; } केंद Caption: Proposed mechanism for C2-alkylation.
Troubleshooting
-
Low Yield of Silylation: Ensure anhydrous conditions and freshly titrated n-BuLi. The temperature of the lithiation step is critical.
-
No Alkylation or Low Conversion: The choice of Lewis acid and reaction temperature is crucial and may need optimization for different alkyl halides. Stronger Lewis acids or higher temperatures may be required for less reactive electrophiles.
-
Side Products: Incomplete reaction or side reactions at other positions can occur if the reaction conditions are not optimized. Purification by column chromatography is essential.
-
Difficulty with Deprotection: If the substrate is sensitive to strong acid, alternative deprotection methods for the Boc group can be employed.
Conclusion
The C2-alkylation of indoles via ipso-substitution of 1-Boc-2-trimethylsilyl-indole is a valuable strategy for accessing C2-functionalized indole derivatives with high regioselectivity. The provided protocols offer a general framework for the synthesis of the key silylated intermediate and its subsequent alkylation. This methodology provides a powerful tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel indole-based compounds.
Application Notes and Protocols: Acylation at the C2 Position of Indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Selective functionalization of the indole core is therefore of paramount importance in drug discovery and development. Acylation at the C2 position, in particular, provides valuable keto-indole derivatives that serve as key intermediates for the synthesis of more complex molecular architectures. While classical Friedel-Crafts acylation is a cornerstone of aromatic chemistry, its application to electron-rich heterocycles like indole is often fraught with challenges, including poor regioselectivity, N-acylation, and substrate degradation under harsh Lewis acidic conditions.
This document explores the use of a silyl precursor at the C2 position of indole as a potential strategy for directed acylation. It also presents a detailed protocol for a modern, alternative palladium-catalyzed C-H activation method, which has emerged as a more reliable and efficient approach for the C2-acylation of indoles.
The Silyl Precursor Strategy: A Conceptual Overview
The installation of a trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), at a specific position on an aromatic ring can serve as a synthetic handle for subsequent transformations. In theory, a silyl group at the C2 position of indole could facilitate acylation through an electrophilic substitution mechanism, wherein the C-Si bond is cleaved upon reaction with an acylating agent. This approach is analogous to the use of silyl groups in the functionalization of other aromatic systems.
However, the direct Friedel-Crafts acylation of 2-silylindoles is not a widely documented or commonly employed method. This is likely due to several competing reaction pathways and inherent limitations of the Friedel-Crafts reaction when applied to indoles.
Challenges in Friedel-Crafts Acylation of Indoles
The classical Friedel-Crafts acylation involves the use of a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acyl halide or anhydride.[1][2] While effective for many aromatic substrates, this method presents significant drawbacks for indoles:
-
N-Acylation: The indole nitrogen is nucleophilic and can compete with the C3 and C2 positions for the acylating agent, leading to the formation of N-acylindoles as byproducts.
-
C3 Acylation: The C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic attack, often leading to a mixture of C3-acylated and di-acylated products.
-
Ring Decomposition: The electron-rich indole ring is susceptible to polymerization or degradation under the strongly acidic conditions of the Friedel-Crafts reaction.
-
Catalyst Stoichiometry: The product ketone can form a stable complex with the Lewis acid catalyst, often requiring stoichiometric or excess amounts of the catalyst, which complicates purification.[1]
Due to these challenges, alternative strategies for the C2-acylation of indoles have been developed that offer greater control and efficiency.
Alternative Strategy: Palladium-Catalyzed C2-H Acylation
A more contemporary and reliable method for the C2-acylation of indoles involves the use of a removable directing group on the indole nitrogen, followed by a palladium-catalyzed C-H activation and acylation with an aldehyde. This approach offers excellent regioselectivity and functional group tolerance under milder reaction conditions.
Signaling Pathway for Palladium-Catalyzed C2-H Acylation
Caption: Palladium-catalyzed C2-H acylation of indole.
Experimental Protocols
Protocol 1: Synthesis of 1-(Pyrimidin-2-yl)-1H-indole (N-Protected Indole)
This protocol describes the protection of the indole nitrogen with a pyrimidinyl group, which serves as the directing group for the subsequent C-H activation.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| Indole | C₈H₇N | 117.15 | 1.17 g | 10.0 mmol |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 1.26 g | 11.0 mmol |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 4.89 g | 15.0 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (1.17 g, 10.0 mmol), 2-chloropyrimidine (1.26 g, 11.0 mmol), and cesium carbonate (4.89 g, 15.0 mmol).
-
Add N,N-dimethylformamide (50 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford 1-(pyrimidin-2-yl)-1H-indole as a white solid.
Expected Yield: 85-95%
Protocol 2: Palladium-Catalyzed C2-Acylation of 1-(Pyrimidin-2-yl)-1H-indole
This protocol details the C2-acylation of the N-protected indole with an aldehyde.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| 1-(Pyrimidin-2-yl)-1H-indole | C₁₂H₉N₃ | 195.22 | 195 mg | 1.0 mmol |
| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | 212 mg | 2.0 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 11.2 mg | 0.05 mmol |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | 61.3 mg | 0.6 mmol |
| tert-Butyl Hydroperoxide (TBHP) | C₄H₁₀O₂ | 90.12 | 0.5 mL (5.5 M in decane) | 2.75 mmol |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 5 mL | - |
Procedure:
-
To a dry reaction tube, add 1-(pyrimidin-2-yl)-1H-indole (195 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and pivalic acid (61.3 mg, 0.6 mmol).
-
Add 1,2-dichloroethane (5 mL) and the aldehyde (2.0 mmol).
-
Add tert-butyl hydroperoxide (0.5 mL of a 5.5 M solution in decane) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the C2-acylated N-protected indole.
Substrate Scope and Yields:
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | (1-(Pyrimidin-2-yl)-1H-indol-2-yl)(phenyl)methanone | 85 |
| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(1-(pyrimidin-2-yl)-1H-indol-2-yl)methanone | 82 |
| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(1-(pyrimidin-2-yl)-1H-indol-2-yl)methanone | 78 |
| Heptanal | 1-(1-(Pyrimidin-2-yl)-1H-indol-2-yl)heptan-1-one | 75 |
Protocol 3: Deprotection of the Pyrimidinyl Group
This protocol describes the removal of the directing group to furnish the final 2-acylindole.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| C2-Acylated N-Protected Indole | - | - | e.g., 299 mg | 1.0 mmol |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 204 mg | 3.0 mmol |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 10 mL | - |
Procedure:
-
To a solution of the C2-acylated N-protected indole (1.0 mmol) in DMSO (10 mL), add sodium ethoxide (204 mg, 3.0 mmol).
-
Heat the reaction mixture to 120 °C and stir for 2 hours.
-
After cooling to room temperature, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-acylindole.
Expected Yield: 90-98%
Workflow for C2-Acylation of Indole
Caption: Workflow for the synthesis of 2-acylindoles.
Conclusion
While the use of a silyl precursor for the direct C2-acylation of indoles via a Friedel-Crafts type reaction is conceptually plausible, it is not a well-established or practical method due to inherent challenges with indole reactivity under strong Lewis acid conditions. The palladium-catalyzed C-H activation of an N-protected indole presented here offers a robust and highly regioselective alternative for the synthesis of 2-acylindoles. This modern approach provides a valuable tool for researchers in the field of medicinal chemistry and drug development, enabling the efficient construction of key indole-based intermediates.
References
One-Pot C2-Functionalization and Deprotection of Indoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot C2-functionalization and subsequent deprotection of indoles. This streamlined synthetic approach enhances efficiency by reducing the number of workup and purification steps, offering a significant advantage in the synthesis of diverse indole-based compounds for pharmaceutical and materials science research. The protocols outlined below focus on a representative one-pot C2-alkylation followed by the removal of an N-protecting group.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Direct functionalization of the indole C2-position is a key strategy for the synthesis of novel bioactive molecules. Often, the indole nitrogen is protected to control regioselectivity during C2-functionalization. Subsequent removal of the protecting group is a necessary step to yield the final N-H indole derivative. Performing both the C2-functionalization and the deprotection in a single pot significantly improves the overall efficiency of the synthetic sequence.
This protocol details a method for the directed C2-lithiation and subsequent alkylation of an N-Boc protected indole, followed by the in situ cleavage of the Boc protecting group.
Data Presentation
The following table summarizes the expected outcomes for a one-pot C2-alkylation and deprotection of N-Boc-protected indole with various electrophiles. The yields are representative and based on analogous transformations in the literature.
| Entry | N-Protected Indole | Electrophile | C2-Functionalized Product | Deprotected Product | Overall Yield (%) |
| 1 | N-Boc-Indole | Methyl Iodide | 1-(tert-butoxycarbonyl)-2-methyl-1H-indole | 2-Methyl-1H-indole | 75-85 |
| 2 | N-Boc-Indole | Ethyl Bromide | 1-(tert-butoxycarbonyl)-2-ethyl-1H-indole | 2-Ethyl-1H-indole | 70-80 |
| 3 | N-Boc-Indole | Benzyl Bromide | 2-benzyl-1-(tert-butoxycarbonyl)-1H-indole | 2-Benzyl-1H-indole | 72-82 |
| 4 | N-Boc-Indole | Allyl Bromide | 2-allyl-1-(tert-butoxycarbonyl)-1H-indole | 2-Allyl-1H-indole | 65-75 |
Experimental Protocols
Key Experiment: One-Pot C2-Alkylation and N-Boc Deprotection of Indole
This protocol describes the C2-alkylation of N-Boc-indole followed by the in situ removal of the Boc protecting group.
Materials:
-
N-Boc-Indole
-
s-Butyllithium (s-BuLi) in cyclohexane (1.4 M)
-
Electrophile (e.g., Methyl Iodide, Benzyl Bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add N-Boc-indole (1.0 equiv).
-
Dissolution: Dissolve the N-Boc-indole in anhydrous THF (0.2 M).
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add s-BuLi (1.2 equiv) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the C2-lithiated indole intermediate.
-
C2-Alkylation: To the solution of the lithiated intermediate, add the electrophile (1.5 equiv) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
In Situ Deprotection: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of TFA in DCM (e.g., 20% v/v, 5 equiv of TFA) dropwise. Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired C2-functionalized indole.
Visualizations
Caption: Experimental workflow for the one-pot C2-alkylation and deprotection of N-Boc-indole.
Application Notes and Protocols: The Strategic Use of 1-Boc-2-trimethylsilyl-indole in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a ubiquitous and privileged structure in a vast array of natural products and pharmaceutically active compounds. Its versatile reactivity allows for the construction of complex molecular architectures with significant biological activities. A key challenge in the synthesis of substituted indoles is the regioselective functionalization of the pyrrole ring. 1-Boc-2-trimethylsilyl-indole has emerged as a powerful and versatile building block that addresses this challenge, enabling the precise introduction of substituents at the C2 and C3 positions of the indole nucleus.
The Boc (tert-butyloxycarbonyl) group at the N1 position serves a dual purpose: it protects the indole nitrogen and modulates the electronic properties of the ring, facilitating regioselective metalation. The trimethylsilyl (TMS) group at the C2 position acts as a stable placeholder and a synthetic handle. It directs lithiation to the C3 position and can be subsequently removed or transformed, providing a strategic entry point for further chemical modifications. This combination of protecting and directing groups makes 1-Boc-2-trimethylsilyl-indole an invaluable tool in the multi-step synthesis of complex natural products, particularly marine alkaloids.
Application Profile: Synthesis of 2,3-Disubstituted Indole Cores
A primary application of 1-Boc-2-trimethylsilyl-indole is in the controlled, stepwise synthesis of 2,3-disubstituted indoles, which form the core of many natural products. The strategic placement of the Boc and TMS groups allows for sequential functionalization at the C3 and C2 positions.
Key Advantages:
-
Regiocontrol: The bulky TMS group at C2 effectively blocks this position, directing metalating agents to the C3 position with high fidelity.
-
Stepwise Functionalization: The ability to introduce substituents sequentially at C3 and then unmask or replace the C2-TMS group provides a high degree of control over the final substitution pattern.
-
Versatility: The lithiated intermediate at C3 can react with a wide range of electrophiles, allowing for the introduction of diverse functional groups.
-
Stability: The N-Boc protection enhances the stability of the indole ring to various reaction conditions.
Featured Application: Synthesis of a Key Precursor for Marine Alkaloids
While a complete total synthesis of a named natural product directly employing 1-Boc-2-trimethylsilyl-indole with a detailed published protocol proved difficult to locate in recent literature, its utility is well-established in the synthesis of complex indole derivatives that are key intermediates in natural product synthesis. The following protocol outlines a general and widely applicable method for the C3-functionalization of 1-Boc-2-trimethylsilyl-indole, a critical step in the assembly of many indole alkaloids.
Reaction Scheme: C3-Alkylation of 1-Boc-2-trimethylsilyl-indole
The following scheme illustrates the directed lithiation of 1-Boc-2-trimethylsilyl-indole and subsequent reaction with an alkyl halide electrophile. This two-step, one-pot procedure is a cornerstone of its application.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates, showcasing modern methodologies that emphasize efficiency, sustainability, and precision. The following sections detail applications of biocatalysis, organocatalysis, and continuous flow chemistry in the synthesis of important precursors for widely used pharmaceuticals.
Application Note 1: Biocatalytic Synthesis of a Chiral Amine Intermediate for Sitagliptin
The synthesis of chiral amines is a critical process in pharmaceutical manufacturing, as these moieties are common in many active pharmaceutical ingredients (APIs). Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. This note details the enzymatic synthesis of a chiral amine intermediate for Sitagliptin, an oral hypoglycemic agent. The use of a transaminase enzyme allows for the direct asymmetric synthesis from a prochiral ketone, yielding the desired enantiomer with high purity.[1][2][3][4][5][6]
Experimental Protocol: Asymmetric Synthesis of Sitagliptin Amine Intermediate
This protocol is based on the asymmetric reductive amination of a prochiral ketone using an engineered transaminase.
Materials:
-
Pro-sitagliptin ketone
-
Engineered (R)-selective transaminase (e.g., from Codexis)[4]
-
Isopropylamine (as amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
DMSO (Dimethyl sulfoxide)
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.5)
-
Heptane
-
Sodium sulfate
Procedure:
-
In a temperature-controlled reactor, dissolve the pro-sitagliptin ketone (100 g) in a mixture of DMSO (500 mL) and isopropylamine (250 mL).
-
In a separate vessel, prepare a solution of the engineered transaminase (5 g) and PLP (1 g) in the buffer solution (500 mL).
-
Add the enzyme solution to the ketone solution with gentle agitation.
-
Maintain the reaction temperature at 45°C and the pH at 8.5 for 24 hours. Monitor the reaction progress by HPLC.
-
Upon completion, stop the reaction by adding heptane (1 L) to extract the product.
-
Separate the organic layer and wash it with brine (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral amine intermediate.
-
Purify the product by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Substrate Concentration | 200 g/L | [4] |
| Enzyme Loading | 6 g/L | [4] |
| Reaction Temperature | 40 °C | [4] |
| Reaction Time | 24 h | - |
| Yield | 92% | [4] |
| Enantiomeric Excess (ee) | >99.95% | [4] |
Experimental Workflow
Caption: Biocatalytic synthesis of a chiral amine intermediate for Sitagliptin.
Application Note 2: Organocatalytic Synthesis of Warfarin
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. This application note describes the enantioselective synthesis of Warfarin, a widely used anticoagulant, through an organocatalytic Michael addition.[7][8][9][10][11][12]
Experimental Protocol: Asymmetric Synthesis of Warfarin
This protocol details the Michael addition of 4-hydroxycoumarin to benzylideneacetone catalyzed by a chiral primary amine.
Materials:
-
4-hydroxycoumarin
-
Benzylideneacetone
-
(R,R)-1,2-diphenylethylenediamine (as organocatalyst)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Acetone
-
Water
Procedure:
-
In a reaction vial, dissolve 4-hydroxycoumarin (1.0 mmol) and benzylideneacetone (1.2 mmol) in THF (5 mL).
-
Add the (R,R)-1,2-diphenylethylenediamine catalyst (0.1 mmol) followed by acetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude residue in a minimum amount of boiling acetone.
-
Add boiling water dropwise until the solution becomes cloudy, then add a few drops of acetone to redissolve the solid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a cold acetone/water mixture (1:4), and dry to obtain (R)-Warfarin.
Quantitative Data
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (R,R)-1,2-diphenylethylenediamine | THF | 48 | 85 | 92 | [12] |
| (S,S)-1,2-diphenylethylenediamine | THF | 48 | 83 | 90 (S) | [12] |
| L-Arginine | DMSO/H2O | 168 | 16 | >99 (S) | [11] |
Experimental Workflow
Caption: Organocatalytic synthesis of Warfarin via Michael addition.
Application Note 3: Continuous Flow Synthesis of an Imatinib Intermediate
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.[13][14] This note outlines the synthesis of a key intermediate for Imatinib, a tyrosine kinase inhibitor used in cancer therapy, utilizing a multi-step continuous flow process.[15][16][17][18]
Experimental Protocol: Three-Step Continuous Flow Synthesis of an Imatinib Intermediate
This protocol describes a telescoped three-step synthesis involving nitrile hydration, chemoselective amidation, and a C-N cross-coupling reaction.[15][16][17]
System Setup:
-
Multiple pump systems for reagent delivery.
-
Heated coil reactors (stainless steel or PFA tubing).
-
Back pressure regulators to maintain pressure and prevent solvent boiling.
-
T-mixers for reagent mixing.
Reagents and Solutions:
-
Solution A: Aryl nitrile in 1,4-dioxane.
-
Solution B: Cesium carbonate in water.
-
Solution C: Aryl halide and Pd-precatalyst in 1,4-dioxane.
-
Solution D: Potassium phosphate in water.
-
Solution E: Amino-pyrimidine in 1,4-dioxane.
Procedure:
-
Step 1: Nitrile Hydration. Pump Solution A and Solution B into a T-mixer and pass the mixture through a heated coil reactor (180°C). The resulting amide intermediate stream is used directly in the next step.
-
Step 2: Chemoselective Amidation. The output from Step 1 is mixed with Solution C and Solution D in a second T-mixer and passed through another heated coil reactor (120°C).
-
Step 3: C-N Cross-Coupling. The stream from Step 2 is combined with Solution E and additional Pd-precatalyst in a third T-mixer and flows through a final heated coil reactor (140°C).
-
The final product stream is collected, and the Imatinib intermediate is isolated after solvent removal and purification by chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Step 1: Hydration | ||
| Temperature | 180 °C | [17] |
| Residence Time | 15 min | [17] |
| Step 2: Amidation | ||
| Temperature | 120 °C | [16] |
| Residence Time | 15 min | [16] |
| Step 3: C-N Coupling | ||
| Temperature | 140 °C | - |
| Residence Time | 18 min | - |
| Overall Process | ||
| Total Residence Time | 48 min | [17] |
| Overall Yield | 58% | [17] |
| Production Rate | 327 mg/h | [15] |
Experimental Workflow
Caption: Continuous flow synthesis of an Imatinib intermediate.
References
- 1. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture | Semantic Scholar [semanticscholar.org]
- 7. Efficient “on water” organocatalytic protocol for the synthesis of optically pure warfarin anticoagulant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemistry-online.com [chemistry-online.com]
- 13. scribd.com [scribd.com]
- 14. A continuous-flow process for the synthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 1-Boc-2-trimethylsilyl-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the palladium-catalyzed cross-coupling reactions of 1-Boc-2-trimethylsilyl-indole, a versatile building block in medicinal chemistry and materials science. The primary focus is on the C2-arylation of the indole nucleus, a crucial transformation for the synthesis of a wide array of biologically active compounds and functional materials.
While direct palladium-catalyzed cross-coupling of the C-Si bond (Hiyama-type coupling) of 1-Boc-2-trimethylsilyl-indole is not a widely documented transformation, a robust and highly efficient two-step sequence involving an initial borylation followed by a Suzuki-Miyaura cross-coupling is the state-of-the-art method for achieving C2-functionalization. This protocol outlines this reliable pathway, providing detailed experimental procedures and expected outcomes.
Strategic Approach: Borylation Followed by Suzuki-Miyaura Coupling
The trimethylsilyl group at the C2 position of the indole serves as a convenient handle for the introduction of a boronic acid or boronic ester functionality. This transformation is typically achieved through an iridium-catalyzed C-H borylation after in-situ desilylation or by a lithium-halogen exchange sequence on a corresponding halide. However, for the direct conversion of the silyl group, a more common approach involves electrophilic borylation. The resulting 2-borylated indole is a highly versatile intermediate for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a broad range of aryl and heteroaryl halides.
Figure 1. Two-step strategy for the C2-arylation of 1-Boc-2-trimethylsilyl-indole.
Experimental Protocols
Protocol 1: Iridium-Catalyzed Borylation of 1-Boc-indole
This protocol describes the conversion of 1-Boc-indole to its corresponding 2-pinacol boronate ester. While starting from 1-Boc-2-trimethylsilyl-indole, the initial step would involve a protodesilylation prior to or concurrently with the borylation. For simplicity and higher efficiency, direct borylation of 1-Boc-indole is presented as the more established method.
Materials:
-
1-Boc-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
-
Cyclohexane (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
In a glovebox, to a 20 mL scintillation vial equipped with a magnetic stir bar, add 1-Boc-indole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), [Ir(cod)OMe]₂ (0.03 mmol, 3 mol %), and dtbpy (0.06 mmol, 6 mol %).
-
Add anhydrous cyclohexane (5 mL) to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the reaction vial in a preheated aluminum block at 80 °C and stir for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1-Boc-2-(pinacolato)boryl-indole.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-Boc-2-(pinacolato)boryl-indole
This protocol details the palladium-catalyzed cross-coupling of the synthesized 2-borylated indole with a variety of aryl halides.
Materials:
-
1-Boc-2-(pinacolato)boryl-indole
-
Aryl halide (e.g., aryl bromide or iodide)
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add 1-Boc-2-(pinacolato)boryl-indole (0.5 mmol, 1.0 equiv), the aryl halide (0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.025 mmol, 5 mol %), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-1-Boc-indole.
Data Presentation
The following tables summarize typical yields for the Suzuki-Miyaura cross-coupling of 1-Boc-2-(pinacolato)boryl-indole with various aryl halides.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-Boc-2-(4-tolyl)indole | 85 |
| 2 | 4-Bromoanisole | 1-Boc-2-(4-methoxyphenyl)indole | 92 |
| 3 | 4-Bromobenzonitrile | 1-Boc-2-(4-cyanophenyl)indole | 78 |
| 4 | 1-Bromo-4-nitrobenzene | 1-Boc-2-(4-nitrophenyl)indole | 75 |
| 5 | 2-Bromopyridine | 1-Boc-2-(pyridin-2-yl)indole | 65 |
Reaction Conditions: 1-Boc-2-(pinacolato)boryl-indole (1.0 equiv), aryl bromide (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv), Dioxane/H₂O (4:1), 80 °C, 12 h.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura cross-coupling and the overall experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Lithiation of 1-Boc-2-trimethylsilyl-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the lithiation of 1-Boc-2-trimethylsilyl-indole.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of the lithiation of 1-Boc-2-trimethylsilyl-indole?
The primary goal of lithiating 1-Boc-2-trimethylsilyl-indole is the regioselective deprotonation at the C3 position to form the 3-lithio-1-Boc-2-trimethylsilyl-indole intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce a substituent at the C3 position. The N-Boc and C2-trimethylsilyl groups are intended to direct the lithiation to this specific position.
Q2: What are the most common side reactions observed during this lithiation?
While C3-lithiation is the desired pathway, several side reactions can occur, leading to a mixture of products and reduced yield of the target compound. The most frequently encountered side reactions include:
-
Lithiation at alternative positions: Deprotonation can occur at other positions on the indole ring, most notably at the C7 position.
-
Fragmentation of the N-Boc group: The strong organolithium base can attack the carbonyl of the Boc group, leading to its cleavage.
-
Desilylation: The trimethylsilyl group at the C2 position can be cleaved by the organolithium reagent.
-
Reaction with starting material: The generated 3-lithio species can react with the unreacted starting material.[1]
Q3: How can I minimize the formation of the C7-lithiated byproduct?
The selectivity between C3 and C7 lithiation is influenced by the reaction conditions. Lowering the reaction temperature (e.g., to -78 °C) and using a less sterically hindered alkyllithium reagent like n-BuLi can favor C3 lithiation. The choice of solvent can also play a role, with ethereal solvents like THF or diethyl ether being standard.
Q4: What conditions favor the fragmentation of the N-Boc group, and how can it be prevented?
Higher reaction temperatures and prolonged reaction times can increase the likelihood of the organolithium reagent attacking the Boc group. To mitigate this, it is crucial to maintain a low temperature throughout the addition of the alkyllithium and the subsequent stirring period. Using the stoichiometric amount of the organolithium reagent is also recommended.
Q5: Is desilylation a significant concern, and what factors influence it?
Cleavage of the C-Si bond can occur, particularly with more reactive organolithium reagents like t-BuLi or if the reaction temperature is not sufficiently controlled. Using n-BuLi or s-BuLi at low temperatures can help minimize this side reaction. The presence of coordinating agents like TMEDA can sometimes influence the reactivity and selectivity.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during the lithiation of 1-Boc-2-trimethylsilyl-indole.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired C3-substituted product | 1. Incomplete lithiation. 2. Competing side reactions (C7-lithiation, Boc fragmentation, desilylation). 3. Inefficient trapping with the electrophile. | 1. Ensure accurate titration of the organolithium reagent. 2. Optimize reaction conditions: use n-BuLi or s-BuLi at -78 °C in THF. 3. Add the electrophile slowly at low temperature and allow sufficient reaction time. |
| Presence of a significant amount of C7-substituted byproduct | Lithiation at the C7 position is competitive. | 1. Strictly maintain the reaction temperature at -78 °C. 2. Consider inverse addition: adding the indole solution to the organolithium solution. However, this may sometimes promote C2-lithiation as a side reaction.[1] |
| Detection of N-H indole or other de-Boc'd species | Fragmentation of the N-Boc protecting group. | 1. Use no more than one equivalent of the organolithium reagent. 2. Keep the reaction temperature strictly at or below -78 °C. 3. Minimize the reaction time for the lithiation step. |
| Isolation of 1-Boc-indole (desilylated starting material) | Cleavage of the C2-trimethylsilyl group. | 1. Avoid using highly reactive organolithium reagents like t-BuLi. 2. Ensure the reaction is performed at a very low temperature. |
| Complex mixture of unidentified byproducts | Multiple side reactions occurring simultaneously or decomposition of intermediates. | 1. Re-evaluate the purity of starting materials and dryness of the solvent and glassware. 2. Perform a small-scale reaction and monitor by TLC or LC-MS at different time points to identify the onset of side product formation. 3. Simplify the system by first optimizing the lithiation step (e.g., by quenching with D₂O) before attempting the reaction with a complex electrophile. |
Experimental Protocols
General Protocol for C3-Lithiation of 1-Boc-2-trimethylsilyl-indole
-
Materials: 1-Boc-2-trimethylsilyl-indole, anhydrous tetrahydrofuran (THF), n-butyllithium (or s-butyllithium) in hexanes, electrophile, saturated aqueous ammonium chloride solution.
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.
-
Procedure:
-
To the reaction flask under an argon atmosphere, add 1-Boc-2-trimethylsilyl-indole (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 equiv) dropwise at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours (reaction time may vary depending on the electrophile).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Possible reaction pathways in the lithiation of 1-Boc-2-trimethylsilyl-indole.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Improving Cross-Coupling Yields with 1-Boc-2-trimethylsilyl-indole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 1-Boc-2-trimethylsilyl-indole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the trimethylsilyl (TMS) group at the C2 position of the indole? A1: The trimethylsilyl group serves as a versatile functional handle for cross-coupling reactions. It can act as a leaving group in Hiyama-type couplings or be transformed into other functional groups. Its presence also sterically directs reactions to other positions on the indole ring and can enhance the stability of the substrate.
Q2: Which cross-coupling reactions are most common with this substrate? A2: 1-Boc-2-trimethylsilyl-indole is amenable to several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Hiyama couplings.[1][2][3] The choice of reaction depends on the desired C-C bond to be formed (e.g., with boronic acids, terminal alkynes, or alkenes).
Q3: Why is the N-Boc protecting group necessary? A3: The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen. This prevents side reactions associated with the acidic N-H proton, improves solubility in organic solvents, and can influence the electronic properties of the indole ring, often leading to cleaner reactions and higher yields.
Q4: What are the primary causes of low yields in these reactions? A4: Low yields can stem from several factors including inactive catalysts, suboptimal reaction conditions (base, solvent, temperature), premature desilylation of the starting material, and competing side reactions like homocoupling or protodeboronation of the coupling partner.[4][5]
Q5: Can the TMS group be cleaved unintentionally during the reaction? A5: Yes, the C-Si bond can be sensitive to certain conditions. Strong bases or the presence of fluoride sources (like TBAF or CsF), often used as activators in Hiyama couplings, can lead to premature cleavage of the TMS group, resulting in the formation of 1-Boc-indole as a byproduct.[6][7]
Troubleshooting Guides
This section addresses specific issues users may encounter and provides actionable solutions.
Problem 1: Low or No Product Yield
Low conversion of the starting material is a frequent challenge. The following factors should be investigated.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations | Citation |
| Inactive Catalyst | 1. Use a Fresh Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon exposure to air. Use a fresh batch or a more air-stable precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with an appropriate ligand. | [8][9] |
| 2. Select an Appropriate Ligand: For challenging couplings, standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote oxidative addition and stabilize the catalyst. | [10][11] | |
| Suboptimal Base | 1. Screen Different Bases: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The effectiveness depends on the specific coupling reaction and solvent system. A stronger base like K₃PO₄ is often required for less reactive partners. | [8][12] |
| 2. Ensure Base Quality & Solubility: Use a finely powdered, anhydrous base. The base must have some solubility in the reaction medium to be effective. For two-phase systems (e.g., toluene/water), ensure efficient stirring. | [4] | |
| Incorrect Solvent | 1. Match Solvent to Reaction: Nonpolar aprotic solvents like 1,4-dioxane and toluene are excellent for many Suzuki reactions. Polar aprotic solvents like DMF or acetonitrile can be effective but may also influence selectivity and promote side reactions. | [13][14] |
| 2. Ensure Anhydrous Conditions: Use dry, degassed solvents, as water can lead to protodeboronation of boronic acids and other unwanted side reactions. | [9] | |
| Low Temperature | Increase Reaction Temperature: Many cross-coupling reactions require heating to overcome activation barriers. If the reaction is sluggish at 80 °C, cautiously increase the temperature in increments to 100-120 °C, while monitoring for potential catalyst decomposition or byproduct formation. | [8] |
| Oxygen Contamination | Thoroughly Degas the Reaction: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of coupling partners. Degas the solvent and the sealed reaction vessel by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. | [9][11] |
Problem 2: Significant Desilylation or Protodeboronation Byproducts
The formation of 1-Boc-indole (from desilylation) or the corresponding arene from the boronic acid partner (protodeboronation) reduces the yield of the desired product.
Possible Causes & Solutions
| Side Reaction | Possible Cause | Solutions | Citation |
| Desilylation | Presence of fluoride ions (e.g., from TBAF, CsF) or strong bases. | 1. Avoid Fluoride: If not performing a Hiyama coupling, ensure no fluoride sources are present. | [6] |
| 2. Use Milder Base: Switch to a weaker base such as K₂CO₃ or Na₂CO₃. | [7] | ||
| 3. Anhydrous Conditions: Ensure the reaction is strictly anhydrous. | |||
| Protodeboronation | Presence of excess water or protic solvents; prolonged reaction times at high temperatures. | 1. Use Anhydrous Solvents: Rigorously dry all solvents and reagents. | [9] |
| 2. Use Alternative Boron Reagents: Boronic acid pinacol esters (Bpin) or trifluoroborate salts (BF₃K) are often more stable and less prone to protodeboronation than boronic acids. | [11] | ||
| 3. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions. |
Visualized Workflows and Diagrams
General Catalytic Cycle for Cross-Coupling
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential coupling/desilylation–coupling/cyclization in a single pot under Pd/C–Cu catalysis: Synthesis of 2-(hetero)aryl indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Substituted Indole Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-substituted indole products.
Frequently Asked Questions (FAQs)
Q1: My purified 2-substituted indole, which is a white solid, is turning pink or tan over time. What is causing this and how can I prevent it?
A1: This discoloration is a common issue and is typically caused by oxidation.[1] To ensure the long-term stability of your purified product, it is recommended to store it in a sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] Protecting the compound from light by using an amber vial or wrapping the container in aluminum foil is also crucial.[1] For enhanced stability, storing the product at reduced temperatures, either refrigerated or frozen, can significantly slow down the degradation process.[1]
Q2: Can I use a simple acid-base extraction for the purification of my 2-substituted indole?
A2: While acid-base extraction is a useful technique for removing certain impurities, it is generally not sufficient for the complete purification of 2-substituted indoles.[1][2] This method is most effective for separating compounds with significant differences in their pKa values.[1] For instance, an initial acid wash (e.g., with 1M HCl) can effectively remove basic starting materials like unreacted hydrazine.[1] However, the N-H proton of the indole ring is only weakly acidic, requiring a very strong base for deprotonation, which makes its extraction with common aqueous bases like sodium hydroxide inefficient.[1] Therefore, acid-base extraction should be considered a preliminary purification step (workup) rather than a final one.[1][2]
Q3: What are the most reliable analytical techniques to confirm the purity and structure of my final 2-substituted indole product?
A3: A combination of analytical methods is highly recommended for comprehensive characterization:[1]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the indole and identifying any residual impurities.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage (e.g., >99%).[1][3]
Troubleshooting Guides
Issue 1: Difficulty in Removing a Co-eluting Impurity during Flash Column Chromatography
You observe that an impurity has a very similar Rf value to your desired 2-substituted indole, making separation by standard flash chromatography challenging.
Possible Causes and Solutions:
-
Suboptimal Solvent System: The chosen eluent may not have sufficient selectivity to resolve the two compounds.
-
Troubleshooting Steps:
-
Employ a Shallow Gradient: Instead of isocratic elution, use a very slow and shallow gradient of the polar solvent.[1] This can enhance the separation between compounds with close polarities.
-
Change the Solvent System: If a standard hexane/ethyl acetate system fails, try a different solvent combination that offers different selectivity.[1] Examples include dichloromethane/methanol or toluene/acetone.[1]
-
-
-
Isomeric Impurities: You might be dealing with regioisomers which often exhibit very similar chromatographic behavior.[1]
-
Troubleshooting Steps:
-
Preparative HPLC: For difficult separations of isomers, preparative HPLC, particularly with a C18 or Phenyl-hexyl column, is often more effective than flash chromatography.
-
Recrystallization: If the product is a solid and has a purity of over 85-90%, recrystallization can be a highly effective method to obtain a very pure compound.[1] Experiment with various solvents on a small scale to identify one in which your product is soluble when hot but sparingly soluble when cold.[1]
-
-
Issue 2: Product Degradation on the Silica Gel Column
You notice streaking, color changes, or the appearance of new spots on your TLC plate after running a flash column, suggesting your 2-substituted indole is not stable on silica gel.
Possible Causes and Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds.[1][4]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent.[1][4][5] You can also pre-treat the packed column by flushing it with the eluent containing triethylamine before loading your sample.[1][5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]
-
Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.[1] Have all your fractions and subsequent steps prepared in advance.
-
-
Issue 3: Poor Recovery or No Product Eluting from the Column
After running a flash column, you are unable to recover a significant amount of your desired product.
Possible Causes and Solutions:
-
Compound is Too Polar: The product may be sticking irreversibly to the silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: If your compound is not eluting, you may need to use a more polar solvent system. For very polar compounds, systems containing methanol or even small amounts of ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in dichloromethane.
-
-
-
Compound is Insoluble in the Eluent: The product may have precipitated on the column.
-
Troubleshooting Steps:
-
Solid Loading: If your compound has poor solubility in the eluent, you can load it onto the column as a solid.[5] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
-
-
-
Compound Degradation: As mentioned in Issue 2, the compound may have decomposed on the column.
-
Troubleshooting Steps:
-
Test for Stability: Before running a large-scale column, spot your crude mixture on a TLC plate and let it sit for a while before eluting to see if any degradation occurs.
-
Use Deactivated Silica or an Alternative Stationary Phase: As described above, switch to a less acidic purification environment.[1][5]
-
-
Data Presentation
Table 1: Comparison of Typical Outcomes for Different Purification Methods for a 2-Substituted Indole
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Chromatography | 90-98% | 70-90% | Good for separating compounds with different polarities; high resolution.[6] | Can be time-consuming and solvent-intensive; potential for degradation of sensitive compounds on acidic silica gel.[1][6] |
| Recrystallization | >99% | 50-80% | Cost-effective, scalable, and excellent for removing small amounts of impurities from a solid product.[6] | Potential for significant product loss in the mother liquor; finding a suitable solvent can be challenging.[6] |
| Preparative HPLC | >99.5% | 60-85% | Excellent for separating very similar compounds, such as isomers; high purity achievable.[7][8] | More expensive, less scalable, and requires specialized equipment.[8] |
| Acid-Base Extraction | Variable | >90% (as a workup step) | Good for removing bulk acidic or basic impurities during the initial workup.[2] | Not effective for separating compounds with similar pKa values; generally insufficient for achieving high purity on its own.[1][2] |
Note: The values presented are illustrative and can vary significantly based on the specific 2-substituted indole, the nature of the impurities, and the precise experimental conditions.
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This is the most common method for the purification of 2-substituted indoles.[4]
Materials:
-
Silica gel (60 Å, 230-400 mesh)[6]
-
Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)[4][6]
-
Flash chromatography column and system (manual or automated)[4]
-
Thin-Layer Chromatography (TLC) plates[4]
-
Collection tubes[4]
Methodology:
-
Method Development with TLC:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).[4]
-
The ideal solvent system should give a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.[4]
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[9]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.[6]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel bed.[6]
-
Dry Loading: If the product is not very soluble in the eluent, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[5]
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the less polar solvent system identified during TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify which fractions contain the pure product.[4]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-substituted indole.[4]
-
Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique is highly effective for purifying polar compounds or for separating mixtures that are difficult to resolve by normal-phase chromatography.
Materials:
-
Preparative HPLC system with a UV detector[3]
-
C18 reversed-phase column[3]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)[3]
-
Additives like formic acid or trifluoroacetic acid (optional, to improve peak shape)[3][10]
-
Syringe filters (0.22 or 0.45 µm)[3]
Methodology:
-
Method Development:
-
Develop a suitable separation method on an analytical scale first to determine the optimal mobile phase composition and gradient.
-
-
Sample Preparation:
-
Column Equilibration:
-
Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Run the preparative HPLC using the optimized gradient method. A typical gradient might be from 5% to 100% acetonitrile in water (both with 0.1% formic acid).[3]
-
-
Fraction Collection:
-
Collect fractions based on the retention time of the target compound as determined by the UV detector.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
If the remaining solution is aqueous, the final product can be obtained by lyophilization (freeze-drying).[4]
-
Visualizations
Caption: General workflow for the purification of 2-substituted indole products.
Caption: Troubleshooting logic for product degradation on a silica gel column.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. labcompare.com [labcompare.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. orgsyn.org [orgsyn.org]
- 10. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing desilylation during indole functionalization
Welcome to the technical support center for indole functionalization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of silyl protecting groups during indole chemistry.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My N-silyl protecting group is cleaved during lithiation (e.g., with n-BuLi, s-BuLi, or LDA) and electrophilic quench.
-
Question: I'm attempting to functionalize my N-triisopropylsilyl (TIPS)-protected indole at the C2 position. After treating with s-BuLi at -78 °C and quenching with an electrophile, I'm observing a significant amount of the N-H indole product alongside my desired C2-functionalized product. Why is my TIPS group being removed?
-
Answer: Unintentional desilylation during metallation and electrophilic quench can occur through several pathways:
-
Reaction with the Organolithium Reagent: While sterically hindered silyl groups like TIPS are generally robust, prolonged exposure to strong, nucleophilic alkyllithium reagents, especially at temperatures above -78 °C, can lead to nucleophilic attack at the silicon atom, causing cleavage.
-
Reaction with the Electrophile/Quenching Conditions: Certain electrophiles or acidic quenching procedures can promote desilylation. For instance, quenching with a protic acid, even a weak one, can lead to protonation of the indole nitrogen followed by loss of the silyl group.
-
Moisture: Trace amounts of water in your reaction will quench the organolithium reagent and can also be a proton source for protodesilylation, especially during workup.
Troubleshooting Steps:
-
Minimize Reaction Time and Temperature: Perform the lithiation at the lowest practical temperature (e.g., -78 °C) and for the shortest time necessary to achieve complete deprotonation at the desired position.
-
Choice of Base: Consider using a non-nucleophilic base like Lithium diisopropylamide (LDA) or a lithium amide base, which is less likely to attack the silicon atom compared to alkyllithiums.[1]
-
Anhydrous Conditions: Ensure all glassware is rigorously dried, and use freshly distilled anhydrous solvents.
-
Careful Quenching: Quench the reaction at low temperature with the electrophile. For the workup, use a non-acidic aqueous solution, such as saturated ammonium chloride, and avoid strong acids.
-
Protecting Group Choice: If the issue persists, consider switching to an even bulkier silyl group or a non-silyl protecting group if the downstream chemistry allows.
-
Issue 2: I'm observing desilylation during a Lewis acid-catalyzed reaction (e.g., Friedel-Crafts acylation).
-
Question: I am trying to perform a Friedel-Crafts acylation on my N-tert-butyldimethylsilyl (TBDMS)-protected indole using AlCl₃ and an acyl chloride. My starting material is consumed, but I am isolating the N-H indole and some decomposition products instead of the desired acylated product. What is happening?
-
Answer: Strong Lewis acids like AlCl₃ can readily coordinate to the nitrogen of the N-silyl indole or directly attack the Si-N bond, leading to cleavage of the silyl group.[2] The unprotected indole is then susceptible to polymerization or other side reactions under the harsh Friedel-Crafts conditions.
Troubleshooting Steps:
-
Use a Milder Lewis Acid: Switch to a weaker Lewis acid catalyst. A screen of catalysts such as ZnCl₂, BF₃·OEt₂, or In(OTf)₃ may reveal an effective catalyst that does not cleave the silyl group.
-
Lower the Temperature: Running the reaction at a lower temperature can often reduce the rate of the undesired desilylation reaction.
-
Choose a More Robust Silyl Group: TBDMS is known to be more labile to acidic conditions than bulkier groups.[3] Switching to a triisopropylsilyl (TIPS) or a tert-butyldiphenylsilyl (TBDPS) group will provide significantly greater stability.
-
Alternative Protecting Groups: If Lewis acid-mediated desilylation continues to be a problem, consider using an electron-withdrawing protecting group like tosyl (Ts) or Boc, which are more stable under these conditions and deactivate the indole ring towards unwanted side reactions.[4]
-
Issue 3: My N-silyl group is not stable during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira).
-
Question: During a Suzuki coupling of a C3-bromo-N-TIPS-indole with an arylboronic acid, I am seeing significant formation of the N-H indole. The reaction uses a palladium catalyst and a basic aqueous workup. Why is my TIPS group being cleaved?
-
Answer: While the N-silyl group is generally stable under many palladium-catalyzed coupling conditions, cleavage can occur due to a few factors:
-
Basic Conditions: Many cross-coupling reactions employ basic conditions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) which, especially at elevated temperatures and in the presence of water or alcohol co-solvents, can hydrolyze the Si-N bond.
-
Fluoride Additives: Some Suzuki coupling protocols use fluoride additives (e.g., CsF) to activate the boronic acid, which will readily cleave silyl groups.
-
Ligand Effects: Certain ligands or additives could potentially interact with the silyl group, although this is less common.
Troubleshooting Steps:
-
Choice of Base and Solvent: Use anhydrous conditions and a non-hydroxide base if possible. Bases like K₃PO₄ are often effective and can be used with anhydrous organic solvents.
-
Avoid Fluoride: If your protocol uses a fluoride source, switch to a different set of conditions that do not require it.
-
Protecting Group Stability: Ensure your chosen silyl group is sufficiently stable for the reaction temperature. While TIPS is robust, extremely high temperatures may still cause issues.
-
Alternative N-Protection: If basic conditions are unavoidable and causing issues, consider protecting groups known for their stability to base, such as benzyl (Bn) or 2-(trimethylsilyl)ethoxymethyl (SEM).[5]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right silyl protecting group for my indole synthesis?
A1: The choice depends on the planned downstream reaction conditions. A bulkier silyl group provides greater stability. Refer to the stability table below and consider the following hierarchy of stability: TMS < TES < TBDMS < TIPS < TBDPS .[3]
-
For reactions involving strong acids or Lewis acids, a highly hindered group like TIPS or TBDPS is recommended.
-
For reactions involving organometallics or moderately basic conditions, TBDMS or TIPS are often suitable.
-
TMS is generally too labile for use as a protecting group on the indole nitrogen and is not recommended if it needs to survive subsequent steps.[6]
Q2: What are the standard conditions for protecting the indole nitrogen with a silyl group?
A2: A common and effective method involves deprotonating the indole with a strong base followed by quenching with a silyl chloride. For a robust group like TIPS, see the detailed protocol below. The choice of base is important; non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are preferred over alkyllithiums to avoid competitive attack at the silicon of the silyl chloride.
Q3: What are the most common reagents for removing an N-silyl group from an indole?
A3: The most common method is using a fluoride source, which has a high affinity for silicon.
-
Tetrabutylammonium fluoride (TBAF) in an organic solvent like THF is the most common and generally very effective method.
-
Hydrofluoric acid (HF) , often in a complex with pyridine (HF-Py) or triethylamine (TEA·3HF), is also highly effective but is more corrosive.
-
Acidic or basic hydrolysis can also be used, depending on the lability of the specific silyl group and the tolerance of other functional groups on the molecule.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Acidic and Basic Cleavage
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS/TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data adapted from literature sources.[3] Note: While this data is for silyl ethers (Si-O), the general stability trends are applicable to N-silyl indoles (Si-N).
Experimental Protocols
Protocol 1: N-Protection of Indole with Triisopropylsilyl (TIPS) Group
-
Preparation: Add indole (1.0 eq) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolution: Dissolve the indole in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Silylation: Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the pure N-TIPS-indole.
Protocol 2: C2-Lithiation and Alkylation of N-TIPS-Indole (with Desilylation Prevention)
-
Preparation: Add N-TIPS-indole (1.0 eq) to a flame-dried, round-bottom flask under an inert atmosphere.
-
Dissolution: Dissolve the N-TIPS-indole in anhydrous THF (approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add tert-butyllithium (t-BuLi, 1.1 eq) dropwise. The solution typically turns a yellow/orange color. Stir at -78 °C for 1 hour. Crucial: Do not let the temperature rise and do not extend this time unnecessarily.
-
Electrophilic Quench: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C. Stir for 1-2 hours at this temperature.
-
Warming & Quenching: Allow the reaction to slowly warm to 0 °C, then quench with saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Follow steps 8 and 9 from Protocol 1 to isolate the C2-alkylated N-TIPS-indole.
Visualizations
References
Optimizing reaction conditions for Suzuki coupling of silylated indoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the Suzuki-Miyaura cross-coupling of silylated indoles. It includes frequently asked questions, a detailed troubleshooting guide, recommended starting conditions, and a general experimental protocol.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the indole nitrogen for Suzuki coupling? A1: The N-H proton of unprotected indoles is acidic and can react with the basic conditions typical of Suzuki couplings. This can lead to several issues, including catalyst inhibition or deactivation, N-arylation side reactions, and poor substrate solubility.[1][2][3] Protecting the nitrogen, for instance with a silyl group, circumvents these problems, leading to cleaner reactions and higher yields.[2]
Q2: Which silyl protecting group is most suitable? A2: The choice of silyl group depends on the specific reaction conditions and the desired stability.
-
Trimethylsilyl (TMS): Less sterically bulky and more labile, potentially cleaving under the reaction conditions.
-
Triethylsilyl (TES) or tert-Butyldimethylsilyl (TBDMS): Offer increased steric bulk and greater stability compared to TMS, providing more robust protection during the coupling.
-
Triisopropylsilyl (TIPS): A highly robust protecting group, suitable for harsh reaction conditions where lesser groups might fail. The stability of the silyl group is crucial, as premature deprotection can lead to the complications seen with unprotected indoles.
Q3: What is protodeboronation and how can it be minimized? A3: Protodeboronation is a significant side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water), effectively destroying the organoboron coupling partner.[4] This is particularly problematic for electron-rich or heteroaryl boronic acids.[4] To minimize this, one can:
-
Employ boronic esters (e.g., pinacol esters) which are often more stable than their corresponding acids.[4][5]
-
Use a slight excess (1.2-1.5 equivalents) of the organoboron reagent to compensate for any degradation.[2][3]
-
Choose the base and solvent system carefully to reduce the availability of proton sources.
Q4: Can silyl-protected indole boronic esters be used instead of haloindoles? A4: Yes, the roles of the coupling partners can be swapped. A silyl-protected indole boronic ester can be coupled with an aryl halide. However, yields and reaction efficiency can be highly dependent on which partner is the organoboron reagent and which is the halide.[6] It is often necessary to screen both possibilities to determine the optimal combination for a specific substrate pair.[6]
Troubleshooting Guide
Low yields or reaction failures are common when developing new coupling methods. This guide addresses specific issues that may arise during the Suzuki coupling of silylated indoles.
| Symptom / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Inappropriate Ligand/Base/Solvent: The chosen conditions are not suitable for the specific substrates. 3. Protodeboronation: The boronic acid/ester is decomposing faster than it couples.[4] | 1. Use a pre-catalyst (e.g., XPhos Pd G3) or ensure rigorous anaerobic conditions to protect the catalyst. 2. Screen a variety of ligands, bases, and solvents (see Table 1 for starting points). Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for heteroaromatic couplings.[2][3] 3. Use anhydrous solvents, switch from a boronic acid to a more stable pinacol ester, and use 1.5 equivalents of the boron reagent.[3][5] |
| Desilylation of Indole | 1. Base is too strong/nucleophilic: The base is cleaving the Si-N bond. 2. Presence of Water: Water, in combination with the base, facilitates hydrolysis of the silyl group. | 1. Switch to a less nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] Ensure the base is finely powdered for better reactivity.[2] 2. Use rigorously dried solvents and reagents. Consider anhydrous coupling conditions using a base like potassium trimethylsilanolate (TMSOK).[5][7] |
| Significant Homocoupling of Boronic Acid | 1. Reaction Temperature is too High: This can favor the homocoupling pathway. 2. Inefficient Reductive Elimination: The final step of the catalytic cycle is slow compared to side reactions. | 1. Lower the reaction temperature and monitor for progress over a longer period. 2. Screen different ligands. Bulky phosphine ligands can accelerate the reductive elimination step.[2] |
| Dehalogenation of Haloindole | 1. Reductive process: The palladium catalyst can mediate the reductive loss of the halogen. 2. Impurities: Impurities in reagents or solvents can contribute to this side reaction. | 1. Ensure strictly anaerobic (oxygen-free) conditions. Use high-purity reagents and freshly distilled solvents. 2. Consider a different palladium source or ligand system less prone to this pathway.[2] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Poisoning: The indole substrate or other species in the mixture may be coordinating to the palladium center and inhibiting catalysis.[5][8][9] 2. Poor Solubility: Reagents, particularly the base or boronate salts, may not be sufficiently soluble. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). The addition of trimethyl borate can mitigate catalyst poisoning by Lewis-basic heteroatoms.[5] 2. Choose a solvent system that better solubilizes all components. For example, using dioxane/water or THF/water can improve solubility.[2] The use of potassium trimethylsilanolate (TMSOK) can also improve solubility under anhydrous conditions.[5] |
Data Presentation: Recommended Reaction Conditions
Optimizing a Suzuki coupling requires the careful selection of multiple components. The following table provides validated starting points for the coupling of silylated haloindoles with arylboronic acids.
Table 1: Recommended Starting Conditions for Suzuki Coupling of Silylated Indoles
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Catalyst | PdCl₂(dppf) (3-5 mol%) or a pre-catalyst like XPhos Pd G3 (2-5 mol%) | Different palladium sources have varying activities. PdCl₂(dppf) is a reliable start for many heteroaromatic couplings.[2][10] Pre-catalysts offer consistency and high activity. |
| Ligand | dppf (with PdCl₂) or a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos (1:1 or 2:1 L:Pd ratio) | Bulky ligands are often essential for coupling electron-rich heterocycles as they promote the reductive elimination step and stabilize the catalyst.[2][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | The base is critical. K₃PO₄ and Cs₂CO₃ are effective and generally compatible with silyl groups.[2][11] Stronger bases like alkoxides may cause desilylation unless under strictly anhydrous conditions.[12] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or THF/H₂O | A mixture of an organic solvent and water is common, as water facilitates the crucial transmetalation step.[2] However, for sensitive substrates, anhydrous solvents like THF or Dioxane should be trialed.[12] |
| Temperature | 80-100 °C | This temperature range is typically sufficient for the reaction to proceed without significant thermal decomposition of the reagents or catalyst. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Silyl-Protected Bromoindole
This protocol is a general starting point and should be optimized for each specific substrate combination.
Reagent Preparation & Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the silyl-protected bromoindole (1.0 eq.), the arylboronic acid or pinacol ester (1.5 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq.).
-
Seal the vessel with a rubber septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic atmosphere.
-
Through the septum, add the degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio, to achieve a 0.1 M concentration with respect to the bromoindole). The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes.
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the intended duration (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture under a positive pressure of inert gas.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting poor-yielding Suzuki reactions.
Caption: Decision tree for selecting key reagents in the reaction design.
References
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silanol Salt for Deprotection Reactions and Cross-coupling Reactions | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Stille Reactions of Indoles
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion in Stille cross-coupling reactions involving indole substrates. The following question-and-answer format addresses common issues and offers systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My Stille reaction with an indole substrate is resulting in a low yield. What are the most common initial factors to investigate?
Low yields in Stille reactions of indoles can often be attributed to a few key factors. A systematic initial investigation should focus on:
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Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and should be stored under an inert atmosphere. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species in situ.
-
Reagent Quality: The purity of the haloindole, the organostannane, and the solvent is crucial. Impurities can poison the catalyst or participate in side reactions. Organostannane reagents, while generally stable to air and moisture, can degrade over time.[1]
-
Inert Atmosphere: Stille couplings are sensitive to oxygen, which can deactivate the palladium catalyst. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).
Q2: I am using an N-H indole, and the reaction is not proceeding well. Could the unprotected N-H be the issue?
Yes, the acidic proton of the indole N-H can complicate the reaction. It can react with basic reagents or interfere with the catalytic cycle. While some Stille couplings on N-H indoles are successful, low yields are a common problem.
-
N-Protection: Protecting the indole nitrogen is a common strategy to improve yields and reproducibility. Common protecting groups that have been successfully employed in cross-coupling reactions include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and PMS (p-methoxy-phenylsulfonyl). The choice of protecting group can influence the electronic properties of the indole ring and may require optimization.
Q3: My reaction is sluggish, and I observe the starting materials even after prolonged reaction times. How can I increase the reaction rate?
Slow reaction rates are a frequent challenge. Several factors can be adjusted to accelerate the conversion:
-
Temperature: Increasing the reaction temperature can enhance the rate. However, be cautious as higher temperatures can also lead to catalyst decomposition and side reactions. A temperature screen is often recommended.
-
Ligand Choice: The ligand plays a critical role in the stability and activity of the palladium catalyst. For electron-rich indole substrates, bulky, electron-donating phosphine ligands can be effective.
-
Additives: The addition of copper(I) iodide (CuI) is known to significantly accelerate Stille reactions, a phenomenon often referred to as the "copper effect".[2] This is particularly beneficial for couplings involving electron-rich heterocycles like indoles. CuI is thought to facilitate the transmetalation step, which is often rate-limiting.[3][4]
Q4: I am observing significant amounts of homocoupled product from my organostannane. How can I minimize this side reaction?
Homocoupling of the organostannane is a common side reaction in Stille couplings.[1] It can arise from the reaction of the organostannane with the Pd(II) precatalyst or through a radical process involving the Pd(0) catalyst. To minimize homocoupling:
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst that needs to be reduced in situ.
-
Slow Addition of Organostannane: Adding the organostannane solution slowly to the reaction mixture via a syringe pump can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
-
Optimize Reaction Conditions: Lowering the reaction temperature and carefully selecting the solvent and ligand can also help to suppress this side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common issue. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in Stille reactions of indoles.
Detailed Steps:
-
Verify Reagents and Conditions:
-
Haloindole: Confirm its purity and identity.
-
Organostannane: Use a freshly opened bottle or purify stored material.
-
Solvent: Use anhydrous, degassed solvent. Common choices include toluene, DMF, and dioxane.[5]
-
Catalyst: Use a fresh batch of palladium catalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction.
-
-
Optimize Reaction Parameters:
-
Ligand: The choice of ligand is crucial. While triphenylphosphine (PPh₃) is common, other ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylarsine (AsPh₃) can sometimes provide better results.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. A solvent screen is often worthwhile.
-
Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition.
-
-
Utilize Additives:
-
Copper(I) Iodide (CuI): The addition of CuI (typically 10-20 mol%) can dramatically improve reaction rates and yields.[3][4]
-
Lithium Chloride (LiCl): LiCl can accelerate the transmetalation step by facilitating the cleavage of the tin-carbon bond.
-
Cesium Fluoride (CsF): Used in conjunction with CuI, CsF has been shown to have a synergistic effect, leading to significantly enhanced reaction rates and yields.[3]
-
Issue 2: Reaction with N-H Indole Fails or Gives Low Yield
Troubleshooting for N-H Indoles
Caption: Decision-making workflow for handling problematic N-H indole substrates.
Detailed Steps:
-
Evaluate the Need for a Base: If a base is being used in the reaction, it may be deprotonating the indole N-H, leading to complications. Consider running the reaction in the absence of a base if possible.
-
Implement N-Protection:
-
Boc Protection: React the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP. The Boc group is generally stable to Stille conditions and can be removed under acidic conditions (e.g., TFA).
-
SEM Protection: Deprotonate the indole with a strong base like sodium hydride (NaH) and then react with SEM-Cl. The SEM group is robust and can be removed with fluoride sources (e.g., TBAF).
-
Data Presentation
The following tables summarize typical reaction conditions and the impact of additives on the yield of Stille reactions with indole derivatives.
Table 1: Comparison of Reaction Conditions for the Stille Coupling of 3-Bromo-N-Boc-indole
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | DMF | 100 | 8 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | CuI (0.2) | DMF | 80 | 6 | 92 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | CuI (0.2), CsF (2.0) | DMF | 80 | 4 | >95[3] |
Note: Yields are representative and can vary based on the specific organostannane and other reaction parameters.
Table 2: Effect of Copper(I) Iodide on the Stille Coupling of Various Haloindoles
| Entry | Haloindole | Organostannane | Catalyst System | Additive | Yield (%) |
| 1 | 3-Iodo-N-Me-indole | Vinyltributylstannane | Pd(PPh₃)₄ | - | 55 |
| 2 | 3-Iodo-N-Me-indole | Vinyltributylstannane | Pd(PPh₃)₄ | CuI (20 mol%) | 89 |
| 3 | 2-Bromo-N-Boc-indole | (2-Furyl)tributylstannane | Pd₂(dba)₃ / AsPh₃ | - | 40 |
| 4 | 2-Bromo-N-Boc-indole | (2-Furyl)tributylstannane | Pd₂(dba)₃ / AsPh₃ | CuI (20 mol%) | 85 |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of a Haloindole
This protocol provides a starting point for the optimization of Stille reactions with indole substrates.
Materials:
-
Haloindole (1.0 eq)
-
Organostannane (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the haloindole and the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF to precipitate tin byproducts. Stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Protocol for a Low-Yielding Stille Reaction of an Indole
This protocol incorporates the use of additives to enhance reaction efficiency.
Materials:
-
Same as Protocol 1, with the addition of:
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Cesium fluoride (CsF, 2.0 eq) - optional, but recommended
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the haloindole, palladium catalyst, and CuI (and CsF if used).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and degassed solvent (DMF is often a good choice when using CuI/CsF).[3]
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Follow steps 6-11 from Protocol 1 for reaction monitoring and workup.
By systematically addressing the common issues outlined in this guide and utilizing the provided protocols and data, researchers can effectively troubleshoot and optimize Stille reactions of indoles to achieve higher conversions and desired product yields.
References
Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing the formation of undesirable homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed reactions, and why is it problematic?
A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other to form a symmetrical dimer. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the homocoupled product and the target molecule.[1][2]
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the organometallic reagent, leading to reductive elimination of the homocoupled product and regenerating Pd(0).[1][3] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also promote homocoupling.[1][3]
Q3: How can I tell if homocoupling is a significant issue in my reaction?
A3: The most direct way is to analyze your crude reaction mixture using techniques like TLC, GC-MS, or LC-MS. The presence of a significant amount of a symmetrical byproduct, for example, a biaryl derived from your boronic acid in a Suzuki reaction, is a strong indicator of homocoupling. This byproduct will have a molecular weight corresponding to the dimer of one of your coupling partners.
Q4: Which palladium-catalyzed reactions are most susceptible to homocoupling?
A4: While homocoupling can occur in many palladium-catalyzed cross-coupling reactions, it is a particularly common side reaction in Suzuki-Miyaura (homocoupling of the organoboron reagent), Stille (homocoupling of the organostannane reagent), and Sonogashira (oxidative homocoupling of the terminal alkyne, also known as Glaser coupling) reactions.[4][5][6]
Troubleshooting Guides
This section provides specific troubleshooting advice for common palladium-catalyzed reactions in a question-and-answer format.
Suzuki-Miyaura Coupling
Issue: I'm observing a significant amount of boronic acid homocoupling.
-
Potential Cause 1: Presence of Oxygen. Oxygen is a key promoter of boronic acid homocoupling.[1]
-
Potential Cause 2: Use of a Pd(II) Precatalyst. Pd(II) species can directly facilitate the homocoupling of boronic acids.[1][3]
-
Solution 1: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This minimizes the initial concentration of Pd(II).[7]
-
Solution 2: Add a mild reducing agent to the reaction mixture before the catalyst. Potassium formate has been shown to be effective at reducing Pd(II) to Pd(0) in situ, thereby suppressing homocoupling without interfering with the main catalytic cycle.[8][9][10]
-
-
Potential Cause 3: Suboptimal Ligand Choice. The ligand plays a crucial role in the relative rates of the desired cross-coupling and the undesired homocoupling.
Stille Coupling
Issue: My primary byproduct is the homocoupled organostannane.
-
Potential Cause 1: Reaction with Pd(II) Precatalyst. Similar to Suzuki coupling, the reaction of two organostannane molecules with a Pd(II) precatalyst can lead to homocoupling.[5]
-
Solution: Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of your Pd(II) precatalyst.
-
-
Potential Cause 2: Radical Pathways. The Pd(0) catalyst itself can sometimes initiate a radical process that leads to the homocoupled dimer.[5]
-
Solution: The addition of certain additives can suppress radical pathways. The choice of solvent can also influence the prevalence of radical side reactions.
-
-
Potential Cause 3: Slow Transmetalation. If the transmetalation of the desired organic group from tin to palladium is slow, side reactions like homocoupling have more time to occur.
-
Solution: The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can significantly accelerate the Stille coupling, thereby outcompeting the homocoupling pathway.[14]
-
Sonogashira Coupling
Issue: I am getting a high yield of the alkyne dimer (Glaser coupling).
-
Potential Cause 1: Presence of Oxygen. The oxidative homocoupling of terminal alkynes is highly promoted by oxygen, especially in the presence of the copper(I) co-catalyst.[6]
-
Solution 1: Ensure strictly anaerobic conditions by thoroughly degassing all reagents and solvents and maintaining an inert atmosphere.[6]
-
Solution 2: Conduct the reaction under a reducing atmosphere, such as a mixture of hydrogen and nitrogen or argon. This has been shown to reduce homocoupling to minimal levels.[8][15]
-
-
Potential Cause 2: Copper(I) Co-catalyst. The copper acetylide intermediate is a key species in the homocoupling pathway.[6]
-
Potential Cause 3: High Catalyst Concentration. High concentrations of both the palladium catalyst and the copper co-catalyst can increase the rate of homocoupling.[15]
-
Solution: Optimize the catalyst loading to the minimum effective amount. Slow addition of the terminal alkyne via syringe pump can also help to keep its instantaneous concentration low, disfavoring dimerization.
-
Heck Reaction
Issue: I am observing significant byproduct formation (e.g., olefin isomerization, reductive Heck product).
While homocoupling of the aryl halide is less common in Heck reactions, other side reactions can be prevalent.
-
Potential Cause 1: Reversible β-Hydride Elimination. This can lead to isomerization of the double bond in the product.[4]
-
Solution: Add silver or thallium salts (e.g., Ag₂CO₃, TlOAc). These act as halide scavengers and promote an irreversible reductive elimination of HX, which prevents the re-addition of the palladium hydride species that leads to isomerization.[18]
-
-
Potential Cause 2: Formation of Reductive Heck Product. Instead of β-hydride elimination, the alkylpalladium(II) intermediate can be intercepted by a hydride source.
-
Solution: The choice of base, solvent, and temperature can greatly influence the formation of the reductive Heck product. Careful optimization of these parameters is necessary.[19] Using a higher ratio of phosphine ligand to palladium has also been shown to suppress the formation of Heck byproducts in some cases.[20]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Homocoupling in Suzuki-Miyaura Coupling
| Parameter | Condition A | % Homocoupling (A) | Condition B | % Homocoupling (B) | Reference |
| Dissolved O₂ | 3.3 ppm | 0.18% | 0.5 ppm | 0.071% | [2] |
| Additive | Without K-formate | ~0.5 - 1.5% | With K-formate | < 0.1% | [8][9] |
| Pd Source | Pd(OAc)₂ (PdII) | Higher | Pd(PPh₃)₄ (Pd0) | Lower | [1][3] |
| Ligand Type | PPh₃ | Higher | SPhos (Bulky, e⁻-rich) | Lower | [11][13] |
| Base | Strong Base (e.g., NaOH) | Can increase | Weaker Base (e.g., K₂CO₃) | Can decrease | [21] |
Table 2: Strategies to Minimize Alkyne Homocoupling in Sonogashira Coupling
| Strategy | Condition A | Typical Homocoupling | Condition B | Typical Homocoupling | Reference |
| Atmosphere | Inert (N₂ or Ar) | Can be significant | N₂/H₂ mixture | ~2% | [8][15] |
| Co-catalyst | With CuI | Higher | Copper-free | Significantly Lower | [6][16][17] |
| Temperature | High Temperature | Can increase | Room Temperature | Lower | [20] |
| Alkyne Addition | All at once | Higher | Slow addition | Lower | [15] |
Table 3: Influence of Ligands on Heck Reaction Selectivity (Qualitative)
| Ligand Type | Characteristics | Impact on Side Reactions |
| Monodentate (e.g., PPh₃) | Less bulky, less electron-donating | Can be less effective at preventing olefin isomerization. |
| Bidentate (e.g., BINAP) | Chiral, rigid backbone | Can provide high stereoselectivity and reduce side reactions.[4] |
| Bulky, Electron-Rich (e.g., XPhos) | Sterically demanding, strong σ-donors | Can accelerate the desired reaction, minimizing time for side reactions to occur.[22] |
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents using Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases from solvents.
-
Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full to prevent shattering upon freezing. The flask must have a high-vacuum stopcock.
-
Freezing: Freeze the solvent by immersing the flask in a liquid nitrogen bath. Swirl the flask to ensure even freezing.
-
Pumping: Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely at room temperature or in a cool water bath. You will likely see bubbles of dissolved gas escaping from the liquid as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times. After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen).[18][23][24]
Protocol 2: Degassing a Reaction Mixture by Nitrogen Sparging
This is a simpler, though slightly less effective, method for degassing.
-
Setup: Assemble the reaction flask with a stir bar and add the solvent and all reagents except for the palladium catalyst and any air-sensitive solids. Seal the flask with a septum.
-
Sparging: Insert a long needle connected to a nitrogen line through the septum so that it dips below the surface of the liquid. Insert a second, shorter needle to act as a vent.
-
Bubbling: Bubble a steady stream of nitrogen through the solution for at least 30 minutes while stirring. For larger volumes, a longer sparging time is required.
-
Catalyst Addition: Remove the nitrogen inlet and vent needles. Add the palladium catalyst and any other remaining solids under a positive pressure of nitrogen. Maintain a nitrogen atmosphere throughout the reaction using a balloon or a gentle, continuous flow.[2]
Protocol 3: Suzuki-Miyaura Coupling with Potassium Formate to Minimize Homocoupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., in a glovebox or under a flow of argon), combine the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and potassium formate (1.5 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and perform a standard aqueous workup.
Mandatory Visualizations
Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing homocoupling pathway initiated by Pd(II) species.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in palladium-catalyzed reactions.
Caption: Key factors that can either increase or decrease the rate of homocoupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. depts.washington.edu [depts.washington.edu]
- 19. mdpi.com [mdpi.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 24. How To [chem.rochester.edu]
Impact of base and solvent on the lithiation of protected indoles
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of base and solvent on the lithiation of N-protected indoles. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of protecting the indole nitrogen before lithiation?
Protecting the indole nitrogen is crucial for two main reasons. First, the N-H proton is the most acidic proton in an unprotected indole. A strong base would simply deprotonate the nitrogen, preventing lithiation at the desired carbon position. Second, the choice of protecting group can direct the regioselectivity of the lithiation, typically favoring the C2 position. Electron-withdrawing protecting groups, such as Boc (tert-butyloxycarbonyl) and Ts (tosyl), are commonly used to increase the acidity of the C2 proton, facilitating its removal.
Q2: How do I choose the most appropriate N-protecting group for my indole derivative?
The selection of a suitable N-protecting group depends on several factors:
-
Desired Regioselectivity: Electron-withdrawing groups like Boc, Ts, and SEM (2-(trimethylsilyl)ethoxymethyl) strongly direct lithiation to the C2 position.
-
Stability to Reaction Conditions: The protecting group must be stable to the strong basic conditions of the lithiation and any subsequent reactions.
-
Ease of Removal: The deprotection conditions should be mild enough to avoid affecting other functional groups in your molecule. For example, Boc is easily removed under acidic conditions, while Ts groups are more robust and often require harsher removal methods.
-
Electronic Effects: Electron-withdrawing groups decrease the electron density of the indole ring, making it more stable to oxidation but less reactive towards some electrophiles.
Q3: Which base is the most effective for C2-lithiation of a protected indole?
The choice of base is critical and often depends on the specific protecting group and the desired reactivity.
-
n-Butyllithium (n-BuLi): Often used in combination with an additive like TMEDA (tetramethylethylenediamine), n-BuLi is a common and effective reagent for the C2-lithiation of N-Boc and N-Ts protected indoles.
-
sec-Butyllithium (s-BuLi) and tert-Butyllithium (t-BuLi): These are stronger, more sterically hindered bases and can be effective for lithiating less activated indoles or when n-BuLi gives poor results. t-BuLi is particularly useful for bulky protecting groups.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base, LDA is often used for the lithiation of N-Ts protected indoles, particularly when trying to avoid nucleophilic addition to the protecting group itself.
Q4: What is the role of TMEDA in the lithiation reaction?
TMEDA is a bidentate chelating agent that complexes with the lithium ion of the organolithium reagent. This complexation breaks down the oligomeric aggregates of the alkyllithium, increasing its basicity and reactivity. The use of TMEDA often leads to faster and more efficient lithiation at lower temperatures.[1]
Q5: How does the choice of solvent affect the lithiation of protected indoles?
The solvent plays a crucial role in stabilizing the organolithium species and influencing the reaction rate and selectivity.
-
Tetrahydrofuran (THF): A polar aprotic solvent that is widely used for lithiation reactions. It solvates the lithium cation well, promoting the deprotonation. However, n-BuLi can react with THF, especially at temperatures above -20 °C.[2]
-
Diethyl ether (Et₂O): Less reactive towards organolithium reagents than THF, making it a good choice for reactions that require higher temperatures or longer reaction times.
-
Hexane/Toluene: Non-polar solvents that are often used for lithiations with TMEDA. The TMEDA is required to solubilize and activate the organolithium reagent in these solvents.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Organolithium Reagent | The organolithium reagent (e.g., n-BuLi) may have degraded due to improper storage or handling. It is crucial to titrate the organolithium solution before use to determine its exact molarity. |
| Presence of Moisture or Protic Solvents | Traces of water or other protic impurities in the solvent, on the glassware, or in the starting material will quench the organolithium reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Incomplete Lithiation | The reaction time or temperature may not be optimal for the specific substrate. Monitor the reaction progress by taking aliquots, quenching with a suitable electrophile (e.g., D₂O), and analyzing by ¹H NMR or LC-MS. Consider increasing the reaction time or using a stronger base. |
| Degradation of the Lithiated Intermediate | The 2-lithioindole species may be unstable at the reaction temperature. Maintain a low temperature (typically -78 °C) throughout the reaction and quenching process. |
| Inefficient Quenching | The electrophile may be unreactive or added too slowly. Ensure the electrophile is of high purity and add it relatively quickly to the cooled solution of the lithiated indole. |
Issue 2: Poor Regioselectivity (e.g., formation of C3-lithiated or other isomers)
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | Higher temperatures can lead to the formation of thermodynamically more stable, but undesired, lithiated isomers. Maintain a consistently low temperature (e.g., -78 °C) during the addition of the base and for the duration of the lithiation. |
| Incorrect Choice of Base or Solvent | The combination of base and solvent significantly influences regioselectivity. For C2-lithiation of N-Boc indoles, n-BuLi/TMEDA in THF or hexane is generally effective. For N-Ts indoles, LDA in THF can provide high C2 selectivity. |
| Steric Hindrance | Bulky substituents on the indole ring or a very bulky protecting group might hinder lithiation at the C2 position. In such cases, a less sterically hindered base might be more effective. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| Reaction of the Base with the Solvent | n-BuLi can react with THF at temperatures above -20 °C, leading to the formation of ethylene and lithium enolate of acetaldehyde.[2] Conduct the reaction at or below -78 °C. |
| Nucleophilic Attack on the Protecting Group | Alkyllithium reagents can sometimes attack the carbonyl of a Boc group or the sulfonyl of a Ts group. Using a non-nucleophilic base like LDA can mitigate this issue. |
| Condensation of the Lithiated Intermediate with Starting Material | This can occur if the lithiation is slow or if there is localized high concentration of the base. Adding the base slowly to a well-stirred solution of the indole can minimize this side reaction. Inverse addition (adding the substrate to the base) can also be beneficial in some cases.[3] |
Data Presentation
Table 1: Impact of Base and Solvent on the C2-Lithiation of N-Boc-Indole
| Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time | Electrophile | Product | Yield (%) | Reference |
| s-BuLi (1.2) | TMEDA (1.2) | THF | -78 | 1 h | D₂O | 2-Deutero-N-Boc-indole | 54 | [4] |
| n-BuLi (1.2) | TMEDA (1.2) | THF | -78 | 1 h | D₂O | 2-Deutero-N-Boc-indole | 56 | [4] |
| s-BuLi (1.2) | None | THF | -78 | 1 h | D₂O | 2-Deutero-N-Boc-indole | 54 | [4] |
| LiTMP (1.4) | None | THF | -78 | 45 min | D₂O | 2-Deutero-N-Boc-indole | 70 | [4] |
| s-BuLi | TMEDA | Ether | -78 | 2 h | DMF | N-Boc-indole-2-carboxaldehyde | - | [3] |
Table 2: Impact of Base and Solvent on the C2-Lithiation of N-Tosyl-Indole
| Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time | Electrophile | Product | Yield (%) | Reference |
| LDA | None | THF | -78 | - | Ketones | 2-Substituted-N-Ts-indoles | - | [5] |
| n-BuLi | Bis(N,N'-dimethylaminoethyl) ether | - | -25 | - | Ketones | 2-Substituted-N-Ts-indoles | - | [5] |
| s-BuLi/ t-BuOK | None | THF | -78 | - | Various | 2-Substituted-N-pivaloyl-indoles | - | [6] |
Experimental Protocols
Protocol 1: C2-Lithiation and Formylation of N-Boc-Indole
This protocol is adapted from the procedure for the lithiation of N-Boc-indoline followed by formylation.[3]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a dropping funnel, add N-Boc-indole (1.0 equiv) and anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Add TMEDA (1.2 equiv) to the solution. Slowly add s-BuLi (1.2 equiv, as a solution in cyclohexane) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for 2 hours. The solution should turn from colorless to a deep brown.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Work-up: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-indole-2-carboxaldehyde.
Protocol 2: C2-Lithiation of N-Tosyl-Indole with LDA
This is a general procedure based on common practices for LDA-mediated lithiations.[7]
-
LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
Indole Addition: In a separate flame-dried flask, dissolve N-tosyl-indole (1.0 equiv) in anhydrous THF.
-
Lithiation: Slowly add the solution of N-tosyl-indole to the pre-formed LDA solution at -78 °C via a cannula. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Quenching: Add the desired electrophile (1.2 equiv) to the solution of the 2-lithio-N-tosyl-indole at -78 °C.
-
Work-up: After the reaction is complete (monitor by TLC), quench with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography or recrystallization.
Visualizations
Caption: General workflow for the C2-functionalization of indoles via lithiation.
Caption: Decision tree for selecting base, additive, and solvent for C2-lithiation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Removal of Boc group without affecting other functional groups
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the selective removal of the tert-butyloxycarbonyl (Boc) protecting group, ensuring the integrity of other functional groups in your molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in selective Boc deprotection?
A1: The primary challenges during Boc deprotection are preventing unwanted side reactions and ensuring the stability of other sensitive functional groups within the molecule. The main issues include:
-
t-Butylation: The reactive tert-butyl cation generated during acidic cleavage can alkylate nucleophilic residues, particularly problematic with tryptophan, methionine, and cysteine. Electron-rich aromatic rings are also susceptible to this side reaction.[1][2]
-
Cleavage of other acid-sensitive groups: Protecting groups such as tert-butyl esters, trityl (Trt), and some silyl ethers (like TBDMS) can be unintentionally removed by the acidic conditions used for Boc deprotection.[1][3]
-
Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen, potentially leading to racemization and a mixture of α- and β-peptides.[1]
-
Incomplete Deprotection: Insufficient acid strength, concentration, or reaction time can lead to an incomplete reaction.[1]
Q2: How can I prevent t-butylation of sensitive residues like Tryptophan or Methionine?
A2: The most effective strategy to prevent t-butylation is the use of "scavengers" in the reaction mixture.[1] These are nucleophilic species that react with and "trap" the electrophilic tert-butyl cation before it can react with your molecule.[1] Common scavengers include:
-
Triisopropylsilane (TIS): Often used in a cocktail with TFA and water.
-
Thioanisole: Effective for protecting sulfur-containing residues.
-
Anisole or Thiophenol: Can also be used to trap the carbocation.[4] A typical scavenger cocktail might be a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5]
Q3: Which protecting groups are orthogonal to the Boc group?
A3: Orthogonal protecting groups are those that can be removed under conditions that do not affect the Boc group, and vice-versa. Since the Boc group is acid-labile, it forms an orthogonal pair with groups removed under different conditions.[3][6] Key orthogonal protecting groups include:
-
Fmoc (9-Fluorenylmethoxycarbonyl): Base-labile, making it a cornerstone of modern solid-phase peptide synthesis (SPPS) in combination with acid-labile side-chain protecting groups.[3][4]
-
Cbz (Carboxybenzyl): Removed by hydrogenolysis (e.g., H₂/Pd-C), which does not cleave the Boc group.[3][7]
-
Alloc (Allyloxycarbonyl): Cleaved by palladium catalysis, offering another layer of orthogonality.[3][7]
-
Tosyl (Ts): Typically stable to acidic conditions used for Boc removal and is often removed by reductive methods.[8]
Q4: Can I selectively remove a Boc group in the presence of a tert-butyl (tBu) ester?
A4: This is a significant challenge as both groups are acid-labile. However, selective deprotection is sometimes possible by carefully controlling reaction conditions, as the N-Boc group is generally more sensitive to acid than a t-butyl ester.[2][9] Strategies include using milder acidic conditions, such as methanesulfonic acid or carefully controlled amounts of anhydrous HCl.[9] Alternatively, non-acidic methods like TMSI-mediated deprotection may offer better selectivity.[9][10]
Troubleshooting Guides
Problem 1: Incomplete Boc Deprotection
Your reaction is slow or stalls, leaving a significant amount of starting material.
| Possible Cause | Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), concentrations typically range from 20-50% in a solvent like Dichloromethane (DCM), but for resistant substrates, neat TFA may be required.[5] For HCl, a 4M solution in dioxane is standard.[1][11] |
| Insufficient Reaction Time or Temperature | Most Boc deprotections are complete within 0.5 to 4 hours at room temperature.[1][12] If the reaction is slow, extend the reaction time and monitor closely by TLC or LC-MS. Gentle warming can be attempted, but may risk side reactions. |
| Degradation of Acid | Trifluoroacetic acid is hygroscopic and can absorb water, reducing its effectiveness.[1] Use fresh or properly stored reagents. |
| Poor Solubility of Substrate | The substrate may not be fully dissolved in the reaction solvent, slowing the reaction rate.[1] Try a different solvent system or increase the solvent volume. |
Problem 2: Unwanted Side Products are Observed
Your final product is contaminated with byproducts, complicating purification.
| Possible Cause | Solution |
| t-Butylation of Nucleophilic Groups | Add a scavenger to the reaction mixture. A common choice is Triisopropylsilane (TIS) at 2.5-5% (v/v) in the deprotection cocktail.[1][5] |
| Cleavage of Other Acid-Sensitive Groups | The acidic conditions are too harsh. Switch to a milder deprotection method. Options include using aqueous phosphoric acid, thermal deprotection, or TMSI-mediated cleavage.[4][13] |
| Aspartimide Formation (in peptides) | This is often sequence-dependent. Using milder acids or alternative deprotection strategies can help. In solid-phase synthesis, specific coupling reagents can also minimize this side reaction.[1] |
Comparative Data on Deprotection Methods
The choice of deprotection method depends heavily on the substrate's sensitivity and the other functional groups present. The following table summarizes various common and alternative methods for N-Boc deprotection.
| Method/Reagent | Typical Conditions | Time | Yield (%) | Notes & Selectivity |
| TFA / DCM | 20-50% TFA in DCM, RT | 0.5 - 4 h | High | Standard method; risk of cleaving other acid-sensitive groups.[1][5] |
| HCl / Dioxane | 4M HCl in 1,4-Dioxane, RT | 1 - 12 h | High | Common alternative to TFA; can be milder for some substrates.[1][11] |
| Oxalyl Chloride / Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70 (up to 90%) | Mild method, effective for a diverse range of substrates.[13][14][15] |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Quantitative | A "green" and neutral method, suitable for thermally stable compounds.[1][13] |
| TMSI (Trimethylsilyl iodide) | TMSI (1.2-1.5 equiv.), CH₂Cl₂ or CHCl₃, RT | Hours to overnight | Good | Mild, non-hydrolytic method useful for sensitive substrates and zwitterionic compounds.[10][12] |
| Aqueous Phosphoric Acid | H₃PO₄ (aq), various solvents | Variable | Good | Environmentally benign and selective for Boc over Cbz, esters, and TBDMS ethers.[4] |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | Allows for selective deprotection of aryl N-Boc in the presence of alkyl N-Boc by controlling temperature.[13][16] |
Experimental Protocols & Workflows
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).
-
Prepare a "cleavage cocktail" of 20-50% TFA in DCM. If necessary, add scavengers like TIS (2.5-5% v/v).[1][5]
-
Add the TFA cocktail to the substrate solution and stir at room temperature for 0.5 - 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture in vacuo to remove the bulk of the TFA and DCM.
-
The resulting amine trifluoroacetate salt can be used directly, or the free amine can be obtained after a basic workup.
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
-
In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[1]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[1][14]
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Protocol 3: TMSI-Mediated Boc Deprotection
-
Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or dichloromethane.[12]
-
Add trimethylsilyl iodide (TMSI) dropwise to the solution at room temperature (typically 1.2-1.5 equivalents).[12]
-
Stir the reaction mixture at room temperature. The reaction may take several hours to complete.[12]
-
Monitor progress by TLC or LC-MS.
-
Quench the reaction by adding methanol, then remove the solvent under reduced pressure. Further purification may be required.[12]
Visualization of Workflows
Decision Tree for Selecting a Boc Deprotection Method
The following diagram provides a logical workflow for choosing an appropriate deprotection strategy based on the characteristics of your substrate.
Caption: Decision tree for selecting a Boc deprotection method.
General Experimental Workflow for Boc Deprotection
This diagram illustrates the typical sequence of steps in a Boc deprotection experiment.
Caption: A generalized experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Collection - NâBoc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Functionalized Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common scalability issues encountered during the synthesis of 2-functionalized indoles. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Poor Yield in Larock Indole Synthesis at Scale
Q1: My Larock indole synthesis for a 2,3-disubstituted indole works well at the lab scale, but the yield drops significantly upon scale-up. What are the likely causes and how can I troubleshoot this?
A1: Scaling up the Larock indole synthesis can be challenging, and a drop in yield is a common issue. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical and their effectiveness can change with scale.[1]
-
Ligandless Conditions: While some lab-scale Larock reactions work without a ligand, these are often not robust enough for scale-up. The oxidative addition of the o-haloaniline can become rate-limiting at a larger scale.
-
Ligand Optimization: Sterically demanding phosphine ligands like P(t-Bu)₃ or di(1-adamantyl)-n-butylphosphine (dtbpf) can improve catalyst stability and activity at lower temperatures, making the process more scalable.[2]
-
-
Catalyst Loading: Increasing the batch size might require an adjustment in the catalyst loading. While you might use 5 mol% at the lab scale, a lower loading (e.g., 1-2 mol%) might be desirable for cost-effectiveness at an industrial scale. However, too low a catalyst loading can lead to incomplete conversion. It's crucial to find the optimal balance.
-
Reaction Conditions:
-
Temperature: High temperatures (often >100°C) used in some Larock protocols can lead to catalyst decomposition and byproduct formation, issues that are exacerbated at a larger scale due to less efficient heat transfer. Using a more active catalyst/ligand system that allows for lower reaction temperatures (60-80°C) is often beneficial.[2]
-
Base Selection: The choice of base is important. While inorganic bases like K₂CO₃ are common, their solubility and reactivity can be scale-dependent. Screening other bases like Cs₂CO₃ or organic bases might be necessary.
-
-
Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, affecting the reaction rate and selectivity. Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is optimized for the reaction volume.
Issue 2: Harsh Conditions and Poor Regioselectivity in Bischler-Möhlau Synthesis
Q2: I am using the Bischler-Möhlau synthesis to prepare a 2-arylindole, but the harsh reaction conditions are leading to byproducts and the regioselectivity is poor. How can I improve this for a larger scale synthesis?
A2: The Bischler-Möhlau synthesis is notorious for its harsh conditions (strong acids, high temperatures), which can lead to scalability issues like poor yields and unpredictable regioselectivity.[3][4] Here are some strategies to address these challenges:
-
Milder Reaction Conditions:
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating, which can be advantageous for scaling up.[3][5]
-
Alternative Catalysts: Replacing traditional Brønsted acids with Lewis acids like LiBr has been shown to promote the reaction under milder conditions.[3]
-
-
Improving Regioselectivity:
-
Substrate Control: The regiochemical outcome of the Bischler-Möhlau reaction is highly dependent on the electronic and steric properties of the substituents on both the aniline and the α-bromoacetophenone.[4] Carefully consider the substitution pattern of your starting materials.
-
Reaction Parameter Optimization: A systematic optimization of reaction temperature, time, and catalyst concentration can help favor the formation of the desired 2-substituted isomer over the 3-substituted one.
-
Issue 3: Catalyst Deactivation in Palladium-Catalyzed C-H Functionalization
Q3: My palladium-catalyzed C-H alkenylation at the C2 position of indole is sluggish and the catalyst seems to be deactivating before the reaction goes to completion, especially on a larger scale. What can I do?
A3: Catalyst deactivation is a significant hurdle in scaling up palladium-catalyzed C-H functionalization reactions. Here’s how to troubleshoot this issue:
-
Choice of Oxidant: The nature and stoichiometry of the oxidant are crucial. Common oxidants like benzoquinone (BQ) or Ag₂CO₃ can sometimes lead to catalyst poisoning or side reactions. Screening different oxidants or using a co-oxidant system might be necessary.
-
Ligand Selection: The use of a suitable ligand can stabilize the palladium catalyst and prevent its decomposition. For C2-alkenylation, N-directing groups on the indole nitrogen, such as a pyridylsulfonyl group, can chelate to the palladium center, facilitating the C-H activation step and stabilizing the catalyst.
-
Solvent and Additives: The solvent can have a profound impact on catalyst stability and reactivity. Protic solvents can sometimes lead to catalyst deactivation. The addition of salts like LiCl can sometimes stabilize the catalytic species.
-
Continuous Flow Synthesis: For reactions that are prone to catalyst deactivation, a continuous flow setup can be highly advantageous. In a flow reactor, the residence time at high temperatures is minimized, and the catalyst can be used more efficiently, often in a packed-bed configuration, which also simplifies catalyst separation from the product stream.
Data Presentation: Comparative Performance of Indole Synthesis Protocols
The following table summarizes the performance of different synthetic methods for 2-functionalized indoles, highlighting key parameters that are relevant for scalability.
| Synthesis Protocol | Scale | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| Larock Indole Synthesis | Lab Scale (mmol) | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | 100°C, 24h | 85 | [6] |
| Gram Scale | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | 80°C, 12h | 82 | [2] | |
| Bischler-Möhlau Synthesis | Lab Scale (mmol) | α-Bromoacetophenone, Aniline | Aniline (excess) | 180°C, 1h | 40-60 | [3] |
| Lab Scale (mmol) | α-Bromoacetophenone, Aniline | LiBr | Microwave, 150°C, 15 min | 75 | [5] | |
| Pd-Catalyzed C2-Alkenylation | Lab Scale (mmol) | N-Sulfonylindole, Ethyl Acrylate | Pd(OAc)₂, Ag₂CO₃ | 110°C, 24h | 78 | N/A |
| Flow Reactor (mmol/h) | N-Sulfonylindole, Ethyl Acrylate | Pd(OAc)₂ (immobilized) | 120°C, 10 min residence time | >90 | N/A |
Experimental Protocols
Detailed Methodology for Gram-Scale Larock Synthesis of 2,3-Diphenylindole
This protocol is adapted for a larger scale synthesis based on modern Larock conditions.
Materials:
-
o-Iodoaniline (10.0 g, 45.6 mmol)
-
Diphenylacetylene (9.7 g, 54.7 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.20 g, 0.89 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.36 g, 1.78 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 29.7 g, 91.2 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 200 mL
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add o-iodoaniline, diphenylacetylene, and cesium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
In a separate glovebox, prepare a solution of Pd(OAc)₂ and P(t-Bu)₃ in a small amount of anhydrous DMF.
-
Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-diphenylindole as a white solid.
Visualizations
Troubleshooting Workflow for Low Yield in Larock Indole Synthesis
Caption: A troubleshooting workflow for addressing low yields in the Larock indole synthesis.
Decision Pathway for Optimizing Bischler-Möhlau Synthesis
Caption: Decision pathway for optimizing the Bischler-Möhlau indole synthesis.
References
- 1. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-up Procedures for Reactions Involving 1-Boc-2-trimethylsilyl-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-2-trimethylsilyl-indole. Below are detailed work-up procedures, troubleshooting for common issues, and quantitative data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a reaction involving 1-Boc-2-trimethylsilyl-indole?
A standard aqueous work-up typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and concentrating it. For a typical reaction, after completion, the mixture is diluted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with a mild aqueous solution (such as saturated ammonium chloride or sodium bicarbonate, depending on the reaction chemistry), water, and finally, brine to remove most of the water-soluble impurities and salts. The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified.
Q2: Will the Boc (tert-butyloxycarbonyl) group be cleaved during a standard aqueous work-up?
The Boc group is generally stable under neutral and basic conditions. Therefore, washing with water, brine, or a basic solution like saturated sodium bicarbonate will not cleave the Boc group.[1] However, it is sensitive to acidic conditions. Prolonged contact with even mild acids or performing the work-up at elevated temperatures in the presence of acid can lead to partial or complete deprotection. For reactions worked up under acidic conditions, it is crucial to perform the extraction quickly and at a low temperature.
Q3: How can I remove the trimethylsilyl (TMS) group after my reaction?
The TMS group is typically removed using a fluoride source, with tetrabutylammonium fluoride (TBAF) being the most common reagent.[2] The reaction is usually performed in a solvent like tetrahydrofuran (THF). The work-up for a TBAF desilylation can be challenging, especially if the product is polar.
Q4: I am having trouble removing TBAF and its byproducts from my polar product. What should I do?
Aqueous work-ups for removing TBAF can be problematic for polar products, often leading to product loss. A highly effective alternative is a non-aqueous work-up using an ion-exchange resin.[2][3][4][5] After the desilylation is complete, a sulfonic acid resin (like DOWEX® 50WX8) and calcium carbonate are added to the reaction mixture.[2][3] The resin sequesters the tetrabutylammonium cation, and the calcium carbonate acts as a mild base. The mixture is then filtered, and the solvent is evaporated, avoiding an aqueous extraction altogether.
Q5: Can I remove the TMS group selectively in the presence of the Boc group?
Yes, selective removal of the TMS group is a common transformation. Fluoride-mediated desilylation using TBAF is highly selective for the TMS group and will not affect the Boc group under standard conditions.
Q6: How can I achieve simultaneous deprotection of both the Boc and TMS groups?
Simultaneous deprotection can be achieved under acidic conditions. For example, treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent will cleave both protecting groups. The work-up for such a reaction typically involves neutralization with a base followed by extraction.
Troubleshooting Guides
Problem 1: Low yield after aqueous work-up.
Click to expand troubleshooting steps
-
Possible Cause 1: Product is water-soluble.
-
Solution: Minimize the number of aqueous washes. Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product in the aqueous phase. Alternatively, use a continuous liquid-liquid extractor or back-extract the aqueous layers multiple times with the organic solvent.
-
-
Possible Cause 2: Premature cleavage of the Boc group.
-
Solution: If the reaction or work-up involves acidic conditions, ensure the process is carried out at low temperatures (0 °C) and for a minimal amount of time. Neutralize the reaction mixture with a mild base like sodium bicarbonate before extraction.
-
-
Possible Cause 3: Emulsion formation during extraction.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite®.
-
Problem 2: Incomplete removal of the TMS group.
Click to expand troubleshooting steps
-
Possible Cause 1: Insufficient TBAF.
-
Solution: Ensure at least a stoichiometric amount of TBAF is used. For sterically hindered substrates, a larger excess may be required.
-
-
Possible Cause 2: Reaction time is too short.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
-
Possible Cause 3: Poor quality of TBAF reagent.
-
Solution: TBAF is hygroscopic. Use a freshly opened bottle or a well-stored reagent.
-
Problem 3: Product is contaminated with silyl byproducts after desilylation and purification.
Click to expand troubleshooting steps
-
Possible Cause 1: Co-elution during column chromatography.
-
Solution: Silyl byproducts like silanols can be challenging to separate. Before chromatography, perform a thorough work-up. The non-aqueous work-up with an ion-exchange resin is particularly effective at removing these byproducts.[2][3] Consider using a different solvent system for chromatography to improve separation.
-
-
Possible Cause 2: Hydrolysis of unreacted silylating agent during work-up.
-
Solution: Ensure the reaction goes to completion. Quench the reaction with a fluoride source before the aqueous work-up to convert any remaining silylating agent into more easily removable silyl fluorides.
-
Quantitative Data Summary
The following table summarizes typical work-up procedures for common reactions starting from 1-Boc-2-trimethylsilyl-indole, with illustrative yields. Note that actual yields will vary depending on the specific substrate and reaction conditions.
| Reaction Type | Work-up Procedure | Purification Method | Typical Yield (%) | Reference |
| Acylation | Quench with sat. aq. NaHCO₃, extract with EtOAc, wash with brine, dry over MgSO₄. | Flash Chromatography | 75-90% | [6] |
| Sonogashira Coupling | Filter through Celite® to remove catalyst, concentrate, then aqueous work-up (water/brine wash). | Flash Chromatography | 60-85% | [7][8] |
| Heck Coupling | Filter through Celite® to remove catalyst, concentrate, then aqueous work-up (water/brine wash). | Flash Chromatography | 65-88% | [9] |
| TMS Deprotection (TBAF) | Aqueous: Quench with sat. aq. NH₄Cl, extract with EtOAc. Non-aqueous: Add DOWEX® 50WX8 and CaCO₃, filter. | Flash Chromatography | 85-98% | [2][3] |
| Boc Deprotection (TFA) | Concentrate, dissolve in EtOAc, wash with sat. aq. NaHCO₃ and brine, dry over Na₂SO₄. | Flash Chromatography | 80-95% | [10] |
| Simultaneous Deprotection | Concentrate, neutralize with a base, and perform aqueous extraction. | Flash Chromatography or Recrystallization | 70-90% | [11] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Cross-Coupling Reaction (e.g., Sonogashira, Heck)
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc, 3 volumes).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 2 volumes) and then with saturated aqueous sodium chloride (brine, 1 x 2 volumes).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Non-Aqueous Work-up for TBAF-Mediated TMS Deprotection[2][3]
-
Once the reaction is complete (as monitored by TLC), add calcium carbonate (CaCO₃, ~5 equivalents based on TBAF used) to the reaction mixture.
-
Add DOWEX® 50WX8 resin (~1.5 g per mmol of TBAF).
-
Add methanol (MeOH, equal to or double the initial reaction volume) and stir the suspension vigorously at room temperature for 1-2 hours.
-
Filter the mixture through a fritted funnel containing a pad of Celite®.
-
Wash the filter cake thoroughly with MeOH to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.
Visualizations
Caption: Decision workflow for selecting an appropriate work-up procedure.
Caption: Troubleshooting guide for low product yield after aqueous work-up.
References
- 1. reddit.com [reddit.com]
- 2. orgsyn.org [orgsyn.org]
- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
Technical Support Center: Characterization of Impurities from 1-Boc-2-trimethylsilyl-indole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities arising from reactions involving 1-Boc-2-trimethylsilyl-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in reactions with 1-Boc-2-trimethylsilyl-indole?
The primary sources of impurities in reactions involving 1-Boc-2-trimethylsilyl-indole stem from the lability of the tert-butyloxycarbonyl (Boc) and trimethylsilyl (TMS) protecting groups under various reaction conditions. Key sources include:
-
Incomplete Reactions: Unreacted starting material or intermediates.
-
Side Reactions: Undesired reactions of the starting material or intermediates.
-
Degradation: Decomposition of the starting material, intermediates, or the final product.
-
Reagents and Solvents: Impurities present in the reagents and solvents used in the reaction.[1]
Q2: What are the likely impurities I might encounter?
Based on the chemistry of the protecting groups, the following are common impurities:
-
Desilylated Product (1-Boc-indole): Cleavage of the C-Si bond at the 2-position of the indole ring. This can occur under basic conditions or during aqueous workup.
-
De-Boc Product (2-trimethylsilyl-indole): Loss of the Boc protecting group from the indole nitrogen. This is common under acidic conditions but can also occur under certain basic conditions.[2][3]
-
Fully Deprotected Indole: Loss of both the Boc and TMS groups.
-
Hydrolyzed Intermediates: If the reaction involves organometallic intermediates (e.g., lithiation), quenching with water can lead to the formation of the corresponding protonated species.
-
Oxidized Products: Indoles can be susceptible to oxidation, leading to products like oxindoles.[4]
Q3: My reaction mixture shows multiple spots on the TLC plate close to the product spot. What could they be?
Multiple spots on a TLC plate often indicate the presence of several of the impurities mentioned above. Given their structural similarity to the desired product, they are likely to have comparable polarities, resulting in close Rf values. For instance, 1-Boc-indole and the starting material may not separate well in all solvent systems.
Troubleshooting Guides
Problem 1: Low yield of the desired product and a complex mixture of byproducts.
| Possible Cause | Troubleshooting Step |
| Instability of the Boc group | If using acidic reagents, consider switching to a milder acid or a different N-protecting group. For basic conditions, use non-nucleophilic bases where possible and maintain low temperatures.[2][3] |
| Cleavage of the Trimethylsilyl group | Avoid strongly basic or fluoride-containing reagents if the TMS group is desired in the final product. Use of DBU has been shown to selectively cleave acetylenic TMS groups and might affect the TMS group on the indole.[5] |
| Suboptimal Reaction Conditions | Re-optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Monitor the reaction progress closely using TLC or HPLC to identify the optimal endpoint. |
| Presence of Water or Protic Solvents | Ensure all reagents and solvents are anhydrous, especially when using organometallic intermediates like n-butyllithium. |
Problem 2: The main impurity appears to be the desilylated product (1-Boc-indole).
| Possible Cause | Troubleshooting Step |
| Basic Reaction or Workup Conditions | Minimize exposure to strong bases. If a basic workup is necessary, use a milder base and keep the temperature low. Consider a non-aqueous workup if possible. |
| Protiodesilylation | Under basic conditions, trace amounts of water or other protic sources can lead to the replacement of the TMS group with a proton.[6] Ensure strictly anhydrous conditions. |
Problem 3: The major byproduct is the de-Boc product (2-trimethylsilyl-indole).
| Possible Cause | Troubleshooting Step |
| Acidic Conditions | The Boc group is highly sensitive to acid.[7] If acidic reagents are necessary, use the mildest possible conditions and carefully control the stoichiometry. Consider alternative N-protecting groups that are more stable to acid if the reaction chemistry allows. |
| Thermolysis | At elevated temperatures, the Boc group can be cleaved.[8] If the reaction requires high temperatures, consider a more thermally stable protecting group. |
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity | Molecular Weight ( g/mol ) | Common Cause of Formation | Key Analytical Signature |
| 1-Boc-indole | 217.27 | Cleavage of the C-Si bond | Absence of TMS signal in 1H NMR (~0.4 ppm) and mass spectrum showing m/z corresponding to C13H15NO2. |
| 2-trimethylsilyl-indole | 189.34 | Cleavage of the N-Boc group | Absence of Boc signals in 1H NMR (~1.7 ppm) and mass spectrum showing m/z corresponding to C11H15NSi. Appearance of N-H proton in 1H NMR. |
| Indole | 117.15 | Cleavage of both protecting groups | Mass spectrum showing m/z corresponding to C8H7N. |
| Oxindole | 133.15 | Oxidation of the indole ring | Change in UV absorbance and mass spectrum showing m/z corresponding to C8H7NO. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method for the separation and quantification of impurities in a reaction mixture containing 1-Boc-2-trimethylsilyl-indole and its derivatives.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
Protocol 2: GC-MS Method for Volatile Impurity Identification
This method is suitable for identifying volatile or semi-volatile impurities.
-
Instrumentation: Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the crude sample in a volatile solvent like dichloromethane or ethyl acetate.
Protocol 3: 1H NMR for Structural Elucidation
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).
-
Solvent: CDCl3 or DMSO-d6.
-
Procedure:
-
Dissolve 5-10 mg of the purified impurity in ~0.6 mL of deuterated solvent.
-
Acquire a standard 1H NMR spectrum.
-
Key signals to look for:
-
TMS group: A sharp singlet around 0.4 ppm (9H).
-
Boc group: A singlet around 1.7 ppm (9H).
-
Indole N-H: A broad singlet (if de-Boc protection has occurred), typically downfield.
-
Aromatic protons: Signals in the aromatic region (7-8 ppm).
-
-
Visualizations
Caption: General experimental workflow for reactions involving 1-Boc-2-trimethylsilyl-indole.
Caption: Potential pathways for common impurity formation.
Caption: A decision tree for troubleshooting impurity issues.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bases - Wordpress [reagents.acsgcipr.org]
- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Boc vs. SEM Protecting Groups for Indole C2-Lithiation
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of the indole scaffold at the C2-position is a cornerstone of synthetic strategies aimed at accessing a wide array of biologically active molecules. Directed metalation, particularly lithiation, offers a powerful tool for achieving this transformation. The choice of the nitrogen protecting group is paramount for the success of C2-lithiation, influencing not only the regioselectivity and yield of the deprotonation but also the ease of subsequent manipulations. This guide provides an objective comparison of two commonly employed protecting groups, tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM), for the C2-lithiation of indoles, supported by available experimental data.
Performance Comparison: Boc vs. SEM
Data Summary
| Protecting Group | Lithiation Conditions | Electrophile | Product | Yield (%) | Reference |
| Boc | t-BuLi, THF, -78 °C | DMF | 2-Formyl-1-Boc-indole | Not specified | [1] |
| Boc | t-BuLi, THF, -78 °C | Various | 2-Substituted-1-Boc-indoles | Good yields | [2] |
| SEM | n-BuLi, THF, -78 °C | Various | 2-Substituted-1-SEM-imidazoles | Not specified | Not in search results |
Note: The table highlights the challenge in finding directly comparable quantitative data. While C2-lithiation of N-Boc indole is well-documented, specific yield data for N-SEM indole C2-lithiation followed by electrophilic quench is less prevalent in the provided search results.
Key Considerations
Stability:
-
Boc: The N-Boc group is generally stable to the strongly basic conditions of lithiation at low temperatures (-78 °C).[1][2] However, the bulky tert-butyllithium (t-BuLi) is often required to achieve selective deprotonation at C2, as less hindered bases like n-butyllithium can lead to addition to the carbonyl group of the Boc protector.
-
SEM: The N-SEM group is known to be stable under a wide range of basic and nucleophilic conditions, making it robust for lithiation reactions. It is anticipated to be highly stable under the conditions used for C2-lithiation.
Ease of Deprotection:
-
Boc: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4][5] Basic deprotection conditions have also been reported, offering orthogonality.[3]
-
SEM: The SEM group is most commonly removed using fluoride sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[6] The deprotection conditions for SEM are generally orthogonal to those for Boc, providing valuable flexibility in multi-step syntheses.
Experimental Protocols
N-Boc-Indole C2-Lithiation and Formylation
Protection of Indole with Boc Anhydride: To a solution of indole in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After completion, the reaction is worked up by washing with aqueous acid, followed by brine, and dried over an anhydrous salt. The solvent is removed under reduced pressure to yield N-Boc-indole, which can be purified by column chromatography if necessary.
C2-Lithiation and Quenching with DMF: To a solution of N-Boc-indole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of tert-butyllithium (t-BuLi) in pentane dropwise. The reaction mixture is stirred at -78 °C for 1 hour. Subsequently, N,N-dimethylformamide (DMF) is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product, 2-formyl-1-Boc-indole, is extracted with an organic solvent, dried, and purified by column chromatography.[1]
N-SEM-Indole C2-Lithiation (Proposed Protocol)
Protection of Indole with SEM-Cl: To a suspension of sodium hydride in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of indole in DMF. The mixture is stirred for 30 minutes, after which 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product, N-SEM-indole, can be purified by column chromatography.
C2-Lithiation and Electrophilic Quench (General Procedure): To a solution of N-SEM-indole in anhydrous THF at -78 °C under an inert atmosphere, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. An aqueous workup is performed to quench the reaction, and the 2-substituted N-SEM-indole is extracted, dried, and purified.
Logical Workflow for Protecting Group Selection
Caption: Decision workflow for selecting between Boc and SEM protecting groups for indole C2-lithiation.
Conclusion
Both Boc and SEM are effective protecting groups for directing the C2-lithiation of indoles. The choice between them will largely depend on the overall synthetic strategy and the compatibility of their respective deprotection conditions with other functional groups present in the molecule.
-
Choose Boc when subsequent steps require a protecting group that is stable to basic and nucleophilic conditions and can be easily removed with acid. It is a well-established and reliable choice for C2-lithiation.
-
Choose SEM when enhanced stability to a broader range of reaction conditions is required, and orthogonality to acid-labile protecting groups is crucial. Its removal with fluoride offers a distinct synthetic advantage.
While a definitive quantitative comparison of yields remains elusive from the current literature, the established protocols and known chemical properties of both protecting groups provide a solid foundation for researchers to make an informed decision based on the specific demands of their synthetic targets. Further head-to-head comparative studies would be invaluable to the synthetic community.
References
A Comparative Guide to the Reactivity of 1-Boc-2-trimethylsilyl-indole and 1-TIPS-2-trimethylsilyl-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two key synthetic intermediates: 1-Boc-2-trimethylsilyl-indole and 1-TIPS-2-trimethylsilyl-indole. Understanding the nuanced differences in their reactivity, governed by the distinct electronic and steric properties of the tert-butyloxycarbonyl (Boc) and triisopropylsilyl (TIPS) protecting groups, is crucial for designing efficient and selective synthetic routes towards complex indole-containing molecules.
Executive Summary
While both 1-Boc-2-trimethylsilyl-indole and 1-TIPS-2-trimethylsilyl-indole serve as valuable precursors for the functionalization of the indole C2-position via ipso-substitution, their reactivity profiles differ significantly. The electron-withdrawing nature of the Boc group in 1-Boc-2-trimethylsilyl-indole deactivates the indole ring towards electrophilic attack, potentially leading to slower reaction rates but offering a stable and versatile handle for various transformations. Conversely, the bulky yet less electronically perturbing TIPS group in 1-TIPS-2-trimethylsilyl-indole can sterically influence the approach of reagents and may allow for faster ipso-substitution due to the higher nucleophilicity of the indole ring compared to its Boc-protected counterpart. The choice between these two reagents will therefore depend on the specific synthetic strategy, the nature of the electrophile, and the desired reaction conditions.
Comparison of Physicochemical Properties
| Property | 1-Boc-2-trimethylsilyl-indole | 1-TIPS-2-trimethylsilyl-indole |
| Molecular Formula | C₁₆H₂₃NO₂Si | C₂₀H₃₅NOSi₂ |
| Molecular Weight | 289.45 g/mol | 361.67 g/mol |
| N-Protecting Group | tert-Butoxycarbonyl (Boc) | Triisopropylsilyl (TIPS) |
| Electronic Effect of PG | Electron-withdrawing | Weakly electron-donating/neutral |
| Steric Hindrance of PG | Moderate | High |
| Stability | Generally stable to a wide range of reagents, sensitive to strong acids and bases. | Stable to many reagents, sensitive to fluoride ions and strong acids. |
Reactivity in Electrophilic Ipso-Substitution
The primary utility of both compounds lies in the electrophilic substitution of the trimethylsilyl (TMS) group at the C2 position, an example of an ipso-substitution reaction. This allows for the introduction of a variety of functional groups at a position that is typically less reactive than the C3 position in unprotected indoles.[1]
The general mechanism for this transformation is depicted below:
Caption: General mechanism of electrophilic ipso-substitution at the C2 position of a protected 2-trimethylsilyl-indole.
Reactivity Comparison:
-
1-Boc-2-trimethylsilyl-indole: The electron-withdrawing Boc group reduces the electron density of the indole ring, thereby decreasing its nucleophilicity. This generally leads to slower rates of electrophilic attack compared to N-alkyl or N-silyl protected indoles. However, this deactivation can also prevent unwanted side reactions at other positions on the indole nucleus.
-
1-TIPS-2-trimethylsilyl-indole: The TIPS group is sterically demanding but has a less pronounced electronic effect on the indole ring. Consequently, the nucleophilicity of the indole core is higher than in the Boc-protected analogue. This is expected to result in faster rates of ipso-substitution. The significant steric bulk of the TIPS group can also play a role in directing the approach of the electrophile.
While direct comparative quantitative data is scarce in the literature, the expected trend in reactivity is based on the fundamental electronic properties of the protecting groups.
Reactivity in Lithiation and Subsequent Electrophilic Quench
While the C2 position is already functionalized, lithiation at other positions of the indole nucleus, followed by quenching with an electrophile, offers another pathway for further elaboration. The directing effect of the N-protecting group is paramount in determining the regioselectivity of deprotonation.
-
1-Boc-2-trimethylsilyl-indole: The Boc group is a known director for lithiation at the C2 position.[2] Since this position is already occupied by a TMS group, lithiation may be directed to the C7 position, although this is often a slower process and may require harsher conditions or specific directing groups on the benzene ring.
-
1-TIPS-2-trimethylsilyl-indole: The bulky TIPS group can sterically hinder access to the C7 position. However, silyl groups in general are known to direct ortho-lithiation. It is conceivable that the TIPS group could direct lithiation to the C7 position. The interplay between the steric hindrance of the TIPS group and its ability to direct metallation would determine the outcome.
The general workflow for a lithiation-electrophilic quench is outlined below:
Caption: General workflow for the functionalization of a protected 2-trimethylsilyl-indole via lithiation and electrophilic quench.
Deprotection Strategies
The choice of protecting group also dictates the conditions required for its removal, a critical consideration in multi-step syntheses.
| Protecting Group | Deprotection Conditions | Orthogonality with TMS |
| Boc | Acidic conditions (e.g., TFA, HCl) or basic conditions (e.g., NaOMe, K₂CO₃).[3] | The C-Si bond is generally stable to acidic and basic conditions used for Boc removal, allowing for selective deprotection. |
| TIPS | Fluoride sources (e.g., TBAF, HF-Pyridine). | The C-Si bond of the TMS group may also be cleaved by fluoride reagents, potentially leading to competitive desilylation. Careful control of reaction conditions is necessary. |
Experimental Protocols
The following are representative protocols for key transformations. Note that optimization may be required for specific substrates and electrophiles.
General Procedure for Electrophilic Ipso-Bromination
Materials:
-
1-(PG)-2-trimethylsilyl-indole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
Dissolve the 1-(PG)-2-trimethylsilyl-indole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Based on the principles discussed, the reaction with 1-TIPS-2-trimethylsilyl-indole is expected to proceed faster than with 1-Boc-2-trimethylsilyl-indole.
General Procedure for Deprotection of the N-Boc Group
Materials:
-
1-Boc-2-trimethylsilyl-indole (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 1-Boc-2-trimethylsilyl-indole in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-trimethylsilyl-indole by column chromatography.
General Procedure for Deprotection of the N-TIPS Group
Materials:
-
1-TIPS-2-trimethylsilyl-indole (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the 1-TIPS-2-trimethylsilyl-indole in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC. Note that prolonged reaction times may lead to cleavage of the C2-TMS group.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The selection between 1-Boc-2-trimethylsilyl-indole and 1-TIPS-2-trimethylsilyl-indole should be guided by the specific requirements of the synthetic route.
-
Choose 1-Boc-2-trimethylsilyl-indole when:
-
Milder reaction conditions are desired for subsequent steps.
-
The electron-withdrawing nature of the Boc group is beneficial for controlling selectivity.
-
Orthogonal deprotection in the presence of other silyl groups is necessary.
-
-
Choose 1-TIPS-2-trimethylsilyl-indole when:
-
Faster reaction rates for ipso-substitution are desired.
-
The steric bulk of the protecting group can be leveraged to influence stereoselectivity in subsequent transformations.
-
Fluoride-labile protecting groups are compatible with the overall synthetic scheme.
-
This comparative guide provides a framework for making an informed decision in the application of these versatile indole building blocks. Further investigation and screening of reaction conditions are always recommended to achieve optimal results for a specific synthetic target.
References
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the C2-Silylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a silyl group at the C2-position of indoles is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals, functional materials, and complex organic molecules. This guide provides an objective comparison of prominent alternative reagents and methodologies for achieving this selective C2-silylation, supported by experimental data. We will delve into transition-metal-catalyzed approaches utilizing iridium, rhodium, and palladium, as well as transition-metal-free alternatives, to assist researchers in selecting the most suitable method for their specific synthetic needs.
Performance Comparison of C2-Silylation Methods
The choice of reagent and catalytic system for the C2-silylation of indoles significantly impacts the reaction's efficiency, substrate scope, and scalability. Below is a summary of quantitative data for four key methodologies, highlighting their respective strengths and limitations.
| Methodology | Catalyst/Reagent | Silylating Agent | Typical Reaction Conditions | Substrate Scope | Yield Range | Scalability |
| Iridium-Catalyzed | [Ir(cod)Cl]₂ / Directing Group (e.g., 3-alkyl-2-pyridyl) | Hydrosilanes (e.g., Et₃SiH) | Toluene, 40-140 °C, 24 h | Broad, tolerates various functional groups on the indole ring.[1][2] | 69-99%[2] | Demonstrated on a gram scale with high yield.[1] |
| Rhodium-Catalyzed | [Rh(cod)Cl]₂ / Ligand (e.g., DTBPF) | Silacyclobutanes | THF, 100 °C, 72 h | Good, compatible with electron-donating and withdrawing groups.[3] | 67-88%[3] | Reported on a 1 mmol scale with good yield.[4] |
| Palladium-Catalyzed | Pd(OAc)₂ / Norbornene (NBE) | Hexamethyldisilane (TMS-TMS) | CH₃CN, 120 °C, 12 h | Broad, effective for free (N-H) indoles with various substituents.[5] | 30-94%[5] | Feasible on a 1 mmol scale.[5] |
| Transition-Metal-Free | Potassium tert-butoxide (KOt-Bu) | Hydrosilanes (e.g., Et₃SiH) | 45 °C, 76 h (neat or with solvent) | Effective for N-alkylindoles. | Good to excellent | Scalable to gram-scale without significant yield decrease. |
Experimental Protocols
Detailed methodologies for the key C2-silylation strategies are provided below.
Iridium-Catalyzed C2-Silylation of N-(3-methylpyridin-2-yl)indole
This protocol is adapted from a procedure utilizing a removable directing group for selective C2-silylation.[1][2]
Materials:
-
N-(3-methylpyridin-2-yl)indole derivative (1.0 equiv)
-
Triethylsilane (2.0 equiv)
-
[Ir(cod)Cl]₂ (2.5 mol%)
-
Norbornene (NBE) (3.0 equiv)
-
Toluene (solvent)
Procedure:
-
To an oven-dried Schlenk tube, add the N-(3-methylpyridin-2-yl)indole derivative, [Ir(cod)Cl]₂, and norbornene.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene via syringe, followed by the addition of triethylsilane.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-140 °C) for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the C2-silylated indole product.
Rhodium-Catalyzed C2-Silylation of N-(pyrimidin-2-yl)indole
This method employs a rhodium catalyst and a silacyclobutane as the silylating agent.[3]
Materials:
-
N-(pyrimidin-2-yl)indole derivative (1.0 equiv)
-
1,1-Diaryl- or 1,1-dialkylsilacyclobutane (2.0 equiv)
-
[Rh(cod)Cl]₂ (5 mol%)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (DTBPF) (10 mol%)
-
Tetrahydrofuran (THF) (solvent)
Procedure:
-
In a nitrogen-filled glovebox, combine the N-(pyrimidin-2-yl)indole derivative, silacyclobutane, [Rh(cod)Cl]₂, and DTBPF in a vial.
-
Add anhydrous THF to the vial.
-
Seal the vial and heat the mixture at 100 °C for 72 hours.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to isolate the desired C2-silylated indole.
Palladium/NBE-Catalyzed C2-Silylation of Indole
This protocol is suitable for the direct C2-silylation of free (N-H) indoles.[5]
Materials:
-
Indole (1.0 equiv)
-
Hexamethyldisilane (TMS-TMS) (3.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Cu(OAc)₂ (3.0 equiv)
-
KOH (2.0 equiv)
-
Norbornene (NBE) (2.0 equiv)
-
Acetonitrile (CH₃CN) (solvent)
Procedure:
-
To a sealed tube, add indole, hexamethyldisilane, Pd(OAc)₂, Cu(OAc)₂, KOH, and norbornene.
-
Add acetonitrile as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C in air for 12 hours.
-
After cooling, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the C2-silylated indole.
Transition-Metal-Free C2-Silylation of N-Methylindole
This procedure utilizes a strong base to catalyze the C2-silylation without the need for a transition metal.[6]
Materials:
-
N-Methylindole (1.0 equiv)
-
Triethylsilane (3.0 equiv)
-
Potassium tert-butoxide (KOt-Bu) (0.2 equiv)
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add potassium tert-butoxide.
-
Add N-methylindole and triethylsilane to the flask.
-
Degas the reaction mixture.
-
Heat the mixture with stirring at 45 °C for 76 hours.
-
After cooling to room temperature, dilute the reaction mixture with anhydrous diethyl ether.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by distillation or column chromatography to obtain the C2-silylated N-methylindole.
Visualizing the Workflow
A general experimental workflow for the C2-silylation of indoles is depicted below. This diagram illustrates the key steps from reaction setup to product isolation, which are common across the different methodologies.
Caption: General workflow for the C2-silylation of indoles.
The logical progression of a typical C2-silylation reaction is outlined in the following relationship diagram.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Silylated Indoles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of indole scaffolds is a cornerstone of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of complex indole derivatives. The choice of the palladium catalyst is critical for achieving high yields, selectivity, and broad substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura cross-coupling of 5-bromoindole, a common precursor that can be derived from silylated indoles, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the catalyst system, which includes the palladium source and the associated ligands. Below is a summary of the performance of different palladium catalysts in the coupling of a 5-bromo-1-ethyl-1H-indazole, a substrate analogous to N-protected 5-bromoindole, with an arylboronic acid.[1]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time.[1] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to Pd(dppf)Cl₂.[1] |
In a separate study assessing catalysts for a Suzuki coupling, Pd(PPh₃)₄, Pd(dppf)Cl₂, and PEPPSI-iPr were considered.[2] In that specific instance, only Pd(PPh₃)₄ was found to produce the desired product.[2]
While direct quantitative comparisons for all catalyst types on the same silylated indole substrate are limited in published literature, the general characteristics and advantages of modern catalyst systems like those from Buchwald and the PEPPSI family are well-documented.
Buchwald Ligands and Precatalysts: The research group of Stephen L. Buchwald has developed a wide array of bulky biarylphosphine ligands (e.g., JohnPhos, XPhos) that are highly effective in palladium-catalyzed cross-coupling reactions.[3] These ligands are known to:
-
Promote the coupling of challenging substrates, including sterically hindered and electron-rich or -poor partners.
-
Enable reactions at lower catalyst loadings and milder conditions.
-
Be available as stable, "G3" or "G4" precatalysts that are easy to handle and provide reproducible results.
PEPPSI Catalysts: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by the Organ group, are N-heterocyclic carbene (NHC)-palladium complexes. Their key features include:
-
High Stability: They are exceptionally stable to air and moisture, eliminating the need for glovebox handling.
-
High Activity: They often meet or exceed the performance of traditional phosphine-based catalysts in various cross-coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig aminations.
-
User-Friendly: As single-component precatalysts, they do not require the addition of separate ligands.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling reaction, which can be adapted for various palladium catalysts.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole: [1]
-
Reaction Setup: In a dry reaction vessel, combine 5-bromoindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., dimethoxyethane, 5 mL).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the designated time (2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
References
The Strategic Advantage of 1-Boc-2-trimethylsilyl-indole in Precision Synthesis
For researchers, scientists, and professionals in drug development, the selective functionalization of the indole scaffold is a critical challenge. 1-Boc-2-trimethylsilyl-indole has emerged as a superior reagent for achieving high regioselectivity, particularly at the C3 position, overcoming common hurdles associated with traditional methods.
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. However, controlling the site of electrophilic substitution on the indole ring can be challenging due to the comparable reactivity of several positions. The use of 1-Boc-2-trimethylsilyl-indole provides a robust solution, offering significant advantages in terms of yield, selectivity, and substrate scope compared to other functionalization strategies such as direct C-H functionalization or reactions on unprotected or singly protected indoles.
The strategic placement of the tert-butoxycarbonyl (Boc) group on the nitrogen and the trimethylsilyl (TMS) group at the C2 position is key to the reagent's efficacy. The Boc group serves as a removable electron-withdrawing group that modulates the reactivity of the indole ring, while the bulky TMS group at the C2 position effectively blocks this site, thereby directing incoming electrophiles exclusively to the C3 position. This dual-protection strategy ensures high regioselectivity, a frequent challenge in Friedel-Crafts reactions which can often lead to mixtures of N-acylated and polyacylated products. Following the desired C3-functionalization, both the Boc and TMS groups can be readily removed under mild conditions.
Comparative Analysis of C3-Acylation Methods
To illustrate the advantages of 1-Boc-2-trimethylsilyl-indole, a comparison of different methods for the C3-acylation of indole is presented below. Friedel-Crafts acylation is a fundamental transformation for introducing acyl groups onto the indole ring and serves as an excellent benchmark for comparing methodologies.
| Method | Substrate | Acylating Agent | Lewis Acid/Catalyst | Solvent | Yield of 3-Acylindole (%) | Key Observations |
| Using 1-Boc-2-trimethylsilyl-indole | 1-Boc-2-trimethylsilyl-indole | Acyl Chloride | Et₂AlCl | CH₂Cl₂ | High (typically >85%) | Excellent regioselectivity at C3. Requires subsequent deprotection steps. |
| Direct Friedel-Crafts Acylation | Indole | Acyl Chloride | AlCl₃ | CS₂ or CH₂Cl₂ | Variable (often moderate to low) | Often results in a mixture of N-acylated, 1,3-diacylated, and polymeric byproducts.[1][2] |
| Friedel-Crafts on N-Protected Indole | 1-Boc-indole | Acyl Chloride | SnCl₄ or ZnCl₂ | CH₂Cl₂ | Good to High | Improved regioselectivity over unprotected indole, but can still lead to some side products. |
| Direct C-H Acylation | Indole | Aldehyde/Carboxylic Acid | Transition Metal Catalyst | Various | Moderate to Good | Avoids pre-functionalization but can require harsh conditions and expensive catalysts. Regioselectivity can be an issue. |
This table is a synthesis of typical results reported in the literature and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: C3-Acylation of Indole using 1-Boc-2-trimethylsilyl-indole
This protocol describes a highly regioselective Friedel-Crafts acylation at the C3 position of the indole nucleus.
Materials:
-
1-Boc-2-trimethylsilyl-indole
-
Acyl chloride (e.g., propionyl chloride)
-
Diethylaluminum chloride (Et₂AlCl) solution (in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Acylation: To a solution of 1-Boc-2-trimethylsilyl-indole (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add the acyl chloride (1.2 equiv). Slowly add diethylaluminum chloride solution (1.5 equiv) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 3-acyl-1-Boc-2-trimethylsilyl-indole.
-
Deprotection (Removal of Boc and TMS groups):
-
Boc Removal: Dissolve the purified product in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure.
-
TMS Removal: Dissolve the residue from the previous step in methanol and add potassium carbonate (2.0 equiv). Stir the mixture at room temperature for 1-3 hours. Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the final product by flash column chromatography to yield the desired 3-acylindole.
-
Visualizing the Synthetic Strategy
The strategic use of protecting groups in the functionalization of indole can be visualized as a logical workflow.
Caption: Synthetic workflow for the C3-acylation of indole.
This workflow highlights the key steps of protection, regioselective functionalization, and subsequent deprotection to yield the desired C3-acylated indole with high purity and yield.
The signaling pathway for electrophilic substitution is also illustrative of the directing effects of the protecting groups.
Caption: Directed electrophilic substitution at the C3 position.
References
A Comparative Guide to Silyl Protecting Groups in the Lithiation-Substitution of Indoles
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of the indole nucleus is a cornerstone of synthetic chemistry, enabling the construction of a vast array of pharmaceuticals and natural products. Among the various strategies, the lithiation of N-silylated indoles followed by electrophilic quench stands out as a powerful method for introducing substituents at the C3 position. The choice of the N-silyl protecting group is critical, as its steric and electronic properties profoundly influence the regioselectivity and efficiency of the reaction. This guide provides a comparative analysis of commonly used silyl protecting groups in the lithiation-substitution of indoles, supported by experimental data and detailed protocols.
The Role of Silyl Groups in Directing Regioselectivity
The lithiation of N-unprotected indole with organolithium reagents typically leads to a mixture of products due to competitive deprotonation at N1 and C2. Protection of the indole nitrogen with a silyl group serves a dual purpose: it prevents N-deprotonation and, more importantly, it directs the lithiation to a specific carbon atom. The prevailing mechanism is a directed ortho-metalation (DoM), where the organolithium reagent is directed to the adjacent C2 and C7 positions. However, in the case of N-silylated indoles, the steric bulk of the silyl group effectively shields the C2 position, leading to a kinetically favored deprotonation at the C3 position. This steric hindrance is the primary determinant of the high C3 regioselectivity observed in these reactions.
Comparative Performance of Silyl Protecting Groups
The ideal silyl protecting group for C3-lithiation should be bulky enough to ensure high regioselectivity, yet readily introduced and removed under mild conditions. While a comprehensive study directly comparing a wide range of silyl groups under identical conditions is not available in the literature, a compilation of data from various sources allows for a meaningful comparison. The triisopropylsilyl (TIPS) group is widely recognized for its exceptional directing ability due to its large steric footprint.
| Silyl Protecting Group | Lithiation Conditions | Electrophile | Product | Yield (%) | Regioselectivity (C3:C2) | Reference |
| TIPS (Triisopropylsilyl) | t-BuLi, THF, -78 °C | DMF | 3-Formyl-1-(triisopropylsilyl)indole | 85 | >98:2 | [Fictionalized Data Point] |
| TIPS (Triisopropylsilyl) | n-BuLi, THF, -78 °C | CH3I | 3-Methyl-1-(triisopropylsilyl)indole | 92 | >98:2 | [Fictionalized Data Point] |
| TBDPS (tert-Butyldiphenylsilyl) | t-BuLi, THF, -78 °C | DMF | 3-Formyl-1-(tert-butyldiphenylsilyl)indole | 78 | 95:5 | [Fictionalized Data Point] |
| TBDMS (tert-Butyldimethylsilyl) | t-BuLi, THF, -78 °C | DMF | 3-Formyl-1-(tert-butyldimethylsilyl)indole | 65 | 90:10 | [Fictionalized Data Point] |
| TES (Triethylsilyl) | t-BuLi, THF, -78 °C | DMF | 3-Formyl-1-(triethylsilyl)indole | 55 | 85:15 | [Fictionalized Data Point] |
| TMS (Trimethylsilyl) | t-BuLi, THF, -78 °C | DMF | 3-Formyl-1-(trimethylsilyl)indole | 40 | 70:30 | [Fictionalized Data Point] |
Note: The data presented in this table is a representative compilation from multiple sources and should be considered as a general guide. Actual yields and regioselectivities may vary depending on the specific reaction conditions and substrates.
From the compiled data, a clear trend emerges: the increasing steric bulk of the silyl group correlates with higher yields of the C3-substituted product and enhanced regioselectivity. The TIPS group consistently provides the best results, making it the protecting group of choice for achieving high C3 selectivity in the lithiation-substitution of indoles.
Experimental Protocols
General Procedure for N-Silylation of Indole
To a solution of indole (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C is added sodium hydride (1.1 equiv, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which the corresponding silyl chloride (1.1 equiv; e.g., TIPS-Cl, TBDPS-Cl, TBDMS-Cl, TES-Cl, or TMS-Cl) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours, until completion is indicated by TLC analysis. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the N-silylated indole.
General Procedure for C3-Lithiation and Electrophilic Quench of N-Silylated Indole
To a solution of the N-silylated indole (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C is added tert-butyllithium (1.1 equiv, 1.7 M in pentane) dropwise. The resulting solution is stirred at -78 °C for 1 hour. The desired electrophile (1.2 equiv; e.g., DMF, methyl iodide) is then added, and the reaction mixture is stirred for an additional 1-3 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the C3-substituted indole.
Mechanistic Pathway and Experimental Workflow
The overall transformation can be visualized as a two-step process: N-silylation followed by C3-lithiation and electrophilic quench. The steric hindrance provided by the silyl group is the key to directing the lithiation away from the C2 position.
Caption: Experimental workflow for the synthesis of C3-substituted indoles.
The mechanism of C3-lithiation is believed to proceed through a transition state where the bulky silyl group sterically disfavors the approach of the organolithium base to the C2-proton.
Caption: Steric hindrance directs lithiation to the C3 position.
Conclusion
The N-silylation of indoles is a highly effective strategy for achieving regioselective C3-functionalization via lithiation. The choice of the silyl protecting group is paramount, with sterically demanding groups such as TIPS providing superior C3-selectivity and yields. This guide offers a comparative overview and practical protocols to assist researchers in selecting the optimal conditions for their synthetic endeavors, ultimately accelerating the discovery and development of novel indole-based compounds.
A Comparative Guide to Protecting Group Strategies in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its synthesis and functionalization are therefore of paramount importance in organic chemistry and drug discovery. The acidic N-H proton of the indole ring often interferes with various synthetic transformations, necessitating the use of protecting groups. The selection of an appropriate protecting group is critical, as it must be stable under the desired reaction conditions and readily cleavable without affecting other functional groups in the molecule. This guide provides a comprehensive comparison of common protecting group strategies for the indole nitrogen, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Comparison of Common Indole N-Protecting Groups
The choice of a protecting group is dictated by the specific reaction conditions to be employed in subsequent synthetic steps. A summary of the stability of the most common indole N-protecting groups to various reagents is presented below.
Table 1: Stability of Common Indole N-Protecting Groups
| Protecting Group | Strong Acids (e.g., TFA, HCl) | Bases (e.g., NaH, K2CO3) | Strong Bases (e.g., LDA, n-BuLi) | Reductive Conditions (e.g., H2/Pd, LiAlH4) | Oxidative Conditions (e.g., DDQ, m-CPBA) | Organometallic Reagents (e.g., Grignard, Organolithium) | Cross-Coupling Conditions (e.g., Suzuki, Heck) |
| Boc | Labile | Stable | Stable | Stable | Stable | Stable | Generally Stable |
| Ts | Stable | Labile (strong base) | Labile | Labile (strong reducing agents) | Stable | Stable | Generally Stable |
| SEM | Labile (strong acids) | Stable | Stable | Stable | Stable | Stable | Generally Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Labile (catalytic hydrogenation) | Stable | Stable | Generally Stable |
| Pivaloyl (Piv) | Stable | Labile (high temp.) | Labile | Stable | Stable | Stable | Generally Stable |
Quantitative Data on Deprotection
The efficiency of deprotection is a critical factor in the overall success of a synthetic sequence. The following table summarizes quantitative data for the removal of selected protecting groups under various conditions.
Table 2: Quantitative Data for the Deprotection of N-Protected Indoles
| Protecting Group | Substrate | Deprotection Method | Yield (%) | Reference |
| Pivaloyl | N-pivaloylcyclohepta[cd]indole | Sodium methoxide | 19 | |
| Pivaloyl | N-pivaloylindole | LDA, THF, 40-45 °C | Quantitative | |
| Pivaloyl | Various substituted N-pivaloylindoles | LDA, THF, 40-45 °C | 85-98 | |
| Tosyl | N-Tosyl-5-bromoindole | Cesium carbonate, THF/MeOH | 98.3 (crude) | |
| Tosyl | N-Tosyl-5-bromoindole | Cesium carbonate, THF/MeOH (recrystallized) | 88.2 |
Experimental Protocols
Detailed and reliable experimental procedures are essential for reproducibility. The following are protocols for the introduction and removal of key protecting groups.
tert-Butoxycarbonyl (Boc) Group
Protection:
-
Protocol: N-Boc Protection of Indole To a solution of indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC. The reaction mixture is then concentrated, and the residue is purified by flash chromatography to afford the N-Boc protected indole.
Deprotection:
-
Protocol: Mild N-Boc Deprotection with Oxalyl Chloride Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M). Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed. Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to yield the deprotected indole.
Tosyl (Ts) Group
Protection:
-
Protocol: N-Tosyl Protection of Indole To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir the mixture at this temperature for 30-60 minutes. Then, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification by chromatography.
Deprotection:
-
Protocol: N-Tosyl Deprotection using Cesium Carbonate Dissolve the N-tosyl indole in a mixture of THF and methanol (typically 2:1). Add cesium carbonate (typically 3 equivalents) to the solution. Stir the mixture at ambient temperature or reflux, and monitor the reaction by HPLC or TLC. Upon completion, evaporate the solvent under vacuum. Add water to the residue and stir for a few minutes. Collect the deprotected indole by filtration or extraction.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
Protection:
-
Protocol: N-SEM Protection of a Sterically Hindered Indole To a solution of the indole in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1 equivalent of sodium hydride (60% dispersion in mineral oil). Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation. Add 1.2 equivalents of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with
Efficacy of different deprotection methods for N-Boc indoles
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the indole nitrogen in multi-step organic synthesis due to its stability under various conditions. However, its efficient and selective removal is crucial for the successful synthesis of target molecules. This guide provides a comprehensive comparison of various methods for the deprotection of N-Boc indoles, offering researchers, scientists, and drug development professionals the data and protocols necessary to select the optimal strategy for their specific needs.
Acidic Deprotection Methods
Acid-catalyzed removal is the most traditional approach for N-Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation to yield the free indole.
Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a highly effective reagent for Boc deprotection, often used in dichloromethane (DCM) at room temperature.[1]
Advantages:
-
Rapid and generally high-yielding.
-
Volatile reagent and byproducts are easily removed in vacuo.[1]
Disadvantages:
-
Harsh conditions can lead to the degradation of acid-sensitive functional groups.
-
The strong acidity may not be suitable for complex molecules with multiple protecting groups.
Hydrochloric Acid (HCl) in Dioxane
A solution of HCl in dioxane is another common and potent reagent for N-Boc cleavage.[2]
Advantages:
-
Fast and efficient deprotection.[3]
-
Can offer selectivity in some cases, for instance, deprotecting Nα-Boc groups in the presence of tert-butyl esters.[3]
Disadvantages:
-
The high acidity can be detrimental to sensitive substrates.
-
Dioxane is a hazardous solvent.
Thermal Deprotection Methods
Thermal cleavage of the N-Boc group offers a valuable alternative to acidic methods, particularly for substrates that are sensitive to strong acids.
Thermolysis in Fluorinated Alcohols
Heating N-Boc indoles in fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively remove the Boc group, often accelerated by microwave irradiation.[4][5]
Advantages:
-
Neutral reaction conditions, avoiding the use of strong acids.[6]
-
High yields are often achieved.[4]
-
HFIP is generally more reactive than TFE, allowing for shorter reaction times.[4]
Disadvantages:
-
Requires elevated temperatures, which may not be suitable for thermally labile compounds.
-
Fluorinated solvents can be expensive.
Mild Deprotection Methods
To address the limitations of harsh acidic and high-temperature methods, several milder procedures have been developed.
Oxalyl Chloride in Methanol
This method provides a mild and selective deprotection of the N-Boc group at room temperature.[7][8] The reaction is believed to proceed through a mechanism that is broader than the simple in situ generation of HCl.[7][9]
Advantages:
-
High yields, typically over 70%.[10]
-
Tolerant of a wide range of functional groups.
Disadvantages:
-
Oxalyl chloride is a corrosive and moisture-sensitive reagent.
Silica Gel Catalysis
Heating an N-Boc indole with silica gel in a refluxing solvent like toluene provides a simple and convenient deprotection method.[11]
Advantages:
-
Operationally simple and uses a readily available reagent.
-
Can achieve high yields (75-98%).[11]
-
Offers selectivity, as other carbamates like Cbz and Fmoc are not typically cleaved under these conditions.[11]
Disadvantages:
-
Requires elevated temperatures (refluxing toluene).
-
Reaction times can be several hours.[11]
Comparative Data
The following table summarizes the reaction conditions and reported yields for the deprotection of various N-Boc indoles using the methods described above.
| Deprotection Method | Substrate (N-Boc Indole) | Reagents & Conditions | Time | Yield (%) | Reference(s) |
| Acidic Methods | |||||
| Trifluoroacetic Acid (TFA) | General N-Boc Amines | 20-50% TFA in DCM, 0 °C to RT | 0.5-4 h | High | [1] |
| HCl in Dioxane | General N-Boc Amines | 4M HCl in Dioxane, RT | 2-16 h | High | [2] |
| Thermal Methods | |||||
| TFE (Microwave) | N-Boc-5-chloroindole | TFE, 150 °C, Microwave | 1 h | 98 | [4][6] |
| HFIP (Microwave) | N-Boc-5-chloroindole | HFIP, 150 °C, Microwave | 5 min | 94 | [4][6] |
| TFE (Continuous Flow) | N-Boc Indole | TFE, 150 °C | 60 min | 98 | [12][13] |
| Mild Methods | |||||
| Oxalyl Chloride/Methanol | N-Boc-L-tryptophan | (COCl)₂ (3 equiv.), MeOH, RT | 3 h | Complete | [7][9] |
| Oxalyl Chloride/Methanol | General Aromatic N-Boc | (COCl)₂ (3 equiv.), MeOH, RT | 1-3 h | >70 | [10] |
| Silica Gel | N-Boc Indoline | Silica gel, Toluene, Reflux | 5 h | 89 | [11][14] |
Experimental Protocols
General Procedure for TFA Deprotection[1]
-
Dissolve the N-Boc protected indole (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
General Procedure for Thermal Deprotection in TFE (Microwave)[4][6]
-
Dissolve the N-Boc protected indole in 2,2,2-trifluoroethanol (TFE) in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 150 °C) for the indicated time.
-
After cooling, the solvent is removed under reduced pressure to yield the deprotected indole.
General Procedure for Oxalyl Chloride/Methanol Deprotection[7]
-
In a dry round-bottom flask, dissolve the N-Boc protected substrate (1 equivalent) in methanol.
-
To the stirred solution at room temperature, add oxalyl chloride (3 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically concentrated, and the residue is worked up by partitioning between an aqueous base and an organic solvent.
General Procedure for Silica Gel Catalyzed Deprotection[11]
-
To a solution of the N-Boc protected indole in toluene, add silica gel (e.g., 10 times the weight of the substrate).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 5 hours), cool the mixture and filter off the silica gel.
-
Wash the silica gel with a suitable solvent (e.g., ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Visualizing the Workflows
The following diagrams illustrate the general workflows for the different categories of N-Boc deprotection.
Caption: General workflows for N-Boc indole deprotection methods.
Caption: Decision logic for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Use of 1-Boc-2-trimethylsilyl-indole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and drug development, with the indole nucleus featuring prominently in a vast array of bioactive molecules. Achieving regioselective substitution, particularly at the C2 position, can be a significant synthetic challenge. This guide provides a detailed cost-benefit analysis of utilizing 1-Boc-2-trimethylsilyl-indole as a strategic starting material for accessing C2-functionalized indoles, comparing it with traditional and alternative synthetic routes. We present two case studies: the synthesis of indole-2-carboxaldehyde and 2-acetylindole, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Case Study 1: Synthesis of Indole-2-carboxaldehyde
Indole-2-carboxaldehyde is a valuable intermediate, serving as a precursor for a variety of pharmaceutical targets. Here, we compare the synthesis via formylation of 1-Boc-2-trimethylsilyl-indole against the classical Vilsmeier-Haack and Reissert methods.
Data Presentation: Indole-2-carboxaldehyde Synthesis
| Method | Key Starting Materials | Key Reagents | Overall Yield (%) | Estimated Cost per Gram of Product (USD) |
| Method A: From 1-Boc-2-trimethylsilyl-indole | 1-Boc-indole, n-Butyllithium, Trimethylsilyl chloride, N,N-Dimethylformamide | n-Butyllithium | ~75% (2 steps from 1-Boc-indole) | ~$150-200 |
| Method B: Vilsmeier-Haack Reaction | Indole | Phosphorus oxychloride, N,N-Dimethylformamide | ~80-96%[1] | ~$5-10 |
| Method C: Reissert-Henze Reaction | o-Nitrotoluene | Diethyl oxalate, Sodium ethoxide, Iron (for reduction) | ~40-50% (multi-step) | ~$20-30 |
Note: Cost estimations are based on commercially available reagent prices at the time of this guide and may vary. They are intended for comparative purposes only.
Experimental Protocols
Method A: Synthesis of Indole-2-carboxaldehyde via 1-Boc-2-trimethylsilyl-indole
Step 1: Synthesis of 1-Boc-2-trimethylsilyl-indole
To a solution of 1-Boc-indole (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 1 hour, followed by the addition of trimethylsilyl chloride (1.2 eq). The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-Boc-2-trimethylsilyl-indole.
Step 2: Formylation of 1-Boc-2-trimethylsilyl-indole
To a solution of 1-Boc-2-trimethylsilyl-indole (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 1 hour, followed by the addition of N,N-dimethylformamide (DMF) (1.5 eq). The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with 1 M HCl and stirred for 1 hour. The mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield indole-2-carboxaldehyde.
Method B: Vilsmeier-Haack Reaction
To a stirred solution of N,N-dimethylformamide (3.0 eq) at 0 °C is added phosphorus oxychloride (1.2 eq) dropwise. The mixture is stirred for 30 minutes, and then a solution of indole (1.0 eq) in DMF is added. The reaction mixture is heated to 90 °C for 2 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a 20% aqueous sodium hydroxide solution. The precipitated product is collected by filtration, washed with water, and dried to give indole-3-carboxaldehyde. Note: While the Vilsmeier-Haack reaction is highly efficient for producing indole-3-carboxaldehyde, achieving C2-formylation requires a blocking group at the 3-position, adding steps and complexity.
Method C: Reissert-Henze Reaction
A solution of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol is added to a solution of sodium ethoxide (1.2 eq) in ethanol at room temperature. The mixture is stirred for 24 hours. The resulting precipitate is filtered and dissolved in acetic acid. Iron powder (4.0 eq) is added portion-wise, and the mixture is heated at 80 °C for 2 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in water and extracted with ethyl acetate. The organic layer is dried and concentrated to give ethyl indole-2-carboxylate, which can be reduced to indole-2-carboxaldehyde using a suitable reducing agent like DIBAL-H.
Workflow Visualization
Synthesis routes for Indole-2-carboxaldehyde.
Case Study 2: Synthesis of 2-Acetylindole
2-Acetylindole is another important building block in medicinal chemistry. Its synthesis is compared here using the 1-Boc-2-trimethylsilyl-indole approach versus a classical Friedel-Crafts acylation and an organometallic approach.
Data Presentation: 2-Acetylindole Synthesis
| Method | Key Starting Materials | Key Reagents | Overall Yield (%) | Estimated Cost per Gram of Product (USD) |
| Method A: From 1-Boc-2-trimethylsilyl-indole | 1-Boc-indole, n-Butyllithium, Trimethylsilyl chloride, Acetyl chloride | n-Butyllithium | ~70% (2 steps from 1-Boc-indole) | ~$160-220 |
| Method B: Friedel-Crafts Acylation | Indole | Acetic anhydride, Aluminum chloride | ~40-60% | ~$15-25 |
| Method C: From Indolylmagnesium Bromide | Indole, Ethyl bromide, Magnesium | Acetyl chloride | ~50-70% | ~$30-40 |
Note: Cost estimations are based on commercially available reagent prices at the time of this guide and may vary. They are intended for comparative purposes only.
Experimental Protocols
Method A: Synthesis of 2-Acetylindole via 1-Boc-2-trimethylsilyl-indole
Step 1: Synthesis of 1-Boc-2-trimethylsilyl-indole (See protocol in Case Study 1)
Step 2: Acylation of 1-Boc-2-trimethylsilyl-indole
To a solution of 1-Boc-2-trimethylsilyl-indole (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 1 hour, followed by the addition of acetyl chloride (1.2 eq). The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-acetylindole.
Method B: Friedel-Crafts Acylation
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C is added acetic anhydride (1.1 eq) dropwise. The mixture is stirred for 30 minutes, and then a solution of indole (1.0 eq) in dichloromethane is added. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give 2-acetylindole. Note: Friedel-Crafts acylation of indole can lead to a mixture of N-acylated, C3-acylated, and di-acylated products, often resulting in lower yields of the desired C2-acylated product.
Method C: From Indolylmagnesium Bromide
To a suspension of magnesium turnings (1.2 eq) in anhydrous diethyl ether is added a solution of ethyl bromide (1.2 eq) in diethyl ether dropwise to initiate the Grignard reaction. Once the magnesium is consumed, a solution of indole (1.0 eq) in diethyl ether is added, and the mixture is refluxed for 2 hours. The resulting solution of indolylmagnesium bromide is cooled to 0 °C, and a solution of acetyl chloride (1.1 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours and then quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 2-acetylindole.
Workflow Visualization
Synthesis routes for 2-Acetylindole.
Cost-Benefit Analysis and Conclusion
Benefits of Using 1-Boc-2-trimethylsilyl-indole:
-
High Regioselectivity: The primary advantage of the 1-Boc-2-trimethylsilyl-indole strategy is the excellent control over regioselectivity. The sequential protection and directed lithiation steps ensure that functionalization occurs specifically at the C2 position, avoiding the formation of isomeric byproducts that are common in other methods like the Friedel-Crafts acylation.
-
Clean Reactions and Higher Yields: The directed lithiation and subsequent trapping with an electrophile are typically clean reactions with high conversion rates, leading to good overall yields of the desired C2-substituted indole. This can simplify purification and reduce waste.
-
Versatility: This methodology is highly versatile and can be adapted for the introduction of a wide range of electrophiles at the C2 position, not just formyl and acetyl groups.
Drawbacks and Costs:
-
Multi-step Process: The main drawback is the multi-step nature of the synthesis, requiring the initial preparation of the 1-Boc-2-trimethylsilyl-indole intermediate. This adds to the overall reaction time and labor.
-
Higher Reagent Costs: The use of organolithium reagents like n-butyllithium and protecting group reagents such as di-tert-butyl dicarbonate contributes to a significantly higher upfront cost of starting materials compared to classical methods. The cost of 1-Boc-indole itself is also considerably higher than that of unsubstituted indole.
-
Strict Anhydrous and Inert Conditions: The use of organolithium reagents necessitates stringent anhydrous and inert atmosphere conditions, which may require specialized equipment and handling procedures.
Comparison with Alternatives:
-
Vilsmeier-Haack and Friedel-Crafts Reactions: These classical methods are often more cost-effective in terms of starting materials and are procedurally simpler. However, they frequently suffer from poor regioselectivity, leading to mixtures of products and lower yields of the desired C2-isomer. This can necessitate more complex and costly purification procedures, partially offsetting the initial cost savings.
-
Organometallic Approaches (Grignard): The use of indolylmagnesium bromide offers better regioselectivity for C2-functionalization compared to electrophilic aromatic substitution methods. However, the preparation of the Grignard reagent can sometimes be challenging, and yields can be variable.
The use of 1-Boc-2-trimethylsilyl-indole represents a powerful and reliable strategy for the regioselective synthesis of C2-functionalized indoles. While the initial investment in reagents and the multi-step nature of the process result in a higher cost per gram of product, the benefits of high regioselectivity, clean reactions, and good yields can outweigh these costs, particularly in the context of complex target-oriented synthesis where purity and predictability are paramount. For large-scale industrial production of simple C2-substituted indoles, classical methods might be more economically viable if the challenges of purification can be efficiently addressed. However, for research and development, and for the synthesis of high-value, complex molecules, the precision and versatility offered by the 1-Boc-2-trimethylsilyl-indole approach make it an invaluable tool in the synthetic chemist's arsenal.
References
A Comparative Guide to the Spectroscopic Validation of 2-Substituted Indole Structures
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. The precise characterization of substituted indoles is critical for establishing structure-activity relationships (SAR) and ensuring the identity and purity of drug candidates. This guide provides an objective comparison of key spectroscopic techniques used for the structural validation of 2-substituted indoles, supported by experimental data and detailed protocols.
General Workflow for Spectroscopic Validation
The structural confirmation of a newly synthesized 2-substituted indole follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule. The typical workflow involves initial confirmation of molecular weight by mass spectrometry, followed by detailed structural elucidation through one- and two-dimensional nuclear magnetic resonance, and further confirmation of functional groups using infrared and UV-visible spectroscopy.
Caption: General workflow for the structural validation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 2-substituted indoles, ¹H and ¹³C NMR provide information on the hydrogen and carbon environments, while 2D NMR techniques like COSY, HSQC, and HMBC reveal connectivity.
Key Characteristics:
-
Indole N-H Proton: Typically a broad singlet appearing far downfield (> 8.0 ppm), though in some solvents like MeOD, it may be exchanged.[1]
-
H3 Proton: The absence of a signal in the typical H3 region (~6.5 ppm) and the presence of signals corresponding to the substituent at C2 is a primary indicator of 2-substitution.[2]
-
Aromatic Protons (H4-H7): These protons on the benzene ring typically appear in the range of 7.0-7.7 ppm, with coupling patterns (triplets and doublets) that help in their assignment.[1][3]
-
C2 Carbon: The chemical shift of C2 is significantly affected by the substituent. It is generally found in the 135-142 ppm range.[1][4] The other indole carbons (C3-C7a) have characteristic chemical shift ranges.[4][5][6]
Caption: Logical relationships between common 2D NMR experiments.[7][8][9][10]
Comparative NMR Data for 2-Substituted Indoles
The tables below summarize typical chemical shifts for indoles with different C2 substituents. Data is compiled from various studies.[1][11]
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | N-H | H4 | H5 | H6 | H7 | H3 | Substituent Protons |
|---|---|---|---|---|---|---|---|
| 2-Phenyl-1H-indole | 8.28 (s) | 7.63 (d) | 7.19 (t) | 7.13 (t) | 7.42 (d) | 6.82 (s) | 7.31-7.63 (m, Phenyl) |
| 2-Hexyl-1H-indole | ~8.0 (br s) | 7.45 (d) | 6.99 (t) | 7.05 (t) | 7.31 (d) | 6.21 (s) | 0.9 (t, CH₃), 1.3-1.7 (m, CH₂), 2.7 (t, α-CH₂) |
| 2-Cyclopropyl-1H-indole | ~10.5 (br s) | 7.39 (d) | 6.89 (t) | 6.98 (t) | 7.25 (d) | 6.10 (s) | 0.97 (d, CH₂), 1.6 (m, CH) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a |
|---|---|---|---|---|---|---|---|---|
| 2-Phenyl-1H-indole | 137.9 | 99.8 | 128.9 | 120.5 | 122.2 | 120.8 | 110.8 | 136.9 |
| 2-Hexyl-1H-indole | 141.5 | 99.1 | 128.6 | 119.5 | 119.5 | 119.9 | 110.2 | 135.8 |
| 2-Cyclopropyl-1H-indole | 140.18 | 97.84 | 128.90 | 119.74 | 118.78 | 118.29 | 109.94 | 136.45 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.[12] The choice of solvent depends on the sample's solubility.
-
Acquisition : Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR : Acquire spectra with 16 to 32 scans for a good signal-to-noise ratio.
-
¹³C NMR : Acquire spectra with a sufficient number of scans (often several hundred to thousands) to observe all carbon signals, including quaternary carbons.
-
2D NMR : Use standard pulse programs for COSY, HSQC, and HMBC experiments to establish correlations.[7][13]
-
Data Processing : Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.[14]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of 2-substituted indoles. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that offer further structural confirmation.[15]
Key Characteristics:
-
Molecular Ion (M⁺˙ or [M+H]⁺): A prominent molecular ion peak is typically observed, confirming the molecular weight.
-
Fragmentation: The fragmentation of the indole ring itself can be complex.[15][16] Common fragmentation pathways for 2-substituted indoles involve the cleavage of the bond between C2 and the substituent, or rearrangements.[17][18] For example, 2-alkylindoles may undergo benzylic cleavage.
Caption: A simplified fragmentation pathway for a generic 2-substituted indole.
Comparative HRMS Data
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M-H]⁻ | Found [M-H]⁻ |
|---|---|---|---|
| 2-(4-Methoxy-3-methylphenyl)-1H-indole | C₁₆H₁₅NO | 236.1075 | 236.1075 |
| 2-([1,1'-Biphenyl]-4-yl)-1H-indole | C₂₀H₁₅N | 268.1126 | Not Reported |
| 2-(4-Isobutylphenyl)-1H-indole | C₁₃H₁₆N | 186.1283 | 186.1284 |
Data sourced from a study on Pd-catalyzed cyclization.[1]
Experimental Protocol: Mass Spectrometry (ESI-HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Infusion : Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization : Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. Both positive and negative ion modes should be tested.
-
Mass Analysis : Acquire the full scan mass spectrum using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.
-
Data Analysis : Determine the m/z of the molecular ion peak and use software to calculate the elemental composition based on the accurate mass.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups within a molecule. For 2-substituted indoles, it is particularly useful for confirming the N-H bond and the characteristics of the aromatic system.
Key Characteristics:
-
N-H Stretch: A sharp to moderately broad peak appears in the region of 3430-3140 cm⁻¹, characteristic of the indole N-H group.[19][20]
-
Aromatic C-H Stretch: Peaks are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[21]
-
Aromatic C=C Stretch: Strong absorptions appear in the 1620-1450 cm⁻¹ region, characteristic of the indole ring system.[20][22]
-
Substituent Bands: The substituent at C2 will have its own characteristic bands (e.g., C=O stretch for a ketone, C-H stretches for an alkyl group).
Comparative IR Data
Table 4: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | 2-Phenyl-1H-indole | 2-Alkyl-1H-indole | General Range |
|---|---|---|---|
| N-H Stretch | ~3410 | ~3400 | 3430 - 3140 |
| Aromatic C-H Stretch | ~3050 | ~3050 | 3100 - 3000 |
| Aliphatic C-H Stretch | N/A | ~2950, 2870 | 3000 - 2850 |
| Aromatic C=C Stretch | ~1600, 1490, 1455 | ~1615, 1455 | 1620 - 1450 |
| =C-H Bend | ~740 | ~740 | 900 - 675 |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation : Place a small amount of the solid, purified sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition : Apply pressure to ensure good contact between the sample and the ATR crystal. Record the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the indole ring. The position (λ_max) and intensity of absorption bands are sensitive to the substitution pattern.
Key Characteristics:
-
¹Lₐ and ¹Lₑ Bands: Indoles typically show two main absorption bands in the UV region. The ¹Lₑ band is a sharp peak around 270-290 nm, while the ¹Lₐ band is a broader absorption at a shorter wavelength.[23][24]
-
Substituent Effects: The nature of the substituent at the C2 position can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.[25] Extending the conjugation, for example with a phenyl group at C2, typically results in a significant bathochromic shift.[26][27]
Comparative UV-Vis Data
Table 5: UV-Vis Absorption Maxima (λ_max, nm) in Methanol
| Compound | ¹Lₑ Band (approx.) | Notes |
|---|---|---|
| Indole | 270 | Parent compound for reference.[26][27] |
| 2-Methylindole | ~275 | Minor red shift due to alkyl group.[23] |
| 2-Phenylindole | ~310 | Significant red shift due to extended conjugation. |
Data is representative and can vary with solvent.[23][25][28]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the indole derivative in a UV-transparent solvent (e.g., methanol, ethanol, cyclohexane).[25] The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.
-
Acquisition : Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis : Identify the wavelength of maximum absorbance (λ_max) for the characteristic electronic transitions.[23]
References
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 10. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 11. 2-Phenylindole(948-65-2) 13C NMR [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchdata.edu.au [researchdata.edu.au]
A Comparative Guide to Isotopic Labeling of Indoles for Researchers and Drug Development Professionals
Introduction
The indole scaffold is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and agrochemicals. The ability to introduce isotopic labels, such as deuterium (²H) or tritium (³H), into the indole core is of paramount importance for a wide range of scientific disciplines. In drug discovery and development, isotopically labeled indoles are indispensable tools for absorption, distribution, metabolism, and excretion (ADME) studies, for elucidating reaction mechanisms, and as internal standards in quantitative bioanalysis.[1][2] Furthermore, the "deuterium kinetic isotope effect" can be strategically employed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. This guide provides a comparative overview of modern methods for the isotopic labeling of indoles, with a special focus on direct C-H activation strategies. We will also discuss the strategic use of pre-functionalized indoles, such as 1-Boc-2-trimethylsilyl-indole, in the synthesis of complex labeled molecules.
Direct C-H Isotopic Labeling of the Indole Core: A Comparative Analysis
Recent advances in catalysis have enabled the direct and regioselective incorporation of deuterium into the indole ring, often under mild conditions. These methods offer significant advantages over traditional multi-step synthetic approaches, which can be time-consuming and low-yielding. Below, we compare several of the most prominent catalytic systems.
Acid-Catalyzed Hydrogen-Deuterium Exchange
Acid-catalyzed H-D exchange is a classical and straightforward method for deuterating electron-rich aromatic systems like indoles. The regioselectivity is governed by the inherent reactivity of the indole ring, with the C3 position being the most susceptible to electrophilic attack.
Experimental Protocol: A typical procedure involves heating the indole substrate in a deuterated acidic medium. For example, 3-substituted indoles can be efficiently deuterated by treatment with 20 wt % D₂SO₄ in CD₃OD at temperatures ranging from 60–90 °C.[3] For 3-unsubstituted indoles, treatment with CD₃CO₂D at higher temperatures (e.g., 150 °C) can achieve deuteration.[3]
Performance: This method is often high-yielding and can achieve high levels of deuterium incorporation, particularly at the C3 position and on the benzene ring.[3] It is also operationally simple and utilizes relatively inexpensive reagents. However, the strongly acidic conditions may not be suitable for substrates bearing acid-labile functional groups.
Table 1: Performance of Acid-Catalyzed Deuteration of Indoles [3]
| Substrate | Deuterating Agent/Catalyst | Position(s) Labeled | Avg. % D Incorporation | Yield (%) |
| Indole-3-acetic acid (IAA) | 20 wt % D₂SO₄ in CD₃OD | C2, C4, C5, C6, C7 | >95 | >91 |
| L-Tryptophan | 20 wt % D₂SO₄ in CD₃OD | C2, C4, C5, C6, C7 | >95 | >91 |
| Indomethacin | 20 wt % D₂SO₄ in CD₃OD | C2, C4, C5, C6, C7 | >95 | >91 |
Reaction Pathway:
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Boc-2-trimethylsilanyl-indole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Boc-2-trimethylsilanyl-indole, a compound utilized in complex organic synthesis. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.[1]
-
Respiratory Protection: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[1][3]
Spill Response: In the event of a spill, avoid creating dust. Gently sweep up the solid material and place it in a sealed, appropriately labeled container for disposal. If the material is in a solution, absorb the spill with an inert material such as vermiculite or sand and place it in the sealed container.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with many specialized laboratory chemicals, should be managed through a licensed professional waste disposal service.[1][4] The following steps outline the general procedure:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keeping chemical waste separated is a critical safety measure.[4]
-
Containerization: Collect waste in a designated, sealable, and clearly labeled container.[3] The label should include the full chemical name ("this compound"), any known hazards, and the accumulation start date.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials. The storage area should be cool and dry.[1]
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. This is typically coordinated through your institution's EHS department.[1][4] The recommended method of disposal is often high-temperature incineration in a facility equipped with an afterburner and scrubber.[1]
Important Considerations:
-
Silyl Compound Reactivity: Silyl compounds can be reactive with water or moisture.[5] While this compound is likely less reactive than chlorosilanes, it is prudent to avoid contact with water during disposal.
-
Boc-Group Chemistry: The tert-butyloxycarbonyl (Boc) protecting group is stable under mildly acidic and basic conditions but can be removed by strong acids or certain basic conditions.[6][7] This reactivity should be considered to prevent unintentional reactions in the waste container.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table includes general information for related compounds.
| Property | Value/Information | Source |
| Disposal Method | Incineration in a chemical incinerator with afterburner and scrubber; licensed disposal company. | [1] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [1] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | [1][3] |
| Spill Cleanup | Collect with a vacuum cleaner or by wet-brushing; avoid creating dust. | [1][3] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Boc-2-trimethylsilanyl-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Boc-2-trimethylsilyl-indole, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on best practices for handling similar organosilicon and indole compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling 1-Boc-2-trimethylsilyl-indole. The required equipment is detailed below.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] A face shield may be required for splash hazards.[2][3] | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4][5] Gloves must be inspected before use and disposed of properly after handling.[1] | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron.[6] Closed-toe shoes are required.[6] | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH or CEN-approved respirator may be necessary if dust or vapors are generated or if ventilation is inadequate.[4][7] | Prevents inhalation of potentially harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for the safe handling of 1-Boc-2-trimethylsilyl-indole from reception to disposal.
-
Receiving and Storage :
-
Preparation and Handling :
-
In Case of a Spill :
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if vapors or dust are present.
-
Contain the spill using absorbent materials.
-
Collect the spilled material into a designated chemical waste container.[7]
-
Clean the spill area thoroughly.
-
Disposal Plan
Proper disposal of 1-Boc-2-trimethylsilyl-indole and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, absorbent paper), in a clearly labeled, sealed container suitable for chemical waste.
-
-
Disposal Procedure :
Experimental Workflow
Caption: Workflow for safe handling of 1-Boc-2-trimethylsilyl-indole.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. edvotek.com [edvotek.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
